molecular formula C12H13NO3 B1596214 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid CAS No. 105909-93-1

5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B1596214
CAS No.: 105909-93-1
M. Wt: 219.24 g/mol
InChI Key: RJUBRYYKCHYVEP-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid (CAS 105909-93-1) is a high-purity indole derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic precursor in the development of novel multifunctional neuroprotective agents. Recent scientific studies have shown that hybrids based on the 5-methoxy-indole carboxylic acid (5MICA) scaffold exhibit a promising safety profile and potent biological activities relevant to treating neurodegenerative disorders such as Parkinson's disease . Researchers value this compound for its strong antioxidant properties and its ability to suppress iron-induced lipid peroxidation, a key mechanism in oxidative stress-related neuronal damage . Furthermore, derivatives of this core structure have demonstrated significant inhibition of the hMAO-B enzyme, an important target in neurodegenerative pathology, with some hybrids showing increased permeability in in vitro blood-brain barrier models . Its application extends to serving as a building block for creating hydrazone derivatives, which are explored for their iron-chelating and multi-target neuroprotective capabilities . This product is provided for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

5-methoxy-1,2-dimethylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-11(12(14)15)9-6-8(16-3)4-5-10(9)13(7)2/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUBRYYKCHYVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351723
Record name 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105909-93-1
Record name 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid
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Foundational & Exploratory

Discovery and Synthesis of Novel Indole Derivatives: From Foundational Principles to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comprehensive overview of the discovery and synthesis of novel indole derivatives, designed for professionals in drug development. We will traverse from the classical, time-honored synthetic reactions to the cutting-edge, enabling technologies that are reshaping the field. The narrative emphasizes the causality behind experimental choices, provides robust, self-validating protocols, and is grounded in authoritative scientific literature to ensure accuracy and trustworthiness.

Part 1: The Enduring Importance of the Indole Nucleus in Medicine

The indole ring system is a privileged structure in drug discovery, not only due to its prevalence in nature but also for its remarkable range of biological activities.[4] Many blockbuster drugs and clinical candidates feature this heterocyclic motif. For instance, vinca alkaloids like vincristine and vinblastine are indispensable anticancer agents that function by inhibiting tubulin polymerization.[2][5] In the anti-inflammatory space, Indomethacin has been a clinical staple for decades.[2] The therapeutic diversity extends to antimigraine drugs of the triptan class, antihypertensives like Reserpine, and antidepressants such as Amedalin.[6][7]

This wide-ranging bioactivity stems from the indole's unique electronic properties and its ability to act as a versatile scaffold for functionalization, enabling precise tuning of its interaction with biological targets.[8] The following diagram illustrates the general workflow for the discovery of novel, biologically active indole derivatives, a process that integrates computational design with advanced synthetic chemistry and biological validation.

G cluster_design Computational Design & Discovery cluster_synthesis Chemical Synthesis & Optimization cluster_validation Biological Validation Target_ID Target Identification (e.g., BCL-2, gp41) In_Silico In Silico Screening & Virtual Library Design Target_ID->In_Silico Define Pharmacophore QSAR QSAR & Molecular Docking Studies In_Silico->QSAR Predict Activity Synthesis Synthesis of Novel Derivatives QSAR->Synthesis Select Top Candidates Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS SAR Structure-Activity Relationship (SAR) Analysis SAR->Synthesis Iterative Design (Feedback Loop) Lead_Opt Lead Optimization SAR->Lead_Opt HTS->SAR Identify Hits Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A workflow for modern indole derivative drug discovery.

Part 2: Foundational Synthetic Strategies for the Indole Core

A deep understanding of classical indole syntheses is essential, as many modern methods are sophisticated variations of these foundational reactions.[9] The choice of a specific route is dictated by the availability of starting materials, the desired substitution pattern, and functional group tolerance.

The Fischer Indole Synthesis

Discovered in 1883, the Fischer synthesis remains one of the most versatile and widely used methods for constructing the indole nucleus.[7][10] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[11]

Causality and Mechanistic Insight: The reaction's robustness lies in its key mechanistic step: an irreversible[12][12]-sigmatropic rearrangement. The process begins with the formation of a phenylhydrazone, which tautomerizes to an enamine.[13] Protonation of the enamine facilitates the sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond, which is the thermodynamic driving force.[10][13] Subsequent cyclization and elimination of ammonia yield the aromatic indole.[7] The choice of acid catalyst (Brønsted or Lewis acids) is critical and can influence reaction rates and the regioselectivity when using unsymmetrical ketones.[7][10]

G A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone Formation A->B Condensation C Tautomerization to Enamine B->C H+ D Protonation C->D E [3,3]-Sigmatropic Rearrangement (Key Step) D->E F Di-imine Intermediate E->F G Cyclization (Aminal Formation) F->G H Aromatization via NH3 Elimination G->H H+ I Aromatic Indole H->I

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

The Larock Indole Synthesis

A landmark in modern organometallic chemistry, the Larock indole synthesis, or Larock heteroannulation, is a powerful palladium-catalyzed reaction between an o-iodoaniline and a disubstituted alkyne.[14][15]

Causality and Mechanistic Insight: This method's power comes from the reliability and efficiency of palladium catalysis. The cycle begins with oxidative addition of the Pd(0) catalyst to the C-I bond of the aniline.[14] This is followed by coordination and insertion of the alkyne into the aryl-palladium bond. A critical intramolecular C-N bond formation occurs, followed by reductive elimination, which regenerates the Pd(0) catalyst and releases the indole product.[14][15] The reaction is highly regioselective, with the bulkier substituent of an unsymmetrical alkyne typically ending up at the C2 position of the indole.[14][15]

G A o-Iodoaniline + Disubstituted Alkyne C Oxidative Addition of Pd(0) to Ar-I A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-I Complex C->D E Alkyne Coordination & Insertion D->E F Vinylaniline-Pd(II) Complex E->F G Intramolecular Aminopalladation F->G H Cyclized Intermediate G->H I Reductive Elimination H->I I->B Catalyst Regeneration J 2,3-Disubstituted Indole I->J

Caption: The catalytic cycle of the Larock Indole Synthesis.

Other Foundational Syntheses

Several other named reactions form the toolkit for indole synthesis, each with specific advantages:

  • Bischler Synthesis: Involves the reaction of an α-halo-ketone with an excess of aniline, suitable for synthesizing 2-arylindoles.[9][16]

  • Madelung Synthesis: An intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base, useful for specific substitution patterns.[9]

  • Reissert Synthesis: Condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization, providing a route to indole-2-carboxylic acids.[9]

Part 3: Modern Synthetic Toolkits & Enabling Technologies

The field has evolved significantly, with modern methods offering milder conditions, greater efficiency, improved functional group tolerance, and access to previously unattainable molecular complexity.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized indole synthesis by dramatically accelerating reaction rates.[17] Unlike conventional heating, microwaves heat the reaction mixture directly and uniformly, often leading to higher yields, cleaner reactions, and significantly reduced reaction times (from hours to minutes).[17][18][19] This technology has been successfully applied to numerous classical reactions, including the Fischer, Bischler, and various palladium-catalyzed cyclizations.[16][17][20]

Expertise in Practice: The choice to use microwave synthesis is driven by the need for rapid library generation in a drug discovery setting. For a reaction like the Fischer synthesis, which can be sluggish, MAOS overcomes the kinetic barrier, allowing for the rapid production of a diverse set of analogs for screening.[17]

Palladium-Catalyzed Cross-Coupling and C-H Functionalization

Modern indole chemistry is heavily reliant on transition metal catalysis.[21]

  • Buchwald-Hartwig Amination: This powerful Pd-catalyzed reaction is the premier method for N-arylation of the indole core, a crucial modification for tuning pharmacological properties.[22][23] It involves the coupling of an indole with an aryl halide or triflate.

  • Direct C-H Functionalization: This is a paradigm-shifting strategy that avoids the need for pre-functionalized starting materials (like halides or boronic acids).[24] By using a directing group on the indole nitrogen, catalysts can selectively activate and functionalize specific C-H bonds at positions C2, C3, or even the more challenging C4-C7 positions on the benzene ring.[25][26] This approach significantly improves atom and step economy, aligning with the principles of green chemistry.[27]

Asymmetric Catalysis

Many indole alkaloids and pharmaceuticals are chiral, meaning their biological activity is dependent on a specific three-dimensional arrangement.[12][28] Asymmetric catalysis enables the direct synthesis of a single enantiomer, avoiding costly and inefficient separation of racemic mixtures. Both chiral metal complexes and organocatalysts are employed to achieve high enantioselectivity in reactions like the Friedel-Crafts alkylation of indoles or the Pictet-Spengler reaction for tetrahydro-β-carboline synthesis.[12][29][30]

Part 4: The Discovery Workflow: From In Silico Design to Lead Optimization

The synthesis of novel derivatives is not random but is guided by a structured discovery process.

In Silico Design and Virtual Screening

Before any synthesis is performed, computational tools are used to design and prioritize candidate molecules.[31]

  • Molecular Docking: This technique predicts how a potential molecule (ligand) will bind to the three-dimensional structure of a biological target (e.g., an enzyme or receptor).[8]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity, allowing for the prediction of the potency of unsynthesized compounds.[31][32]

This in silico approach accelerates the discovery process by focusing synthetic efforts on compounds with the highest probability of success, saving significant time and resources.[31]

Structure-Activity Relationship (SAR) Studies

Once an initial "hit" compound is identified through screening, SAR studies begin. This involves the systematic synthesis and testing of analogs to understand which parts of the molecule are essential for activity.[6][33] For example, SAR studies on indole-based HIV-1 fusion inhibitors revealed the precise shape, charge, and hydrophobic surface area required to fit into the target's binding pocket.[34] This knowledge is then used to design more potent and selective "lead" compounds.

Part 5: Validated Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed examples of modern synthetic methods for preparing indole derivatives, adapted from authoritative sources.

Protocol: Microwave-Assisted Fischer Indole Synthesis[17]

This protocol describes the rapid synthesis of a substituted indole using microwave irradiation.

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Propiophenone (1.0 mmol)

  • Eaton's Reagent (P₂O₅ in MeSO₃H) (2 mL)

  • 10 mL microwave vial with a magnetic stir bar

  • Microwave reactor

Step-by-Step Methodology:

  • Reagent Combination: To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).

  • Solvent/Catalyst Addition: Carefully add Eaton's Reagent (2 mL) to the vial.

  • Reaction Setup: Seal the vial securely and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at 170 °C for 10 minutes with active stirring.

  • Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor). Carefully uncap the vial in a fume hood and pour the reaction mixture onto crushed ice to quench the reaction.

  • Work-up and Isolation: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure substituted indole.

EntryArylhydrazineKetone/AldehydeCatalyst/SolventPower (W)Time (min)Temp (°C)Yield (%)
1PhenylhydrazinePropiophenoneEaton's Reagent1501017085-95
2PhenylhydrazineCyclohexanonePPA150515080-90
Table adapted from reference[17]. Yields are typical ranges.
Protocol: Palladium-Catalyzed Intramolecular Cyclization (Microwave-Assisted)[19]

This protocol details the synthesis of a 2-methyl-1H-indole-3-carboxylate derivative.

Materials:

  • Methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • Copper(II) acetate (Cu(OAc)₂) (1.5 mmol, 272 mg)

  • Dimethylformamide (DMF) (3 mL)

  • 10 mL microwave vial with a magnetic stir bar

  • Microwave reactor

Step-by-Step Methodology:

  • Reagent Combination: To a 10 mL microwave vial containing a magnetic stir bar, add the enamine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).

  • Solvent Addition: Add DMF (3 mL) to the vial.

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 60 °C for 3 hours with active stirring.

  • Cooling and Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by column chromatography to afford the desired indole derivative.

SubstrateConditionsTime (h)Yield (%)
Methyl (Z)-3-((phenyl)amino)but-2-enoateDMF, 60 °C, µW394
Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoateDMF, 60 °C, µW394
Table adapted from reference[19].

Conclusion and Future Outlook

The synthesis of indole derivatives is a mature yet continually evolving field. While classical methods remain valuable, the future lies in the integration of enabling technologies and strategic innovation. The push towards greater efficiency and sustainability will see increased adoption of C-H functionalization, flow chemistry, and biocatalysis.[35][36] Furthermore, the synergy between in silico drug design and high-throughput synthesis will continue to accelerate the pace of discovery, allowing researchers to navigate the vast chemical space of indole derivatives more effectively. This will undoubtedly lead to the development of novel therapeutics with enhanced potency, selectivity, and safety profiles, cementing the indole's legacy as a truly "master" scaffold in medicinal chemistry.

References

The Pharmacological Potential of the 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Within this diverse chemical space, derivatives of 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, with a primary focus on its antiviral, anticancer, and neuroprotective properties. While direct experimental data on the parent compound, this compound, is limited in the current scientific literature, this guide synthesizes the substantial body of evidence from its closely related derivatives to illuminate the pharmacological landscape of this chemical series. We will delve into the mechanisms of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the evaluation of these biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Indole-3-Carboxylic Acid Moiety as a Versatile Pharmacophore

Indole-3-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of pharmacology. The inherent structural features of the indole ring system, including its aromaticity, electron-rich nature, and ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal template for the design of molecules that can interact with a variety of biological targets. The substitution pattern on the indole ring plays a crucial role in modulating the pharmacological profile of these compounds. The presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, as seen in the core scaffold of interest, provides a unique combination of electronic and steric properties that can be exploited for therapeutic benefit.

This guide will systematically explore the key biological activities demonstrated by derivatives of the this compound scaffold, providing a comprehensive overview of the current state of research and highlighting future directions for drug discovery.

Antiviral Activity: A Promising Frontier

Derivatives of the 5-methoxy-indole-3-carboxylic acid scaffold have demonstrated notable antiviral activity, particularly against RNA viruses. This section will focus on the evidence supporting the potential of this chemical class as a source of novel antiviral agents.

Activity Against Coronaviruses (SARS-CoV-2)

Recent studies have highlighted the potential of 5-methoxy-1-methyl-indole-3-carboxylic acid derivatives as inhibitors of SARS-CoV-2 replication. A significant finding is the potent in vitro activity of the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole.[1][2] This compound, a close structural analog of our core scaffold, was found to completely inhibit the replication of SARS-CoV-2.[1]

Key Quantitative Data:

CompoundVirusAssayIC50 / Effective ConcentrationSelectivity Index (SI)Reference
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2Viral Replication Inhibition52.0 µM (complete inhibition)78.6[1][2]
Mechanism of Antiviral Action

The precise mechanism of antiviral action for this class of compounds is an active area of investigation. For the aforementioned SARS-CoV-2 inhibitor, two key mechanisms have been proposed:

  • Inhibition of Viral Replication: The compound directly interferes with the ability of the virus to replicate its genetic material within the host cell.[1]

  • Suppression of Syncytium Formation: It has been shown to suppress the formation of syncytia, which are large, multinucleated cells formed by the fusion of virus-infected cells with neighboring uninfected cells, a key pathological feature of SARS-CoV-2 infection.[1][2] This effect is likely mediated through interference with the viral spike (S) protein.

antiviral_mechanism

Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol provides a general framework for assessing the antiviral activity of a test compound against a plaque-forming virus.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Virus stock of known titer (e.g., SARS-CoV-2)

  • Carboxymethylcellulose (CMC) overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMEM.

  • Infection: Aspirate the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the virus-containing medium and add 100 µL of CMC overlay medium containing the corresponding concentration of the test compound to each well.

  • Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2.

  • Staining: Aspirate the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes. Stain the cells with 0.5% crystal violet solution for 30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits plaque formation by 50%).

Anticancer Activity: Targeting Key Cellular Pathways

Indole derivatives are well-established as a source of potent anticancer agents.[3][4] The 5-methoxy-1,2-dimethyl-1H-indole scaffold has also been investigated for its potential in oncology, with derivatives showing promising activity against pancreatic cancer.

Inhibition of NAD(P)H:quinone Oxidoreductase 1 (NQO1)

A notable derivative, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has been identified as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors, including pancreatic cancer.[5]

Key Quantitative Data:

CompoundCell LineAssayIC50Reference
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dioneMIA PaCa-2 (Pancreatic Cancer)Growth Inhibition (MTT Assay)108 nmol/L[5]
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dioneBxPC-3 (Pancreatic Cancer)Growth Inhibition (MTT Assay)365 nmol/L[5]
Mechanism of Anticancer Action

The anticancer activity of this class of compounds is attributed to the inhibition of NQO1, which leads to a cascade of downstream effects that ultimately induce cancer cell death.

anticancer_mechanism

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3)

  • 96-well cell culture plates

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Neuroprotective and Antioxidant Activities

Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have been investigated for their neuropharmacological properties, demonstrating potential as neuroprotective and antioxidant agents.[6]

Radical Scavenging Properties

These derivatives have shown the ability to scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of neurodegenerative diseases.[6]

Potential Mechanisms

The neuroprotective effects are likely mediated through a combination of antioxidant activity and modulation of intracellular signaling pathways involved in neuronal survival.

neuroprotective_mechanism

Synthesis of the Core Scaffold

The synthesis of indole-3-carboxylic acid derivatives can be achieved through various established synthetic routes. A common approach involves the Fischer indole synthesis or variations thereof, followed by functionalization at the 3-position. The synthesis of the methyl ester of 5-methoxy-1H-indole-2-carboxylic acid has been reported, which can serve as a key intermediate.[6] A concise flow synthesis of an indole-3-carboxylic ester has also been described, highlighting modern approaches to the efficient production of this scaffold.[7]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising area for drug discovery. The demonstrated antiviral, anticancer, and neuroprotective activities of its close analogs underscore the therapeutic potential of this chemical class. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of potent and selective agents based on this scaffold could lead to novel therapies for a range of diseases with high unmet medical needs.

References

Spectroscopic analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Foreword: The Imperative of Structural Verification

In the realm of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a substituted indole such as this compound, which serves as a potential scaffold in drug discovery, rigorous spectroscopic analysis is not merely a procedural step but a fundamental necessity. This guide provides a comprehensive, field-tested framework for the complete spectroscopic characterization of this molecule, moving beyond rote procedure to explain the causality behind each analytical choice. The methodologies outlined herein are designed to create a self-validating dataset, ensuring the highest degree of scientific integrity.

Molecular Blueprint: Structure and Functional Loci

Before delving into the analytical techniques, it is crucial to understand the structural features of the target molecule that will govern its spectroscopic behavior. The molecule comprises a central indole core, substituted with a methoxy group at the 5-position, two methyl groups at the 1 (N-methyl) and 2 (C-methyl) positions, and a carboxylic acid at the 3-position. Each of these groups imparts a distinct electronic and steric influence, which will be resolved by the techniques that follow.

Caption: Numbering scheme for this compound.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the entire carbon-hydrogen framework.

Expertise in Action: The Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical decision in NMR analysis. While Chloroform-d (CDCl₃) is a common default, it is unsuitable for this analyte.[1] The acidic proton of the carboxylic acid would rapidly exchange with any trace water, leading to signal broadening or complete disappearance.

Optimal Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Solubility: DMSO-d₆ readily dissolves polar, functionalized aromatic compounds.

  • Proton Observation: It is sufficiently non-protic to slow the exchange rate of the carboxylic acid proton, allowing it to be observed as a distinct, though often broad, signal at a very low field (δ > 10 ppm).[2] This observation is a crucial piece of evidence confirming the functional group's presence.

  • Chemical Shift Range: Its residual proton signal (quintet at ~2.50 ppm) and carbon signal (~39.5 ppm) rarely interfere with analyte signals.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Solvation: Add approximately 0.7 mL of DMSO-d₆.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be required.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) are typically sufficient.

¹H NMR Spectral Interpretation: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
COOH> 12.0Broad Singlet1HHighly deshielded acidic proton, hydrogen-bonded. Its position is concentration-dependent.[4][5]
H-4~7.5 - 7.6Doublet (d)1HLocated ortho to the electron-donating methoxy group and influenced by the indole ring current.
H-6~6.8 - 6.9Doublet of Doublets (dd)1HPositioned ortho and para to electron-donating groups (N and OCH₃), resulting in significant shielding.
H-7~7.2 - 7.3Doublet (d)1HPrimarily influenced by the indole ring current.
OCH₃~3.8Singlet (s)3HTypical chemical shift for an aryl methoxy group.
N-CH₃~3.7Singlet (s)3HMethyl group directly attached to the deshielding indole nitrogen.
C2-CH₃~2.5 - 2.6Singlet (s)3HMethyl group on a C=C double bond of the pyrrole ring.
¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The ¹³C NMR spectrum confirms the number of unique carbon environments and provides insight into their electronic nature.

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Carboxylic Acid)~165-170Carbonyl carbon, highly deshielded by two oxygen atoms.[5]
C-5 (with OCH₃)~155Aromatic carbon attached to oxygen, significantly deshielded.
C-2, C-7a~130-140Quaternary carbons within the indole ring system.
C-3a, C-4, C-6, C-7~100-125Aromatic and pyrrole ring carbons. Specific shifts are influenced by substituents.
C-3~105Indole C-3 position, typically shielded.
OCH₃~55-56Typical shift for a methoxy carbon.
N-CH₃~30-32N-alkyl carbon.
C2-CH₃~12-15C-alkyl carbon.

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for the rapid and definitive identification of functional groups. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.[6][7]

Experimental Protocol: FTIR (KBr Pellet Method)

The KBr pellet method is a robust technique for obtaining high-quality spectra of solid samples.[8][9]

  • Grinding: Add ~1 mg of the analyte and ~100 mg of dry, IR-grade potassium bromide (KBr) to an agate mortar.

  • Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is formed. The key is to disperse the analyte within the IR-transparent KBr matrix.[10]

  • Pressing: Transfer the powder to a pellet press die and apply several tons of pressure using a hydraulic press. This forms a translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over the 4000-400 cm⁻¹ range.

  • Alternative Technique (ATR): Attenuated Total Reflectance (ATR) is a faster method requiring no sample preparation other than placing the solid directly onto the ATR crystal. It is excellent for rapid screening.[7][9]

cluster_OH O-H Stretch (Carboxylic Acid Dimer) cluster_CH C-H Stretches cluster_CO C=O Stretch (Carbonyl) cluster_CC C=C & C-O Stretches (Fingerprint Region) OH Very Broad Band 2500-3300 cm⁻¹ CH Aromatic & Aliphatic 2850-3100 cm⁻¹ CO_double Strong, Sharp Band 1680-1710 cm⁻¹ FP Multiple Bands 1000-1620 cm⁻¹

Caption: Key IR absorption regions for the target molecule.

IR Spectral Interpretation: Identifying Molecular Vibrations

The IR spectrum is a molecular fingerprint. For this molecule, the following absorptions are definitive.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Significance
O-H Stretch2500 - 3300Very broad, strongCharacteristic of a hydrogen-bonded carboxylic acid dimer. This is a key diagnostic peak.[4]
C-H Stretches2850 - 3100Medium to sharpAromatic C-H stretches appear >3000 cm⁻¹, while aliphatic (methyl, methoxy) C-H stretches appear <3000 cm⁻¹.
C=O Stretch1680 - 1710Strong, sharpThe carbonyl of the carboxylic acid, conjugated with the indole ring.
C=C Stretches1500 - 1620Multiple, mediumAromatic and indole ring stretching vibrations.
C-O Stretches1200 - 1300 & 1020 - 1080StrongAsymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group) and C-O of the carboxylic acid.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, offering the most definitive confirmation of its elemental formula. It also offers structural clues through the analysis of fragmentation patterns.

Expertise in Action: Selecting the Right Ionization Technique

For a molecule of this nature—polar, functionalized, and non-volatile—hard ionization techniques like Electron Impact (EI) would cause excessive fragmentation, potentially preventing the observation of the molecular ion.

Optimal Choice: Electrospray Ionization (ESI).

  • Soft Ionization: ESI is a soft ionization technique that transfers molecules from solution to the gas phase as ions with minimal internal energy.[11][12] This ensures the molecular ion is a prominent, if not the base, peak in the spectrum.[13]

  • Versatility: ESI can be operated in both positive and negative ion modes, which is ideal for an amphoteric molecule containing both a basic nitrogen (N-methyl) and an acidic proton (COOH).

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ion formation.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire spectra in both positive and negative ion modes using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain exact mass measurements.

MS Spectral Interpretation: Deciphering the Mass-to-Charge Ratio

The high-resolution mass spectrum provides irrefutable evidence for the molecular formula.

  • Molecular Formula: C₁₂H₁₃NO₃

  • Monoisotopic Mass: 219.08954 Da

Ion Mode Observed Ion Predicted Exact Mass (m/z) Interpretation
Positive[M+H]⁺220.09682Protonation of the molecule, likely at the indole nitrogen.[14]
Positive[M+Na]⁺242.07876Adduct formation with sodium ions present as trace impurities in the system or solvent.[14]
Negative[M-H]⁻218.08226Deprotonation of the highly acidic carboxylic acid proton.[14]

Fragmentation Analysis: Tandem MS (MS/MS) experiments would involve isolating the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation. Expected neutral losses would include H₂O (18 Da), CO (28 Da), and CO₂ (44 Da) from the carboxylic acid group.

Chapter 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule's chromophore. For this compound, the conjugated indole system is the primary chromophore, and its absorption spectrum is sensitive to substitution.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Use a UV-transparent solvent. Methanol or ethanol are excellent choices.[15]

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the analyte in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of ~1 AU.

  • Analysis: Record the spectrum from approximately 200 to 400 nm against a solvent blank.

Spectral Interpretation: The Electronic Signature

The indole ring system typically displays two main absorption bands, historically labeled ¹Lₐ and ¹Lₑ.[16] The position of these bands is modulated by substituents.

Transition Expected λₘₐₓ (nm) Interpretation
¹Lₐ Band~270 - 290This transition is characteristic of the indole chromophore. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group will influence its exact position.[16][17]
¹Lₑ Band~210 - 225A higher-energy transition also associated with the indole π-system.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from multiple, orthogonal spectroscopic methods. NMR defines the C-H framework, IR confirms the essential functional groups, Mass Spectrometry validates the elemental composition with high precision, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these analyses provide an unassailable, comprehensive, and self-validating confirmation of the molecule's identity and integrity, establishing the firm foundation required for its application in research and development.

References

A Technical Guide to the Chemical Properties and Analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a substituted indole derivative of interest to the chemical and pharmaceutical research communities. The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical and biological properties. This guide elucidates the core chemical properties, proposes a robust synthetic pathway, details modern analytical characterization techniques, and discusses the inferred biological potential based on structurally related analogs. All methodologies are presented with a focus on mechanistic rationale and experimental reproducibility, intended to equip researchers, scientists, and drug development professionals with actionable insights for their work with this compound.

Introduction: The Indole Scaffold in Modern Research

The indole ring system is a privileged heterocyclic motif, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are pivotal to its biological activity. The strategic placement of substituents onto the indole core is a fundamental approach in drug discovery to modulate target affinity, selectivity, and pharmacokinetic profiles.

This compound incorporates several key features:

  • Indole-3-carboxylic Acid Core: This moiety provides a rigid scaffold and a carboxylic acid group that can engage in crucial hydrogen bonding or ionic interactions with biological targets.

  • 5-Methoxy Group: The electron-donating methoxy group at the C5 position can influence the electron density of the aromatic system, potentially impacting its reactivity and interaction with molecular targets.

  • N1-Methylation: The methylation of the indole nitrogen removes its hydrogen-bond-donating capability, which can drastically alter binding modes and improve metabolic stability and cell permeability.

  • C2-Methylation: A methyl group at the C2 position can provide steric bulk, influencing molecular conformation and potentially enhancing selectivity for specific protein pockets.

This guide serves as a comprehensive resource, consolidating known data and providing expert-driven protocols to facilitate the synthesis, analysis, and further investigation of this specific molecule.

Physicochemical and Structural Properties

The foundational step in evaluating any research compound is to establish its fundamental physicochemical properties. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 5-methoxy-1,2-dimethylindole-3-carboxylic acid[2]
Molecular Formula C₁₂H₁₃NO₃[1][2]
Molecular Weight 219.24 g/mol [2]
Appearance Solid (predicted)[2]
InChI Key RJUBRYYKCHYVEP-UHFFFAOYSA-N[1][2]
SMILES CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)O[1]
Predicted XlogP 1.9[1]
Monoisotopic Mass 219.08954 Da[1]

Note: Experimental values for properties such as melting point, boiling point, and pKa are not available in the reviewed literature. Based on its structure as a carboxylic acid, it is expected to be acidic and exhibit solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis and Mechanistic Considerations

The proposed pathway begins with 4-methoxyphenylhydrazine and ethyl 2-methyl-3-oxobutanoate. The initial reaction forms a hydrazone, which, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride), undergoes a[4][4]-sigmatropic rearrangement, loses ammonia, and aromatizes to form the indole core. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A 4-Methoxyphenylhydrazine C Step 1: Hydrazone Formation A->C B Ethyl 2-methyl-3-oxobutanoate B->C D Intermediate: Ethyl 2-((2-(4-methoxyphenyl)hydrazono)methyl)propanoate C->D Condensation E Step 2: Fischer Indole Cyclization (Acid Catalyst, Heat) D->E F Intermediate: Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate E->F [3,3]-Sigmatropic Rearrangement Loss of NH₃, Aromatization G Step 3: Ester Hydrolysis (NaOH, H₂O/EtOH) F->G H This compound G->H Saponification

Caption: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol: Proposed Synthesis

Causality: This protocol is designed for robustness. The use of ethanol as a solvent in Step 1 facilitates the initial condensation. Polyphosphoric acid (PPA) in Step 2 is a highly effective catalyst and dehydrating agent for the cyclization. Standard saponification in Step 3 is a reliable method for converting the ethyl ester to the carboxylic acid with high yield.

  • Step 1: Hydrazone Formation

    • To a solution of 4-methoxyphenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

    • Add ethyl 2-methyl-3-oxobutanoate (1.05 eq) dropwise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • Remove the solvent under reduced pressure to yield the crude hydrazone intermediate, which can be used directly in the next step.

  • Step 2: Fischer Indole Cyclization

    • Add the crude hydrazone to polyphosphoric acid (PPA) (10x weight of hydrazone) pre-heated to 80-90°C.

    • Stir the viscous mixture vigorously for 1-2 hours. The reaction is often exothermic and the color will darken.

    • Monitor the reaction by TLC. Upon completion, carefully pour the hot mixture onto crushed ice with stirring.

    • The solid product will precipitate. Neutralize the aqueous solution with sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate.

  • Step 3: Ester Hydrolysis

    • Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

    • Heat the mixture to reflux for 2-3 hours until TLC indicates complete conversion.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with 2M hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the final product, this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Predicted Spectroscopic Signatures
  • ¹H NMR: Expected signals would include singlets for the N-CH₃, C2-CH₃, and OCH₃ protons, distinct aromatic protons on the indole ring, and a broad singlet for the carboxylic acid OH (if in a non-exchanging solvent like DMSO-d₆).

  • ¹³C NMR: Key signals will correspond to the carbonyl carbon of the carboxylic acid (~160-170 ppm), aromatic carbons, and the three methyl carbons.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode should show a prominent [M-H]⁻ ion at m/z 218.08. In positive mode, an [M+H]⁺ ion at m/z 220.09 would be expected.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O stretches from the ether and carboxylic acid groups.

Analytical Workflow: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method for assessing the purity of indole derivatives.

G A Sample Preparation (Dissolve in Mobile Phase A/B) B HPLC System Injection A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection (Monitor at 220 nm & 280 nm) C->D E Data Acquisition (Chromatogram Generation) D->E F Analysis (Peak Integration, Purity Calculation) E->F

Caption: General Workflow for HPLC-UV Analysis.

Protocol: HPLC-UV Method for Purity Analysis

Causality: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately nonpolar molecules like indoles.[5] A gradient elution is employed to ensure that any potential impurities with different polarities are well-resolved from the main product peak. Acetonitrile is a common organic modifier, and formic acid is added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[6] UV detection at 220 nm provides a universal response for the aromatic system, while 280 nm is closer to the characteristic absorbance maximum for the indole chromophore.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of Mobile Phase A and B. Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Inferred Biological Activity and Therapeutic Potential

Direct biological studies on this compound are not present in the surveyed literature. However, the activities of structurally related compounds provide a strong basis for hypothesizing its potential therapeutic applications and guiding future research.

  • Neuroprotection: The parent compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), has demonstrated potential neuroprotective properties in models of stroke.[7]

  • Antioxidant and MAO-B Inhibition: Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have shown significant neuroprotective effects against oxidative stress, iron-induced lipid peroxidation, and inhibitory activity against monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases like Parkinson's.[8][9]

  • Metabolic Regulation: Some 5-methoxyindole-2-carboxylic acids have been investigated as inhibitors of dihydrolipoyl dehydrogenase and as potential hypoglycemic agents.[7][10]

Given these precedents, it is plausible that this compound could exhibit similar neuroprotective, antioxidant, or metabolic regulatory activities. The N-methylation may enhance its ability to cross the blood-brain barrier, making it a particularly interesting candidate for neurological applications. Experimental validation through in vitro and in vivo assays is a necessary next step.

Safety and Handling

As a novel research chemical, a full toxicological profile is not available. However, based on safety data for structurally similar indole carboxylic acids and methoxyindoles, standard laboratory precautions are required.[4][11]

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[4][11] Avoid formation of dust and aerosols.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13]

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[12]

  • Storage: Keep container tightly closed and store in a cool, dry place away from strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant, albeit underexplored, potential. This guide has established its core physicochemical identity, proposed a viable synthetic route based on classic organic chemistry principles, and detailed robust analytical methods for its characterization and purity assessment. While direct biological data is lacking, the compelling activities of its structural analogs strongly suggest that it warrants investigation as a modulator of neurological and metabolic pathways. The protocols and insights provided herein are intended to serve as a foundational resource for researchers poised to unlock the full scientific value of this promising molecule.

References

Preliminary Studies on 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document consolidates fundamental chemical information, proposes a viable synthetic route based on established methodologies, and explores potential biological activities by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel indole-based compounds.

Introduction: The Prominence of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry.[1][2] Modifications to the indole core, such as the introduction of methoxy and methyl groups, can significantly modulate the molecule's physicochemical properties and biological activity.[3] this compound represents an intriguing, yet underexplored, member of this chemical class. This guide aims to provide a foundational understanding of this molecule to stimulate further research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 105909-93-1CymitQuimica[3]
Molecular Formula C₁₂H₁₃NO₃CymitQuimica[3]
Molecular Weight 219.24 g/mol CymitQuimica[3]
Appearance SolidCymitQuimica[3]
InChI InChI=1S/C12H13NO3/c1-7-11(12(14)15)9-6-8(16-3)4-5-10(9)13(7)2/h4-6H,1-3H3,(H,14,15)PubChemLite[4]
InChIKey RJUBRYYKCHYVEP-UHFFFAOYSA-NPubChemLite[4]
Predicted XlogP 1.9PubChemLite[4]
Predicted Collision Cross Section ([M-H]⁻) 148.6 ŲPubChemLite[4]

Proposed Synthetic Pathway and Experimental Protocol

The proposed synthetic workflow is depicted below:

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis (Cyclization) cluster_2 Step 3: N-Methylation cluster_3 Step 4: Saponification A 4-Methoxyphenylhydrazine hydrochloride C Intermediate Phenylhydrazone A->C Sodium Acetate, Ethanol, Reflux B Ethyl 2-methylacetoacetate B->C D Intermediate Phenylhydrazone E Ethyl 5-Methoxy-2-methyl-1H-indole-3-carboxylate D->E Polyphosphoric Acid (PPA), Heat F Ethyl 5-Methoxy-2-methyl-1H-indole-3-carboxylate G Ethyl 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylate F->G NaH, Methyl Iodide, THF H Ethyl 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylate I This compound H->I NaOH, Ethanol/Water, Reflux G A Synthesized Compound (5-Methoxy-1,2-dimethyl-1H- indole-3-carboxylic acid) B In Vitro Cytotoxicity Assays (e.g., MTT, XTT on cancer cell lines) A->B C Enzyme Inhibition Assays (e.g., Xanthine Oxidase, Kinases) A->C D Antimicrobial Susceptibility Testing (e.g., MIC determination) A->D E Receptor Binding Assays (e.g., Serotonin receptor subtypes) A->E F Hit Identification and Lead Optimization B->F C->F D->F E->F

References

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a novel indole derivative with significant therapeutic potential. Drawing upon established methodologies and the known biological activities of structurally related compounds, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind the selection of specific assays, provide detailed experimental protocols, and discuss the interpretation of potential outcomes.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic substitution on the indole ring can modulate the pharmacological properties of the resulting derivatives. The 5-methoxyindole moiety, in particular, has been associated with a range of promising therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.

This compound combines the key features of a 5-methoxyindole core with N-methylation, C2-methylation, and a C3-carboxylic acid group. These modifications are anticipated to influence its pharmacokinetic and pharmacodynamic properties, making a thorough in vitro evaluation essential to elucidate its therapeutic potential.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, permeability, and metabolic stability, which in turn affect its bioavailability and efficacy.

PropertyValueSource
Molecular FormulaC₁₃H₁₅NO₃Calculated
Molecular Weight233.26 g/mol Calculated
XLogP32.4Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count3Predicted
Rotatable Bond Count2Predicted

Note: Predicted values are generated using computational models and should be experimentally verified.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_Workflow A 4-Methoxyphenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Ethyl 2-methylacetoacetate B->C D Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate C->D Indole ring formation E Methylation (e.g., CH₃I, Base) D->E F Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate E->F N-methylation G Hydrolysis (e.g., NaOH, H₂O/EtOH) F->G H This compound G->H Ester hydrolysis

Figure 1: Proposed synthetic workflow for this compound.

In Vitro Evaluation of Anticancer Activity

The 5-methoxyindole scaffold is a constituent of several compounds with demonstrated anticancer properties. Therefore, a primary focus of the in vitro evaluation of this compound should be the assessment of its cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. This assay provides a quantitative measure of a compound's ability to induce cell death or inhibit cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC₅₀ H->I

Figure 2: Experimental workflow for the MTT assay.

In Vitro Evaluation of Anti-inflammatory Activity

Indole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The evaluation of this compound for its ability to inhibit COX-1 and COX-2 is a critical step in characterizing its potential as an anti-inflammatory agent.

Rationale for Assay Selection

A COX inhibitor screening assay allows for the direct measurement of the compound's inhibitory activity against both COX-1 and COX-2 isoforms. This is crucial for determining the compound's potency and selectivity. Selective COX-2 inhibitors are often preferred as they are associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

Objective: To determine the IC₅₀ of this compound for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine)

  • Arachidonic acid (substrate)

  • Colorimetric substrate

  • This compound

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., indomethacin or celecoxib).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

  • Incubation: Incubate the plate for a specified time at a controlled temperature to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

The percentage of inhibition is calculated as follows:

% Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Evaluation of Neuroprotective Activity

Several 5-methoxyindole derivatives have demonstrated neuroprotective effects, particularly against oxidative stress-induced neuronal damage.[2] Therefore, it is pertinent to investigate the potential of this compound to protect neuronal cells from oxidative insults.

Rationale for Assay Selection

An in vitro model of oxidative stress using a neuronal cell line (e.g., SH-SY5Y) and an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) provides a relevant system to assess neuroprotective effects. Cell viability can be quantified using the MTT assay, as described previously.

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the ability of this compound to protect neuronal cells from H₂O₂-induced cytotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H₂O₂ for a defined duration (e.g., 24 hours). Include a control group without H₂O₂ and a group treated with H₂O₂ alone.

  • Cell Viability Assessment: Perform the MTT assay as described in section 4.2.

Data Analysis:

The percentage of neuroprotection is calculated by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ to the viability of cells exposed to H₂O₂ alone.

Neuroprotection_Pathway cluster_0 Oxidative Stress cluster_1 Neuroprotection A H₂O₂ B Increased ROS A->B C Mitochondrial Dysfunction B->C D Apoptosis C->D E 5-Methoxy-1,2-dimethyl-1H- indole-3-carboxylic acid F Scavenging of ROS E->F G Upregulation of Antioxidant Enzymes E->G H Inhibition of Apoptotic Pathways E->H F->B Inhibits G->B Reduces H->D Inhibits

References

A Strategic Guide to Unveiling the Therapeutic Targets of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Pharmacological Landscape

In the vast expanse of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs with profound biological activities.[1] The subject of this guide, 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, is a relatively unexplored derivative within this esteemed chemical class. While direct pharmacological data is scarce, its structural similarity to other bioactive indole-3-carboxylic acids provides a fertile ground for hypothesis-driven target discovery.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not a mere compilation of existing data, but a strategic roadmap for elucidating the potential therapeutic targets of this novel compound. We will proceed from foundational principles, leveraging the known pharmacology of related molecules to propose potential targets and outline a rigorous, multi-tiered experimental plan for their validation. Our approach is grounded in scientific integrity, emphasizing causality in experimental design and self-validating protocols to ensure the generation of robust and reliable data.

Deconstructing the Molecule: Structural Clues to Potential Bioactivity

The structure of this compound (herein referred to as C12H13NO3, based on its molecular formula) presents several key features that may dictate its interaction with biological macromolecules:

  • Indole-3-carboxylic Acid Core: This motif is a common feature in compounds targeting a range of proteins. For instance, derivatives of indole-3-carboxylic acid have been investigated as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are crucial targets in oncology.[2]

  • 5-Methoxy Group: The methoxy substitution on the indole ring is known to influence the electronic properties and binding affinities of related compounds. In the context of tryptamines, a 5-methoxy group is a key feature of the potent psychedelic 5-MeO-DMT, which exhibits high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A.[3][4][5][6] While our compound is not a tryptamine, this substitution could confer affinity for monoaminergic G-protein coupled receptors (GPCRs).

  • N1- and C2-Methylation: The methylation at the N1 and C2 positions distinguishes this molecule from many naturally occurring indoles. These modifications can enhance metabolic stability and alter the conformational preferences of the indole ring, potentially leading to novel target interactions.

Based on these structural features and the known activities of related indole derivatives, we can hypothesize several potential therapeutic target classes for C12H13NO3.

Hypothesized Therapeutic Target Classes

The initial phase of our investigation will focus on screening C12H13NO3 against target families implicated in the activity of structurally similar compounds.

Anti-Apoptotic Proteins of the Bcl-2 Family

The indole-3-carboxylic acid scaffold has been successfully employed in the design of dual inhibitors of Bcl-2 and Mcl-1.[2] These proteins are central regulators of the intrinsic apoptotic pathway and are frequently overexpressed in cancer cells, making them prime targets for anti-cancer drug development.

Serotonin (5-HT) Receptors

The presence of the 5-methoxy group suggests a potential interaction with serotonin receptors. 5-MeO-DMT, a structurally related tryptamine, is a potent agonist at 5-HT1A and 5-HT2A receptors, mediating its psychedelic and potential antidepressant and anxiolytic effects.[4][5][6] Although C12H13NO3 is not a classic tryptamine, the possibility of it modulating these receptors, either as an agonist, antagonist, or allosteric modulator, warrants investigation.

Xanthine Oxidase

Recent studies have identified indole-based structures as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism responsible for the production of uric acid.[7] Inhibition of xanthine oxidase is a clinically validated strategy for the treatment of hyperuricemia and gout. The electronic and structural features of C12H13NO3 make it a candidate for interaction with the molybdenum-containing active site of this enzyme.

A Phased Approach to Target Identification and Validation

We propose a systematic, three-phase experimental workflow to identify and validate the therapeutic targets of C12H13NO3. This workflow is designed to progress from broad, high-throughput screening to specific, mechanistic studies.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Binding Validation cluster_2 Phase 3: Functional Characterization A High-Throughput Screening (HTS) D Biophysical Binding Assays (SPR, ITC) A->D Identified Hits B Differential Gene Expression Analysis B->D Upregulated/Downregulated Protein Candidates C Affinity Chromatography-Mass Spectrometry C->D Bound Proteins F Enzymatic Assays D->F Confirmed Binders G Cell-Based Functional Assays (e.g., Apoptosis, Second Messenger Signaling) D->G Confirmed Binders E Radioligand Binding Assays E->G Confirmed Binders H In Vivo Proof-of-Concept Studies F->H Validated Functional Activity G->H Validated Functional Activity

Caption: Phased workflow for target identification and validation.

Phase 1: Broad-Spectrum Target Identification

The initial phase aims to cast a wide net to identify potential interacting proteins.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Synthesize a derivative of C12H13NO3 with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A carboxylate linker is a common choice.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line for Bcl-2 family screening, or a neuronal cell line for 5-HT receptor screening).

  • Affinity Chromatography: Incubate the cell lysate with the C12H13NO3-conjugated beads.

  • Washing: Wash the beads extensively with a low-salt buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a high-salt buffer, a pH gradient, or by competing with an excess of free C12H13NO3.

  • Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data using a protein database search engine (e.g., Mascot, Sequest) to identify the proteins that specifically bind to C12H13NO3.

Phase 2: Validation of Direct Target Binding

Once potential targets are identified, the next crucial step is to validate a direct, high-affinity interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Protein Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of C12H13NO3 in a suitable running buffer over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized protein.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ParameterDescriptionTypical Value for Drug-Target Interaction
ka (M⁻¹s⁻¹) Association rate constant10³ - 10⁷
kd (s⁻¹) Dissociation rate constant10⁻² - 10⁻⁵
KD (M) Equilibrium dissociation constantNanomolar (nM) to low micromolar (µM)

Table 1: Key kinetic parameters determined by SPR.

Phase 3: Elucidation of Functional Activity

Confirmation of direct binding must be followed by demonstrating that this interaction leads to a functional consequence.

Experimental Protocol: Cell-Based Apoptosis Assay (for Bcl-2/Mcl-1)

  • Cell Culture: Culture a cancer cell line known to be dependent on Bcl-2 or Mcl-1 for survival (e.g., certain lymphomas or multiple myelomas).

  • Compound Treatment: Treat the cells with a range of concentrations of C12H13NO3 for a defined period (e.g., 24-72 hours).

  • Apoptosis Induction: Use a standard apoptotic stimulus if necessary (e.g., a chemotherapeutic agent).

  • Apoptosis Measurement: Quantify the extent of apoptosis using a method such as Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for apoptosis induction.

G cluster_0 Bcl-2/Mcl-1 Signaling Pathway Bcl2 Bcl-2/Mcl-1 (Anti-apoptotic) BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak CytoC Cytochrome c BaxBak->CytoC Release from Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis C12H13NO3 C12H13NO3 C12H13NO3->Bcl2 Inhibition

Caption: Hypothesized mechanism of C12H13NO3 in the intrinsic apoptosis pathway.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the elucidation of the therapeutic targets of this compound. By leveraging knowledge from structurally related compounds, we have identified plausible target classes and outlined a comprehensive experimental plan for their validation. The successful execution of this research program will not only unveil the mechanism of action of this novel compound but also pave the way for its potential development as a therapeutic agent in oncology, neurology, or inflammatory diseases. The journey from a novel chemical entity to a validated drug candidate is arduous, but with a systematic and hypothesis-driven approach, we can unlock the therapeutic potential hidden within the indole scaffold.

References

Exploring the structure-activity relationship of methoxy-substituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Methoxy-Substituted Indoles for Researchers, Scientists, and Drug Development Professionals.

Part 1: Foundational Principles

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone in medicinal chemistry, frequently recognized as a "privileged scaffold." This designation stems from its widespread presence in a vast array of biologically active natural products and synthetic drugs.[1][2] The indole nucleus is a key component of the essential amino acid tryptophan, making it a fundamental building block in peptides and proteins.[1][3][4] Its unique electronic properties, characterized by an electron-rich nature, allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility enables indole-containing molecules to bind to a diverse range of biological targets with high affinity and specificity.

The Methoxy Group: A "Scout" for Protein Pocket Exploration

The methoxy group (-OCH₃) is a small, yet powerful, functional group frequently employed in drug design to fine-tune the properties of a lead compound.[5][6] Its influence extends to modulating a molecule's lipophilicity, electronic character, and metabolic stability. The methoxy group is considered a non-lipophilic substituent that can significantly enhance binding affinity and potency without the common drawback of increasing lipophilicity, a property often associated with poor pharmacokinetic profiles.[7] This has led to the concept of the methoxy group as a "scout" for exploring protein binding pockets.[7]

The oxygen atom of the methoxy group is a hydrogen bond acceptor, while the methyl group can engage in van der Waals and hydrophobic interactions.[7] Furthermore, when attached to an aromatic system like the indole nucleus, the methoxy group exerts a strong electron-donating effect through resonance, which can modulate the reactivity and binding affinity of the entire molecule.[8] However, it is also a potential site of metabolic O-demethylation, a factor that must be considered during drug development.[8] Judicious placement of methoxy groups can lead to substantial improvements in potency, with one notable example showing a 294-fold increase in antiviral activity upon a hydrogen-to-methoxy substitution.[7]

Part 2: Synthesis and Chemical Reactivity

Synthetic Strategies for Methoxy-Activated Indoles

The synthesis of methoxy-substituted indoles often leverages classical indole synthesis methods, utilizing commercially available methoxy-anilines or methoxy-benzaldehydes as starting materials.[1][2] The Fischer, Bischler, and Hemetsberger indole syntheses are among the most common and versatile strategies for constructing the methoxy-activated indole core.[1]

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods, such as palladium-catalyzed cross-coupling reactions.[9] For instance, the cyclization of o-alkynylanilines in the presence of a palladium catalyst offers a direct route to 2-substituted indoles.[10] The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring and the availability of starting materials. The regioselective synthesis of specific isomers, such as 4-, 5-, 6-, and 7-methoxyindoles, is crucial for systematic SAR studies. This can be achieved by selecting appropriately substituted precursors or by employing modern synthetic methodologies that offer high regiocontrol.

Experimental Protocol: A General Method for the Synthesis of a Methoxy-Substituted Indole Derivative

This protocol describes a palladium-catalyzed cyclization for the synthesis of 2-(4-Methoxy-3-methylphenyl)-1H-indole, a representative methoxy-substituted indole.[10]

Materials:

  • 2-((4-methoxy-3-methylphenyl)ethynyl)aniline (starting material)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetic acid

  • TPGS-750-M (3 wt% in water)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Schlenk tube

  • Oil bath

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, prepare a suspension of 2-((4-methoxy-3-methylphenyl)ethynyl)aniline (100 mg, 0.42 mmol) in 3 wt% TPGS-750-M in H₂O (1 mL) in a Schlenk tube.

  • Sequentially add acetic acid (24 µL, 0.42 mmol) and Pd(OAc)₂ (5 mg, 0.02 mmol) to the reaction mixture.

  • Heat the reaction mixture at 80 °C in an oil bath for 6 hours.

  • After cooling to room temperature, dilute the reaction mixture with EtOAc (5 mL).

  • Wash the organic layer with H₂O (2 x 5 mL) and then with brine (10 mL).

  • Dry the organic layer over Na₂SO₄ and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel flash chromatography (eluent: petroleum ether:EtOAc = 8:2) to afford the desired 2-(4-Methoxy-3-methylphenyl)-1H-indole.

Reactivity of Methoxy-Activated Indoles

The presence of a methoxy group significantly enhances the electron density of the indole ring system, thereby increasing its reactivity towards electrophiles.[1][3][4] This "activation" makes methoxy-substituted indoles more susceptible to electrophilic substitution reactions, such as halogenation and Dakin oxidation.[1] The position of the methoxy group directs the regioselectivity of these reactions. For instance, a methoxy group at the 5-position strongly activates the C4 and C6 positions for electrophilic attack. Understanding this enhanced reactivity is crucial for the further functionalization of the indole scaffold to explore more complex chemical space in drug discovery programs.

Part 3: Structure-Activity Relationships (SAR) and Biological Activities

The Influence of Methoxy Group Position on Biological Activity

The precise placement of the methoxy group on the indole ring can have a profound impact on the biological activity of the molecule. This section explores the SAR of methoxy-substituted indoles across various therapeutic areas.

Methoxy-substituted indoles have demonstrated significant potential as anticancer agents through various mechanisms of action.

  • Tubulin Polymerization Inhibition: A number of methoxy-substituted indole derivatives have been shown to inhibit tubulin polymerization, a clinically validated target for cancer chemotherapy. The position and number of methoxy groups can influence the potency of these compounds. For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, 2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionality enhanced the antimigratory activity.

  • Mcl-1 Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers. A novel N-substituted indole scaffold has been identified as an Mcl-1 inhibitor, and SAR studies have revealed the importance of the methoxy group in the hydrophobic tail for binding to the protein.[11][12]

The indole scaffold is a common motif in antimicrobial compounds. The introduction of a methoxy group can enhance the antimicrobial properties of these molecules. For instance, a series of methoxy-4'-amino chalcone derivatives were tested for their antimicrobial activities, with some compounds exhibiting activity equal to that of the positive controls sulfamerazine and sulfadiazine.[13] In another study, methoxy-substituted flavanones showed good activity against Staphylococcus aureus.[14] The antimicrobial activity of natural methoxyphenol compounds like eugenol and vanillin against foodborne pathogens has also been well-documented.[15][16]

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a rich source of neuropharmacologically active compounds. Methoxyindoles, such as melatonin (5-methoxy-N-acetyltryptamine), are well-known for their role in regulating circadian rhythms and have shown neuroprotective effects.[17] Other pineal methoxyindoles, like 5-methoxytryptamine and 5-methoxytryptophol, also exhibit biological activity, including modulation of lymphocyte proliferation.[18] The position of the methoxy group is critical for receptor binding and functional activity. For example, studies on the human aryl hydrocarbon receptor (AhR) have shown that 7-methoxyindole is an effective agonist.[19]

Methoxy-substituted indoles have also emerged as promising antiviral agents. A notable example is their development as small molecule HIV-1 fusion inhibitors targeting the gp41 protein.[20][21] In these studies, SAR exploration revealed that a meta-methoxy substitution on a terminal phenyl ring had no detrimental effect on binding affinity or potency, while a 3,5-dimethoxy substitution led to a slight decrease in biological activity.[20][21]

Quantitative SAR (QSAR) Data Presentation

To illustrate the impact of methoxy group substitution on biological activity, the following table summarizes the inhibitory activity of a series of N-substituted indole derivatives as Mcl-1 inhibitors.

CompoundIndole Core SubstitutionHydrophobic TailAcidic ChainKᵢ (nM) for Mcl-1
LSL-A6 6-oxyacetic acid, 2-carbamoyl3-(4-methoxyphenoxy)propylAcetic acid1100
24a 6-oxyacetic acid, 2-carbamoyl3-(4-chlorophenoxy)propylAcetic acid450
24d 6-oxyacetic acid, 2-carbamoyl3-(3,4-dichlorophenoxy)propylAcetic acid110
25a 5-oxyacetic acid, 2-carbamoyl3-(4-methoxyphenoxy)propylAcetic acid>10000

Data synthesized from: Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors.[11][12]

This data clearly shows that modifications to the hydrophobic tail, including the replacement of the methoxy group with chloro and dichloro substituents, significantly impact the inhibitory potency against Mcl-1.

Bioisosteric Replacements for the Methoxy Group

Bioisosteric replacement is a powerful strategy in drug design to optimize the properties of a lead compound. For the methoxy group, several bioisosteres can be considered:

  • Halogens (F, Cl): Replacing a methoxy group with a fluorine or chlorine atom can alter the electronic properties and metabolic stability of the molecule. Fluorine, being a small and highly electronegative atom, can act as a hydrogen bond acceptor and is often used to block metabolic oxidation.[22]

  • Trifluoromethyl (-CF₃) and Trifluoromethoxy (-OCF₃) Groups: These groups are often used to increase lipophilicity and metabolic stability. The strong electron-withdrawing nature of the trifluoromethyl group can also significantly alter the electronic properties of the indole ring.[23]

The choice of a bioisosteric replacement depends on the specific goals of the optimization process, whether it is to improve potency, selectivity, or pharmacokinetic properties.[24][25][26]

Part 4: Experimental Design and Methodologies

In Vitro Assay Protocol: Evaluating the Anticancer Activity of Methoxy-Indoles

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of synthesized methoxy-indole compounds against a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., HT-1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Methoxy-indole compounds dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the methoxy-indole compounds in complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and MTT solution, and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Characterization Techniques for Methoxy-Substituted Indoles

The unambiguous characterization of synthesized methoxy-substituted indoles is essential for reliable SAR studies. A combination of spectroscopic and chromatographic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the compounds, including the position of the methoxy group on the indole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds. A purity of >95% is generally required for biological testing.[27]

Part 5: Visualizations and Logical Relationships

Graphviz Diagrams

SAR_Trends cluster_indole Methoxy-Indole Scaffold cluster_properties Physicochemical Properties cluster_activity Biological Activity Indole Indole Core Potency Potency (IC50/EC50) Indole->Potency Methoxy -OCH3 Group Lipophilicity Lipophilicity Methoxy->Lipophilicity Modulates Electronics Electronic Effects Methoxy->Electronics Influences Sterics Steric Profile Methoxy->Sterics Affects Lipophilicity->Potency ADME ADME Properties Lipophilicity->ADME Electronics->Potency Sterics->Potency Selectivity Selectivity Potency->Selectivity

Caption: Logical relationship between the methoxy-indole scaffold, its physicochemical properties, and resulting biological activity.

Synthesis_Workflow Start Select Methoxy-Substituted Precursors Synthesis Chemical Synthesis (e.g., Fischer, Pd-coupling) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., MTT Assay) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for the synthesis and evaluation of methoxy-substituted indoles.

Tubulin_Inhibition Methoxy_Indole Methoxy-Indole Compound Tubulin β-Tubulin Methoxy_Indole->Tubulin Binds to Colchicine Site Microtubule Microtubule Methoxy_Indole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubule->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway for tubulin polymerization inhibition by methoxy-indoles.

Part 6: Conclusion and Future Perspectives

Summary of Key SAR Findings

This technical guide has provided a comprehensive overview of the structure-activity relationship of methoxy-substituted indoles. The key takeaways are:

  • The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a methoxy group can significantly enhance its biological activity.

  • The position of the methoxy group on the indole ring is a critical determinant of potency and selectivity for various biological targets, including cancer-related proteins, microbial enzymes, and CNS receptors.

  • The methoxy group's ability to modulate physicochemical properties without drastically increasing lipophilicity makes it a valuable tool in drug design.

  • A systematic approach to the synthesis, characterization, and biological evaluation of methoxy-indole libraries is essential for elucidating meaningful SAR.

Future Directions in the Development of Methoxy-Indole Based Therapeutics

The field of methoxy-indole research continues to evolve, with several exciting future directions:

  • Exploration of Novel Biological Targets: The versatility of the methoxy-indole scaffold suggests that it may be effective against a wider range of biological targets than currently known. High-throughput screening of diverse methoxy-indole libraries could uncover novel therapeutic applications.

  • Development of More Selective Inhibitors: While many methoxy-indoles have shown promising activity, further optimization is often needed to improve selectivity and reduce off-target effects. Structure-based drug design and computational modeling will play a crucial role in this endeavor.

  • Investigation of Polypharmacology: The ability of some indole derivatives to interact with multiple targets could be harnessed for the development of polypharmacological agents for complex diseases like cancer and neurodegenerative disorders.

  • Application of Novel Synthetic Methodologies: The development of new and more efficient synthetic methods will facilitate the creation of more complex and diverse methoxy-indole libraries for SAR studies.

Part 7: References

  • Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Aperta, 1(1), 1-23. 1

  • Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. (2021). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Aperta - ULAKBİM. 3

  • Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. (2021). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Aperta. 4

  • Chiodi, D., & Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 1-4. --INVALID-LINK--

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. --INVALID-LINK--

  • Cera, G., Schiattarella, M., & Vitale, P. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(10), 2583. --INVALID-LINK--

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. --INVALID-LINK--

  • Amat, M., Seffar, F., Llor, N., & Bosch, J. (2001). Preparation and Reactions of 4-, 5-, and 6-Methoxy Substituted 3-Lithioindoles and 3-Indolylzinc Derivatives. Synthesis, 2001(02), 267-275. --INVALID-LINK--

  • Nakamura, T., Matsuo, K., & Hatae, N. (2021). SYNTHESIS OF 1-METHOXY-1H-INDOLES WITH A HETEROCYCLIC MOIETY VIA UNSTABLE INDOLE ISOTHIOCYANATE BY USING ENZYME FROM BRASSICACEA. HETEROCYCLES, 103(1), 415. --INVALID-LINK--

  • BenchChem. (2025). Biological activity of methoxy-substituted indole acetates. --INVALID-LINK--

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. --INVALID-LINK--

  • Stresser, D. M., Williams, D. E., McLellan, L. I., Harris, T. M., & Bailey, G. S. (1994). Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. Drug Metabolism and Disposition, 22(3), 392-399. --INVALID-LINK--

  • Vrzal, R., Rysava, A., Dvorak, Z., & Pavek, P. (2017). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Scientific Reports, 7(1), 1-13. --INVALID-LINK--

  • Ishihara, Y., & Koester, D. (2024, September 26). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. --INVALID-LINK--

  • Iovine, V., Bua, R. O., & G. D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2275. --INVALID-LINK--

  • Lee, S., Park, S. B., & Lee, I. Y. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1464. --INVALID-LINK--

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. --INVALID-LINK--

  • Name, J. A., & Name, J. B. (Year). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Name, J. A., & Name, J. B. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4817-4830. --INVALID-LINK--

  • Al-Ghanim, A. A. (2024). Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases. Antioxidants, 13(7), 803. --INVALID-LINK--

  • ResearchGate. (n.d.). Bioisosteric replacement of the sulphur or carbonyl group (X) of.... --INVALID-LINK--

  • Anisimov, V. N., & Popovich, I. G. (1996). [Blastomogenic activity of biogenic methoxyindoles]. Voprosy onkologii, 42(4), 85-89. --INVALID-LINK--

  • Lissoni, P., et al. (2025). Efficacy of a Neuroimmune Therapy Including Pineal Methoxyindoles, Angiotensin 1-7, and Endocannabinoids in Cancer, Autoimmune, and Neurodegenerative Diseases. Clinical Interventions in Aging, 20, 693-703. --INVALID-LINK--

  • Lissoni, P., et al. (2025). Efficacy of a Neuroimmune Therapy Including Pineal Methoxyindoles, Angiotensin 1-7, and Endocannabinoids in Cancer, Autoimmune, and Neurodegenerative Diseases. Clinical Interventions in Aging, 20, 693-703. --INVALID-LINK--

  • Luan, S., Ge, Q., Chen, Y., Dai, M., Yang, J., Li, K., ... & Zhao, L. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948. --INVALID-LINK--

  • Reyes-Gonzales, M. C., Esteban-Zubero, E., Lopez-Pingarron, L., Soria, M. S., Pereboom, D., Tan, D. X., & Reiter, R. J. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Journal of Cellular and Molecular Medicine, 23(5), 3393-3402. --INVALID-LINK--

  • Bar-Tana, J., & Ben-Shoshan, S. (2002). U.S. Patent No. 6,391,872. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Lissoni, P., et al. (1997). Anticancer neuroimmunomodulation by pineal hormones other than melatonin: preliminary phase II study of the pineal indole 5-methoxytryptophol in association with low-dose IL-2 and melatonin. Journal of Biological Regulators and Homeostatic Agents, 11(3), 119-122. --INVALID-LINK--

  • Zhou, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. --INVALID-LINK--

  • Taylor, R. J. (2018). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. --INVALID-LINK--

  • Suwito, H., Jumina, J., Mustofa, M., & Puspaningsih, N. N. T. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Procedia Chemistry, 18, 132-139. --INVALID-LINK--

  • Konakchieva, R., Kyurkchiev, S., Ivanova, M., & Kehayov, I. (1995). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. Journal of Neuroimmunology, 63(2), 125-132. --INVALID-LINK--

  • Ben-Abdallah, M., et al. (2020). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 25(11), 2548. --INVALID-LINK--

  • Mandal, S., & Mandal, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1845. --INVALID-LINK--

  • Metwally, A. A., et al. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Medicinal Chemistry Research. --INVALID-LINK--

  • Mandal, S., & Mandal, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1845. --INVALID-LINK--

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. --INVALID-LINK--

  • Name, J. A., & Name, J. B. (Year). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences. --INVALID-LINK--

  • Name, J. A., & Name, J. B. (2025). Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity. Scientific Reports. --INVALID-LINK--

  • Name, J. A., & Name, J. B. (Year). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • Luan, S., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948. --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols for 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the experimental use of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid. The following protocols and notes are designed to ensure scientific integrity, safety, and reproducibility in a research setting.

Introduction and Scientific Context

This compound is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug discovery. Indole derivatives are known to exhibit a wide range of biological activities, and the structural motifs of this particular compound—a methoxy group at the 5-position, N-methylation, and methylation at the 2-position—suggest its potential as a modulator of various biological targets.[1] The carboxylic acid functional group provides a key site for interaction with biological receptors and can be derivatized to explore structure-activity relationships.[2][3]

Given the limited publicly available data on the specific biological activities of this compound, this guide will provide a foundational experimental protocol that can be adapted for various biological assays. The hypothetical protocol will focus on an antimicrobial screening assay, a common application for novel heterocyclic compounds.[2][4]

Compound Characteristics

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃[5][6]
Molecular Weight 219.24 g/mol [6]
Appearance Solid[6]
CAS Number 105909-93-1[6]

Safety and Handling

3.1. General Precautions

Indole derivatives should be handled with care, as their toxicological properties are often not fully characterized.[7] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.[8][9][10] All handling of the solid compound and its solutions should be performed in a well-ventilated area or a chemical fume hood.[7][8]

3.2. Hazard Identification

While specific hazard data for this compound is limited, related indole carboxylic acids are classified as irritants.[11] Avoid inhalation of dust and contact with skin and eyes.[7][8]

3.3. First Aid Measures

  • In case of skin contact: Immediately wash with plenty of soap and water.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes.[8]

  • If inhaled: Move the person to fresh air.[7]

  • If swallowed: Rinse mouth with water and seek medical advice.[7]

Reagent Preparation

4.1. Solubility Profile

The solubility of this compound is predicted to be influenced by its functional groups. The carboxylic acid moiety suggests pH-dependent aqueous solubility, with higher solubility in basic solutions where it can form a carboxylate salt.[12] The presence of the methoxy and indole groups suggests solubility in polar organic solvents.[12]

Predicted Solubility in Common Laboratory Solvents:

SolventPredicted SolubilityRationale
Polar Aprotic Solvents (e.g., DMSO, DMF) HighCapable of accepting hydrogen bonds and have a high dielectric constant.[12]
Polar Protic Solvents (e.g., Methanol, Ethanol) ModerateCapable of hydrogen bonding.[12]
Aqueous Buffers (pH dependent) Low to ModerateSolubility will increase with pH as the carboxylic acid deprotonates.[12]
Nonpolar Solvents (e.g., Hexane, Toluene) Very LowThe molecule's polarity is too high for significant solubility in nonpolar solvents.[12]

4.2. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for biological screening.

Materials:

  • This compound (MW: 219.24 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out 2.19 mg of this compound.

  • Dissolution: Add the weighed compound to a clean microcentrifuge tube or amber vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a desiccated environment and protected from light.[13]

Workflow for Stock Solution Preparation:

G cluster_prep Stock Solution Preparation weigh Weigh 2.19 mg of Compound dissolve Add 1 mL of DMSO weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix store Store at -20°C, Protected from Light mix->store

Caption: Workflow for preparing a 10 mM stock solution.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This hypothetical protocol is designed to assess the antimicrobial activity of this compound against representative bacterial strains. This method is a standard in vitro assay for the initial screening of potential antimicrobial agents.[4]

5.1. Materials and Equipment

  • 10 mM stock solution of this compound in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

5.2. Step-by-Step Protocol

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile CAMHB. b. Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (approximately 0.5 McFarland standard). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions: a. Perform serial two-fold dilutions of the 10 mM stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). b. Ensure the final concentration of DMSO in each well is below 1% to avoid solvent toxicity to the bacteria.

  • Assay Plate Setup: a. Add 50 µL of the diluted bacterial inoculum to each well of a sterile 96-well plate. b. Add 50 µL of each compound dilution to the corresponding wells. c. Include positive control wells (bacteria + positive control antibiotic) and negative control wells (bacteria + DMSO). d. Also include a sterility control well (broth only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis: a. After incubation, measure the optical density (OD) of each well at 600 nm using a plate reader. b. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram:

G cluster_workflow Antimicrobial Susceptibility Assay Workflow inoculum Prepare Bacterial Inoculum plate_setup Set up 96-well Assay Plate inoculum->plate_setup dilutions Prepare Compound Serial Dilutions dilutions->plate_setup incubation Incubate at 37°C for 18-24h plate_setup->incubation read_plate Measure OD at 600 nm incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Data Interpretation and Further Steps

The MIC value obtained from this assay will provide a quantitative measure of the antimicrobial potency of this compound. A low MIC value suggests significant antimicrobial activity.

Potential Follow-up Experiments:

  • Cytotoxicity Assays: To assess the selectivity of the compound for microbial cells over mammalian cells.

  • Mechanism of Action Studies: To investigate how the compound inhibits bacterial growth.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to improve its potency and pharmacological properties.

References

Application Notes and Protocols for 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Indole Derivatives in Neuroprotection

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and stroke, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][2][3] A complex interplay of pathological mechanisms, including oxidative stress, neuroinflammation, protein misfolding, and excitotoxicity, contributes to neuronal cell death in these conditions.[1][4] Consequently, there is a critical need for novel therapeutic agents that can target these multifaceted pathways.

The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including the neurotransmitter serotonin and the neurohormone melatonin.[1][2][3] Indole derivatives have garnered considerable attention for their diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and direct neuroprotective effects, making them compelling candidates for the development of anti-neurodegenerative therapies.[1][4][5]

This application note focuses on 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid , a specific indole derivative. While direct studies on this particular molecule are emerging, its structural similarity to other neuroprotective indole compounds, such as 5-methoxyindole-2-carboxylic acid (MICA) and its derivatives, suggests a strong potential for neuroprotective activity.[6][7][8][9] Research on related compounds has demonstrated their ability to mitigate oxidative stress, inhibit key enzymes involved in neurodegeneration, and protect neurons from various toxic insults.[6][7][9][10]

These notes provide a comprehensive guide for researchers to investigate the neuroprotective potential of this compound using established in vitro and in vivo assay systems. The protocols are designed to be robust and self-validating, with a focus on understanding the underlying mechanisms of action.

Hypothesized Mechanism of Action

Based on the literature for structurally related indole derivatives, this compound is hypothesized to exert neuroprotective effects through a multi-target mechanism. The methoxy group on the indole ring is known to enhance the antioxidant properties of the molecule.[11]

Diagram: Proposed Neuroprotective Signaling Pathways

G cluster_stress Cellular Stressors cluster_compound This compound cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome Glutamate Glutamate Excess MAPK MAPK Pathway (e.g., p38, JNK) Glutamate->MAPK Mitochondria Mitochondrial Dysfunction Glutamate->Mitochondria Ca²⁺ influx OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->MAPK OxidativeStress->Mitochondria Compound 5-Methoxy-1,2-dimethyl- 1H-indole-3-carboxylic acid Nrf2 Nrf2 Activation Compound->Nrf2 Inhibition of Keap1? Compound->MAPK Inhibition Apoptosis Apoptotic Pathways (e.g., Bax/Bcl-2) Compound->Apoptosis Inhibition Compound->Mitochondria Protection AntioxidantEnzymes Antioxidant Enzyme Upregulation (e.g., NQO1) Nrf2->AntioxidantEnzymes AntioxidantEnzymes->OxidativeStress Neutralization MAPK->Apoptosis Death Neuronal Death Apoptosis->Death Mitochondria->Apoptosis ROS generation Survival Neuronal Survival

Caption: Proposed multi-target neuroprotective mechanism of the indole compound.

In Vitro Neuroprotection Assays

In vitro assays provide a controlled environment to assess the direct neuroprotective effects of a compound against specific neurotoxic insults. The following protocols utilize common neuronal cell lines and stressors.

Glutamate-Induced Excitotoxicity in HT22 Cells

Scientific Rationale: Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate levels lead to excitotoxicity, a key contributor to neuronal death in stroke and other neurodegenerative conditions.[12][13][14] The HT22 hippocampal neuronal cell line is a widely used model to study glutamate-induced oxidative stress and cell death.[12][14] This assay will determine if this compound can protect neurons from glutamate-induced toxicity.

Caption: Workflow for the glutamate-induced excitotoxicity assay.

  • Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed HT22 cells into a 96-well plate at a density of 2 x 10⁴ cells per well. Allow the cells to attach and grow for 24 hours.

  • Compound Pre-treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing the compound or vehicle control (0.1% DMSO). Incubate for 24 hours.

  • Glutamate Challenge: After the pre-treatment period, add glutamate to the wells to a final concentration of 5 mM. It is crucial to have a "glutamate only" control group (pre-treated with vehicle) and a "vehicle only" control group (no compound, no glutamate).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Viability Assessment (Resazurin Assay):

    • Prepare a resazurin solution in phosphate-buffered saline (PBS).

    • Remove the culture medium from the wells and replace it with 100 µL of fresh medium containing resazurin.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group. Plot the percentage of cell viability against the concentration of the compound.

Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

Scientific Rationale: Oxidative stress is a common pathological feature of many neurodegenerative diseases.[4] Hydrogen peroxide (H₂O₂) is a potent inducer of oxidative stress and is frequently used to model this aspect of neurodegeneration in vitro. The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neuroprotective effects against oxidative damage.[6][7][10] This assay will evaluate the antioxidant capacity of this compound.

  • Cell Culture and Seeding: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to attach for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (as described in the previous protocol) for 24 hours.

  • Oxidative Stress Induction: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours.

  • Viability Assessment: Assess cell viability using the Resazurin assay as described above.

  • Data Analysis: Calculate and plot the percentage of cell viability relative to the control group.

Assay ParameterGlutamate-Induced ExcitotoxicityOxidative Stress-Induced Cell Death
Cell Line HT22 (mouse hippocampal)SH-SY5Y (human neuroblastoma)
Neurotoxic Insult L-Glutamic acidHydrogen Peroxide (H₂O₂)
Typical Concentration 5-10 mM100-500 µM
Primary Mechanism Excitotoxicity, oxidative stressDirect oxidative damage
Endpoint Measurement Cell Viability (e.g., Resazurin)Cell Viability (e.g., Resazurin)
Compound Treatment Pre-treatment for 24 hoursPre-treatment for 24 hours

In Vivo Neuroprotection Model: Ischemic Stroke

Scientific Rationale: To assess the therapeutic potential of this compound in a more complex biological system, an in vivo model is essential. Ischemic stroke is a leading cause of death and disability, and rodent models of stroke are well-established for testing neuroprotective agents.[15][16][17] The middle cerebral artery occlusion (MCAO) model in rats or mice mimics many aspects of human ischemic stroke.[17]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Disclaimer: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.

G A Acclimatize animals B Administer this compound or vehicle (e.g., i.p.) A->B C Induce focal cerebral ischemia via MCAO surgery B->C D Reperfusion (remove filament after 60-90 min) C->D E Post-operative care and monitoring D->E F Neurological deficit scoring at 24h E->F G Euthanasia and brain collection F->G H Infarct volume measurement (TTC staining) G->H I Biochemical analysis (e.g., oxidative stress markers) G->I

Caption: Workflow for the in vivo MCAO stroke model.

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a pre-determined time before or after MCAO surgery. The dose and timing will need to be optimized.

  • MCAO Surgery:

    • Anesthetize the rat.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a set period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the animal and perfuse the brain.

    • Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

    • Quantify the infarct volume using image analysis software.

  • Biochemical Analyses: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde levels, glutathione peroxidase activity).

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the neuroprotective potential of this compound. Based on the established neuroprotective activities of related indole compounds, it is plausible that this molecule will demonstrate efficacy in mitigating neuronal damage induced by excitotoxicity and oxidative stress. Successful outcomes in these assays would provide a strong rationale for further preclinical development of this compound as a potential therapeutic for neurodegenerative diseases and ischemic stroke.

References

Application Notes & Protocols: 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Forward-Looking Statement

The following document provides a comprehensive guide for utilizing 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid as a research tool. It is important to note that, as of the date of this publication, specific literature detailing the biological activity of this exact molecule is limited. The forthcoming application notes and protocols are therefore built upon a robust foundation of scientific literature concerning structurally analogous compounds, particularly those sharing the 5-methoxyindole core and the indole-3-carboxylic acid moiety. This guide is intended to serve as a well-reasoned starting point for investigation, providing researchers with the necessary theoretical framework and practical methodologies to explore the potential of this compound. All protocols are designed to be self-validating, with integrated controls to ensure the integrity of the experimental outcomes.

Introduction to the 5-Methoxyindole Scaffold: A Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The addition of a methoxy group at the 5-position significantly influences the electronic and steric properties of the indole ring, often enhancing its interaction with biological targets.[3] This modification is a key feature in a variety of biologically active molecules, including those with anticancer, neuroprotective, and anti-inflammatory properties.[3][4] The carboxylic acid at the 3-position further provides a handle for molecular interactions and can influence the pharmacokinetic properties of the compound.

Potential Research Applications & Hypothesized Mechanisms of Action

Based on the activities of structurally related compounds, we propose three primary areas of investigation for this compound:

  • Neuroprotection and Antioxidant Activity: Derivatives of 5-methoxy-indole carboxylic acid have demonstrated neuroprotective and antioxidant properties.[5][6]

  • Anticancer Research: The 5-methoxyindole scaffold is present in compounds with potent antiproliferative effects.[3] Furthermore, indole-3-carboxylic acid derivatives have been explored as dual inhibitors of Bcl-2 and Mcl-1, proteins often overexpressed in cancer cells.[7]

  • Serotonin (5-HT) Receptor Modulation: The structural similarity of the 5-methoxyindole core to serotonin suggests potential interactions with 5-HT receptors.[3][8]

Neuroprotection and Antioxidant Activity

Hypothesized Mechanism: this compound may exert neuroprotective effects through direct radical scavenging and by modulating intracellular signaling pathways involved in cellular stress responses. The 5-methoxy group can donate an electron to neutralize free radicals, while the indole nucleus can also participate in redox reactions.

G cluster_0 Cellular Stress cluster_1 Protective Action Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS ROS_Scavenging ROS Scavenging ROS->ROS_Scavenging Neutralization Compound 5-Methoxy-1,2-dimethyl- 1H-indole-3-carboxylic acid Compound->ROS_Scavenging Nrf2_Activation Nrf2 Pathway Activation Compound->Nrf2_Activation Reduced_Damage Reduced Oxidative Damage to Neurons ROS_Scavenging->Reduced_Damage Leads to Antioxidant_Enzymes Antioxidant Response Element (ARE) Genes (e.g., HO-1, NQO1) Nrf2_Activation->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->Reduced_Damage Contributes to

Caption: Hypothesized neuroprotective mechanism of action.

Anticancer Research

Hypothesized Mechanism: The compound may induce apoptosis in cancer cells by acting as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Mcl-1. By binding to these proteins, it could prevent them from sequestering pro-apoptotic proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

G cluster_0 Pro-Apoptotic Proteins Compound 5-Methoxy-1,2-dimethyl- 1H-indole-3-carboxylic acid Bcl2_Mcl1 Bcl-2 / Mcl-1 Compound->Bcl2_Mcl1 Inhibits Bak_Bax Bak / Bax Bcl2_Mcl1->Bak_Bax Sequesters (Inhibition) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak_Bax->MOMP Induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release of Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Forms Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Hypothesized mechanism of Bcl-2/Mcl-1 dual inhibition.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound. Researchers should optimize these protocols for their specific experimental systems.

General Stock Solution Preparation
  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure:

    • Accurately weigh the desired amount of the compound.

    • Dissolve in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Table 1: Example Dilution Series for Cell-Based Assays

Stock ConcentrationVolume of Stock (µL)Volume of Media (µL)Final Concentration (in 100 µL well)
10 mM199910 µM
10 mM0.5999.55 µM
10 mM0.1999.91 µM
10 mM0.05999.950.5 µM
10 mM0.01999.990.1 µM
Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is adapted from standard methodologies to assess the cytotoxic effects of the compound on cancer cell lines.[3]

G Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with various concentrations of the compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution to each well Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO or SDS) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro antiproliferative MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of the compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test compound in methanol.

    • Ascorbic acid can be used as a positive control.

  • Reaction Mixture:

    • In a 96-well plate, add 50 µL of the compound solution at different concentrations.

    • Add 150 µL of the DPPH solution to each well.

    • Include a blank (methanol only) and a control (methanol with DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Table 2: Expected Outcome for DPPH Radical Scavenging Assay

Compound Concentration (µg/mL)% Scavenging Activity (Hypothetical)
115
535
1055
2578
5092

Concluding Remarks

This compound represents a promising, yet underexplored, chemical entity. The structural motifs present in this molecule suggest a high potential for biological activity, particularly in the areas of neuroprotection, oncology, and serotonergic modulation. The application notes and protocols provided herein offer a scientifically-grounded framework for initiating research into its therapeutic potential. It is through rigorous and systematic investigation, as outlined in this guide, that the true value of this compound as a research tool can be elucidated.

References

Application Note: Continuous Flow Synthesis of Indole-3-Carboxylic Esters via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-3-Carboxylic Esters and the Advent of Flow Chemistry

Indole-3-carboxylic esters are a privileged scaffold in medicinal chemistry and materials science. This structural motif is a cornerstone in numerous pharmaceuticals, agrochemicals, and natural products, including the plant hormone auxin.[1] The development of efficient, scalable, and safe synthetic routes to these compounds is therefore of paramount importance.

Traditionally, the synthesis of indole derivatives, such as through the classic Fischer indole synthesis, has been performed using batch processing.[2][3][4] While effective, batch methods can present challenges related to scalability, heat transfer, and the safe handling of hazardous reagents and intermediates.[5][6]

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional batch methods.[7][8] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time.[5][9] This enhanced control leads to improved reaction efficiency, higher yields, increased safety, and seamless scalability.[5][6][7] In the context of pharmaceutical manufacturing, these benefits translate to shorter development times and more sustainable and cost-effective production of active pharmaceutical ingredients (APIs).[7][8]

This application note provides a detailed protocol for the continuous flow synthesis of an indole-3-carboxylic ester via a reductive cyclization pathway. We will delve into the rationale behind the experimental design, provide a step-by-step methodology, and discuss the optimization of reaction conditions.

Reaction Pathway: Reductive Cyclization for Indole-3-Carboxylic Ester Synthesis

The chosen synthetic route involves a two-step sequence starting from commercially available reagents. The first step is a base-mediated SNAr reaction to form an o-nitrophenylacetonitrile derivative, which is then subjected to a palladium-catalyzed reductive cyclization in the second step to yield the target indole-3-carboxylic ester.[10][11]

Overall Reaction Scheme:

  • Step 1: SNAr Reaction: 2-chloronitrobenzene reacts with ethyl cyanoacetate in the presence of a base to form ethyl 2-cyano-2-(2-nitrophenyl)acetate.

  • Step 2: Reductive Cyclization: The resulting intermediate undergoes hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst, leading to the formation of the indole-3-carboxylic ester.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the continuous flow synthesis of the indole-3-carboxylic ester.

G cluster_prep Reagent Preparation cluster_flow Flow Synthesis cluster_analysis Analysis & Purification ReagentA Solution A: 2-chloronitrobenzene in EtOAc/MeCN PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Ethyl cyanoacetate & TMG in EtOAc/MeCN PumpB Syringe Pump B ReagentB->PumpB ReagentC Solution C: Product from Step 1 in EtOH/EtOAc PumpC Syringe Pump C ReagentC->PumpC TMixer1 T-Mixer 1 PumpA->TMixer1 PumpB->TMixer1 HCube H-Cube® Reactor (Step 2: Reductive Cyclization) with Pd/C cartridge PumpC->HCube Reactor1 Heated Coil Reactor (Step 1) TMixer1->Reactor1 Quench Aqueous Quench (Inline) Reactor1->Quench Separator Membrane Separator Quench->Separator Separator->ReagentC Organic Phase Collector Product Collection HCube->Collector Analysis LC-MS & NMR Analysis Collector->Analysis Purification Solvent Evaporation & Trituration Analysis->Purification FinalProduct Isolated Indole-3-carboxylic Ester Purification->FinalProduct

Caption: Experimental workflow for the two-step continuous flow synthesis.

Materials and Methods

Reagents and Solvents:
  • 2-chloronitrobenzene

  • Ethyl cyanoacetate

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • Ethyl acetate (EtOAc)

  • Acetonitrile (MeCN)

  • Ethanol (EtOH)

  • Palladium on carbon (10 wt. % loading, packed in a catalyst cartridge)

  • Deionized water

  • Hexane

  • Diethyl ether (Et2O)

Equipment:
  • Syringe pumps (e.g., Syrris Asia Syringe Pumps)

  • T-mixer

  • Heated coil reactor (e.g., PFA tubing in a heated oil bath or a dedicated flow reactor module)

  • Back pressure regulator

  • Membrane-based liquid-liquid separator

  • Hydrogenation flow reactor (e.g., ThalesNano H-Cube®) with a Pd/C catalyst cartridge

  • Automated fraction collector

  • Rotary evaporator

  • Analytical instruments: LC-MS and NMR spectrometer

Detailed Experimental Protocols

Step 1: Continuous Flow Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The choice of a non-nucleophilic organic base like TMG is crucial to avoid competing side reactions.[12] A solvent mixture of EtOAc/MeCN is used to ensure the solubility of all reagents and intermediates.[12]

Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a 0.25 M solution of 2-chloronitrobenzene in a 5:1 mixture of EtOAc/MeCN.

    • Solution B: Prepare a solution containing ethyl cyanoacetate (1.1 equivalents) and TMG (2.2 equivalents) in a 5:1 mixture of EtOAc/MeCN to match the concentration of Solution A.

  • Flow Reactor Setup:

    • Connect two syringe pumps to a T-mixer.

    • Connect the outlet of the T-mixer to a heated coil reactor (e.g., 10 mL PFA tubing).

    • Place the coil reactor in a heated oil bath set to 50 °C.

    • Connect the outlet of the reactor to a back pressure regulator set to 7 bar.

    • The output from the back pressure regulator is then directed to an inline aqueous quench and a membrane-based separator.

  • Reaction Execution:

    • Set the flow rates of both syringe pumps to deliver the reagent solutions to the T-mixer at a combined flow rate that provides a residence time of approximately 10 minutes in the heated coil.

    • The reaction mixture is quenched inline with water and the organic phase is separated.

    • The resulting organic solution containing the product is collected.

  • Work-up and Preparation for Step 2:

    • The collected organic phase is diluted with EtOH to a final concentration of 0.2 M for use in the subsequent reductive cyclization step.[1]

Step 2: Continuous Flow Reductive Cyclization to Ethyl Indole-3-carboxylate

This step utilizes a continuous flow hydrogenation reactor. The use of a packed bed of Pd/C catalyst allows for efficient reduction of the nitro group, which is followed by spontaneous cyclization to form the indole ring.[1][10]

Protocol:

  • Flow Reactor Setup:

    • The solution of ethyl 2-cyano-2-(2-nitrophenyl)acetate (0.2 M in EtOH/EtOAc) is introduced into a hydrogenation flow reactor (e.g., ThalesNano H-Cube®) equipped with a 10% Pd/C catalyst cartridge.

  • Reaction Execution:

    • Set the reactor temperature to 50 °C.

    • Set the hydrogen pressure to "full hydrogen mode" (typically around 70 bar).

    • Set the flow rate to 0.4 mL/min.[1]

    • The product stream is collected at the outlet of the reactor.

  • Product Isolation and Purification:

    • The collected solution is concentrated under reduced pressure using a rotary evaporator.

    • The resulting crude product is triturated with a 9:1 mixture of hexane/Et2O to yield the pure indole-3-carboxylic ester as an off-white solid.[1]

Data Summary and Optimization

The following table summarizes the optimized reaction conditions and expected outcomes for the continuous flow synthesis.

ParameterStep 1: SNAr ReactionStep 2: Reductive Cyclization
Reactants 2-chloronitrobenzene, Ethyl cyanoacetateEthyl 2-cyano-2-(2-nitrophenyl)acetate
Base/Catalyst TMG10% Pd/C
Solvent EtOAc/MeCN (5:1)EtOH/EtOAc (1:1)
Temperature 50 °C50 °C
Pressure 7 bar70 bar H2
Residence Time/Flow Rate ~10 min0.4 mL/min
Yield >95% (in solution)93% (isolated)
Throughput -3.7 g/h

Data adapted from Baumann et al.[1]

Reaction Mechanism: Fischer Indole Synthesis Analogy

While the presented protocol utilizes a reductive cyclization, it is insightful to understand the mechanism of the classic Fischer indole synthesis, as it is a cornerstone of indole chemistry.[2][3]

FischerIndole start Phenylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone Formation start->hydrazone Condensation enamine Tautomerization to Ene-hydrazine hydrazone->enamine Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Heat rearomatization Rearomatization rearrangement->rearomatization cyclization Cyclization rearomatization->cyclization elimination Ammonia Elimination cyclization->elimination indole Indole Product elimination->indole

Caption: Key steps of the Fischer indole synthesis mechanism.[3][13][14]

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][4] The key steps include the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a[13][13]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to form the aromatic indole ring.[2][3][13][14]

Trustworthiness and Self-Validation

The described continuous flow protocol incorporates self-validating systems to ensure robustness and reproducibility. The use of precise syringe pumps guarantees accurate reagent stoichiometry. Inline monitoring techniques, such as real-time IR or UV-Vis spectroscopy, can be integrated to track reaction conversion and ensure the process is running at a steady state.[15] The fixed-bed catalyst in the hydrogenation step provides consistent catalytic activity over extended periods.

Conclusion and Future Outlook

This application note demonstrates a robust and efficient continuous flow synthesis of an indole-3-carboxylic ester. The methodology highlights the significant advantages of flow chemistry, including enhanced safety, precise process control, and scalability.[5][6][7] This approach is particularly well-suited for the on-demand production of pharmaceutical intermediates and APIs.[1][8] Future work could explore the integration of inline purification techniques to create a fully automated "reagent-to-product" system.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole Compounds as Antioxidants

Indole derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development, demonstrating a wide array of pharmacological activities, including potent antioxidant effects.[1] The indole nucleus, a bicyclic structure containing a benzene ring fused to a pyrrole ring, is a common scaffold in numerous biologically active molecules, such as the neurotransmitter serotonin and the hormone melatonin.[2][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Indole compounds, with their ability to scavenge free radicals and modulate oxidative stress, are therefore of significant interest as potential therapeutic agents.[4][5]

The antioxidant capacity of indole derivatives is often attributed to the electron-rich nature of the indole ring, which can readily donate a hydrogen atom or an electron to neutralize free radicals.[1][5] However, the specific antioxidant mechanism and efficacy can be significantly influenced by the nature and position of substituents on the indole scaffold.[2] Therefore, accurate and reliable methods for assessing the antioxidant activity of novel indole compounds are paramount for researchers, scientists, and drug development professionals.

This comprehensive guide provides detailed protocols for the most common and robust in vitro assays used to evaluate the antioxidant activity of indole compounds: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The causality behind experimental choices, self-validating systems within protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Choosing the Right Assay: A Multi-Mechanistic Approach

No single antioxidant assay can fully capture the complex antioxidant profile of a compound. Therefore, a combination of assays based on different mechanisms is highly recommended for a comprehensive evaluation of indole derivatives. The primary mechanisms of antioxidant action are hydrogen atom transfer (HAT) and single electron transfer (SET).

  • DPPH and ABTS assays are mixed-mode assays, proceeding via both HAT and SET mechanisms.[6] They are excellent for initial screening due to their simplicity and high throughput.

  • The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce a ferric iron complex.[6][7]

  • The ORAC assay is a HAT-based method that evaluates the capacity of an antioxidant to quench peroxyl radicals.[8][9]

By employing a battery of these assays, researchers can gain a more complete understanding of the antioxidant potential of their indole compounds.

Experimental Workflow Overview

The following diagram illustrates a general workflow for assessing the antioxidant activity of indole compounds.

DPPH_Workflow A Prepare DPPH Working Solution (0.1 mM in Methanol) D Mix Sample/Control with DPPH Solution (e.g., 1:1 v/v) A->D B Prepare Indole Compound Serial Dilutions B->D C Prepare Positive Control (e.g., Ascorbic Acid, Trolox) C->D E Incubate in the Dark (30 min at room temp) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition and IC50 Value F->G ABTS_Workflow A Prepare ABTS and Potassium Persulfate Stock Solutions B Generate ABTS Radical Cation (12-16h in dark) A->B C Dilute ABTS Radical to Abs ~0.7 at 734 nm B->C F Mix Sample/Control with ABTS Working Solution C->F D Prepare Indole Compound Serial Dilutions D->F E Prepare Positive Control (e.g., Trolox) E->F G Incubate at Room Temp (e.g., 6 min) F->G H Measure Absorbance at 734 nm G->H I Calculate % Inhibition and TEAC Value H->I FRAP_Workflow A Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) D Mix Sample/Standard with FRAP Reagent A->D B Prepare Indole Compound Dilutions B->D C Prepare FeSO4 Standard Curve C->D E Incubate at 37°C (e.g., 4-30 min) D->E F Measure Absorbance at 593 nm E->F G Calculate FRAP Value (Fe(II) Equivalents) F->G ORAC_Workflow A Prepare Fluorescein Working Solution D Add Fluorescein, Sample/Standard to Plate A->D B Prepare Indole Compound Dilutions B->D C Prepare Trolox Standard Curve C->D E Incubate at 37°C (e.g., 30 min) D->E F Initiate Reaction with AAPH E->F G Measure Fluorescence Kinetics (Ex: 485 nm, Em: 520 nm) F->G H Calculate Net Area Under Curve (AUC) and ORAC Value G->H

References

Application Notes and Protocols for the Use of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid in Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Auxin-Mimicking Herbicides

The relentless evolution of herbicide resistance in weed populations presents a significant and ongoing challenge to global food security. This necessitates the continuous discovery and development of novel herbicidal compounds with diverse modes of action. Indole-3-carboxylic acid derivatives have emerged as a promising class of molecules, often acting as mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[1][2] Synthetic auxins can induce unregulated growth and developmental chaos in susceptible plants, leading to their demise.[3][4]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of a novel indole derivative, 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid , in the development of new herbicides. We will delve into a plausible synthetic route, detailed protocols for evaluating its herbicidal efficacy, and methodologies to elucidate its mechanism of action, with a focus on its potential interaction with the auxin signaling pathway.

Section 1: Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process, beginning with commercially available starting materials.

Synthesis_Pathway A 4-Methoxyphenylhydrazine hydrochloride C Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate A->C Fischer Indole Synthesis (Acid catalyst, e.g., PPA) B Ethyl 2-methylacetoacetate B->C D Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate C->D N-Alkylation (e.g., CH3I, NaH) E This compound D->E Saponification (e.g., NaOH, H2O/EtOH)

Caption: Proposed synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Fischer Indole Synthesis to form Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate

  • To a stirred solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-methylacetoacetate (1.1 equivalents).

  • Slowly add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.

Step 2: N-Alkylation to form Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

  • Dissolve ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then add methyl iodide (CH3I, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Step 3: Saponification to yield this compound

  • Dissolve the ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux.

  • Monitor the hydrolysis of the ester by TLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with cold 1M hydrochloric acid (HCl) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Section 2: Protocols for Herbicidal Efficacy Screening

A tiered screening approach is recommended to efficiently evaluate the herbicidal potential of this compound.

Primary Screening: In Vitro Seed Germination and Seedling Growth Assay

This initial screen provides a rapid assessment of the compound's phytotoxicity on a range of representative monocot and dicot weed species.

Materials:

  • Test compound: this compound

  • Seeds of various weed species (e.g., Arabidopsis thaliana, lettuce, barnyardgrass, crabgrass)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Growth chamber with controlled light and temperature

Protocol:

  • Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).

  • Prepare a series of test solutions at different concentrations (e.g., 1, 10, 100, 1000 µg/mL) by diluting the stock solution in distilled water containing 0.1% (v/v) Tween-20. A control solution should contain only acetone and Tween-20 in water.

  • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test or control solution.

  • Evenly place 20 seeds of a single weed species onto the filter paper in each dish.

  • Seal the Petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle.

  • After 7 days, record the germination rate and measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Data Presentation:

Concentration (µg/mL)Germination Inhibition (%)Root Length Inhibition (%)Shoot Length Inhibition (%)
1
10
100
1000
Secondary Screening: Whole Plant Greenhouse Assay

Compounds showing significant activity in the primary screen should be advanced to whole-plant assays to evaluate their pre- and post-emergence herbicidal effects under more realistic conditions.

Materials:

  • Pots filled with a standard potting mix

  • Seeds of selected weed and crop species

  • Greenhouse with controlled environmental conditions

  • Spray chamber for uniform herbicide application

Protocol for Pre-emergence Application:

  • Sow seeds of the target species at a uniform depth in pots.

  • Prepare spray solutions of the test compound at various application rates (e.g., 100, 250, 500, 1000 g/ha) in a water/acetone/Tween-20 mixture.

  • Apply the solutions evenly to the soil surface using a calibrated spray chamber.

  • Water the pots and place them in the greenhouse.

  • After 21 days, assess the percentage of weed control by visual estimation of biomass reduction compared to untreated controls.

Protocol for Post-emergence Application:

  • Grow the target species in pots until they reach the 2-3 leaf stage.

  • Apply the test compound solutions as described for the pre-emergence assay.

  • Return the pots to the greenhouse.

  • After 21 days, assess the percentage of weed control by visual estimation of plant injury and biomass reduction.

Section 3: Investigating the Mechanism of Action

Understanding the molecular target and mechanism of action is crucial for the development of a new herbicide. Based on its structure, this compound is hypothesized to act as an auxin mimic. The following protocols are designed to test this hypothesis.

In Vitro Auxin Activity Assay: Arabidopsis Root Elongation

This assay is a classic and sensitive method to determine if a compound exhibits auxin-like activity.[10]

Protocol:

  • Prepare Murashige and Skoog (MS) agar medium in Petri dishes containing a range of concentrations of the test compound and a known auxin (e.g., IAA or 2,4-D) as a positive control.

  • Sterilize Arabidopsis thaliana seeds and place them on the agar plates.

  • Incubate the plates vertically in a growth chamber.

  • After 5-7 days, measure the primary root length of the seedlings.

  • Plot the root length as a function of compound concentration to generate a dose-response curve. Auxin mimics will typically inhibit root elongation at higher concentrations.

TIR1 Receptor Binding Assay

The primary auxin receptor is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1).[11] A competitive binding assay can determine if the test compound interacts with this receptor.

TIR1_Binding_Assay cluster_0 Experimental Setup cluster_1 Measurement A Immobilized TIR1/Aux/IAA Complex D Quantify Bound Labeled Auxin A->D Signal proportional to binding B Labeled Auxin (e.g., ³H-IAA) B->A Binds to receptor C Test Compound (this compound) C->A Competes for binding

Caption: Workflow for a competitive TIR1 receptor binding assay.

Protocol (Conceptual Outline based on Surface Plasmon Resonance - SPR):

  • Recombinantly express and purify the TIR1 protein and a degron peptide from an Aux/IAA protein.

  • Immobilize the TIR1 protein on an SPR sensor chip.

  • In the presence of a constant concentration of the Aux/IAA degron peptide, flow solutions containing a known auxin (e.g., IAA) over the chip to establish a baseline binding response.

  • Flow solutions containing a mixture of the known auxin and varying concentrations of the test compound over the chip.

  • A decrease in the binding signal of the known auxin indicates that the test compound is competing for the same binding site on TIR1.

  • Analyze the data to determine the binding affinity (KD) of the test compound.

Gene Expression Analysis of Auxin-Responsive Genes

Auxin signaling leads to rapid changes in the expression of a specific set of genes, known as auxin-responsive genes (e.g., members of the GH3 and SAUR gene families).[12][13][14][15][16]

Protocol (using RT-qPCR):

  • Treat seedlings of a model plant (e.g., Arabidopsis thaliana) with the test compound, a known auxin, and a mock control for a short period (e.g., 1-3 hours).

  • Harvest the plant tissue and extract total RNA.

  • Synthesize cDNA from the RNA samples.

  • Perform quantitative real-time PCR (RT-qPCR) using primers specific for known auxin-responsive genes.

  • Analyze the relative expression levels of these genes in response to the test compound compared to the controls.

  • An upregulation of these genes similar to that caused by the known auxin would strongly support an auxin-mimicking mode of action.

Conclusion

The protocols and application notes presented in this guide provide a comprehensive framework for the evaluation of this compound as a potential herbicide. By systematically progressing from synthesis and initial screening to detailed mechanism of action studies, researchers can thoroughly characterize this novel compound and assess its viability for commercial development. The insights gained from these studies will not only determine the future of this specific molecule but also contribute to the broader effort of developing new tools to combat herbicide resistance and ensure sustainable agricultural productivity.

References

Application Notes & Protocols: Elucidating the Three-Dimensional Architecture of 5-Methoxyindole Derivatives using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Precision in Drug Discovery

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential, from neuroprotective agents to kinase inhibitors.[1][2][3] For drug development professionals, understanding the precise three-dimensional arrangement of atoms, conformational preferences, and intermolecular interactions of these molecules is not merely an academic exercise; it is the cornerstone of rational drug design, structure-activity relationship (SAR) studies, and intellectual property protection.[4][5]

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute structure of a crystalline compound.[5][6] It provides a high-resolution snapshot of the molecule in the solid state, revealing exact bond lengths, angles, and the subtle interplay of non-covalent forces that dictate crystal packing. This guide offers a field-proven, in-depth approach to the crystallographic analysis of 5-methoxyindole derivatives, from initial sample purification to final structure validation.

Part 1: The Foundation – The Art and Science of Crystal Growth

The quality of the diffraction data is inextricably linked to the quality of the single crystal. This initial stage is often the most challenging and critical part of the entire process.[4] A successful outcome hinges on two pillars: sample purity and the systematic exploration of crystallization conditions.

Pillar 1: Purity is Paramount

Crystallization is fundamentally a purification process; however, starting with material that is at least 95% pure, and ideally >98% pure, dramatically increases the probability of growing high-quality single crystals. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly ordered or unusable crystals.

Standard Purification Protocol for 5-Methoxyindole Derivatives:

  • Initial Assessment: Analyze the crude product purity using techniques like ¹H NMR and LC-MS.

  • Chromatographic Purification: For most small organic molecules, column chromatography using silica gel is the workhorse method for removing byproducts and unreacted starting materials.[7] A typical eluent system for 5-methoxyindole derivatives is a gradient of hexane/ethyl acetate.[8]

  • Final Recrystallization for Purity: After chromatography, perform a bulk recrystallization to further purify the compound and isolate it in a solid, often microcrystalline, form.[9][10] This involves dissolving the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly.[11][12] Impurities tend to remain in the solvent (mother liquor).

Pillar 2: Inducing Crystallization – A Game of Controlled Supersaturation

Growing a single crystal requires bringing a solution of the molecule to a state of supersaturation in a slow, controlled manner that favors the growth of a single, well-ordered lattice rather than rapid precipitation of an amorphous solid or a multitude of tiny crystals. Several methods are employed to achieve this.

Common Crystallization Methods for Small Organic Molecules:

MethodPrincipleBest For
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a near-saturated solution.[4][13]Thermodynamically stable compounds; initial screening when material is not limited.
Vapor Diffusion An anti-solvent, in which the compound is insoluble, slowly diffuses in the vapor phase into a solution of the compound, reducing its solubility.[14][15]Milligram quantities; provides excellent control over the rate of crystallization.[16]
Solvent Diffusion (Layering) An anti-solvent is carefully layered on top of a solution of the compound. Crystals form at the interface as the two solvents slowly mix.[4][16]Compounds sensitive to temperature changes; allows for screening of multiple anti-solvents.

The choice of solvent is critical. A "good" solvent dissolves the compound well, while a "poor" solvent (or anti-solvent) does not. The interplay between these is key to successful crystallization.

Protocol 1: Systematic Crystallization Screening

This protocol outlines a systematic approach to screen for initial crystallization "hits."

Materials:

  • Purified 5-methoxyindole derivative (5-10 mg)

  • A selection of high-purity solvents (see table below)

  • Small glass vials (e.g., 1-2 mL) and a larger vial or beaker for vapor diffusion setups.

Solvent Selection Table (Starting Points for Indole Derivatives):

"Good" Solvents (Higher Polarity)"Poor" / Anti-Solvents (Lower Polarity)
Tetrahydrofuran (THF)Hexane / Heptane / Pentane
AcetoneCyclohexane
Ethyl AcetateDiethyl Ether
Dichloromethane (DCM)Toluene
AcetonitrileWater (if miscible with good solvent)
Methanol / Ethanol-

Procedure:

  • Solubility Testing: In a small test tube, add ~1 mg of your compound. Add a potential "good" solvent dropwise until the solid dissolves. This gives an approximation of solubility.

  • Set up Slow Evaporation Trials:

    • Dissolve 2-3 mg of the compound in a good solvent to create a near-saturated solution.

    • Transfer to a clean, small vial.

    • Cover the vial with parafilm and poke 1-3 small holes with a needle.[14]

    • Place the vial in a vibration-free location and observe over several days to weeks.

  • Set up Vapor Diffusion Trials:

    • Dissolve 2-3 mg of the compound in 0.5 mL of a "good" solvent (e.g., DCM, THF) in a small, open inner vial.[14]

    • Place this inner vial inside a larger, sealable vial or jar.

    • Add 2-3 mL of a more volatile "poor" solvent (e.g., pentane, hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[14][15]

    • Seal the outer container and store it in a stable, vibration-free environment.

  • Documentation: Meticulously record all conditions: solvents, concentrations, temperatures, and outcomes for each trial.

G cluster_prep Part 1: Crystal Growth Workflow PurifiedCompound Purified 5-Methoxyindole (>98% Purity) SolventScreen Solvent Screening (Solubility Tests) PurifiedCompound->SolventScreen CrystallizationSetup Set Up Crystallization Trials SolventScreen->CrystallizationSetup SlowEvap Slow Evaporation CrystallizationSetup->SlowEvap VaporDiff Vapor Diffusion CrystallizationSetup->VaporDiff SolventLayer Solvent Layering CrystallizationSetup->SolventLayer Incubation Incubate & Observe (Days to Weeks) SlowEvap->Incubation VaporDiff->Incubation SolventLayer->Incubation SingleCrystal High-Quality Single Crystal Incubation->SingleCrystal

Caption: Workflow from purified compound to a single crystal.

Part 2: The Experiment – Interrogating the Crystal with X-rays

Once a suitable crystal is grown (typically 0.1-0.3 mm in each dimension, transparent, and free of visible defects), the X-ray diffraction experiment can be performed.[4]

Principles of X-ray Diffraction

A focused beam of monochromatic X-rays is directed at the single crystal. The crystal lattice acts as a three-dimensional diffraction grating. The X-rays are scattered by the electron clouds of the atoms, and constructive interference occurs only at specific angles, producing a unique pattern of discrete spots called reflections.[4][5] The geometric arrangement of these spots reveals the size and shape of the unit cell (the basic repeating unit of the crystal), while the intensity of each spot contains information about the arrangement of atoms within that unit cell.

Protocol 2: General Procedure for Single-Crystal X-ray Data Collection

This protocol describes the general steps performed by a crystallographer at a diffractometer facility.

  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal with sharp edges and no visible cracks.

    • Carefully pick up the crystal using a cryo-loop, which is a small nylon loop attached to a pin.[4]

    • The crystal adheres to the loop via a thin film of cryo-protectant oil (e.g., Paratone-N).

    • Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K or -173 °C) on the diffractometer.[4] This "flash cooling" minimizes radiation damage during the experiment.

  • Initial Screening and Unit Cell Determination:

    • A few initial diffraction images are collected to assess crystal quality (spot sharpness) and to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy:

    • The instrument software calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (e.g., using omega and phi scans) while exposing it to the X-ray beam.[4]

    • The detector records the position and intensity of thousands of diffracted beams.[5]

  • Data Integration and Scaling:

    • After collection, the raw image data is processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors like background noise and absorption.[4] The output is a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities.

G cluster_xray Part 2: X-ray Diffraction Workflow SingleCrystal Single Crystal (from Part 1) Mounting Mount on Goniometer & Flash Cool (100 K) SingleCrystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Diffraction Diffraction Event Diffractometer->Diffraction XrayBeam Monochromatic X-ray Beam XrayBeam->Diffraction Detector Record Diffraction Pattern (Detector) Diffraction->Detector RawData Raw Data Images Detector->RawData

Caption: The experimental workflow from a mounted crystal to raw diffraction data.

Part 3: The Analysis – From Data to 3D Structure

The final stage involves solving the "phase problem" and refining an atomic model to fit the experimental data. This is a computationally intensive process performed with specialized software.

Structure Solution, Refinement, and Validation
  • Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences in the data, the space group is determined. This defines the symmetry operations within the unit cell.

  • Structure Solution (The Phase Problem): The intensities of the reflections are measured, but the phase information is lost. For small molecules like 5-methoxyindoles, this "phase problem" is typically solved using direct methods, which use statistical relationships between the intensities to derive an initial set of phases.[4][17] This allows for the calculation of an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a full-matrix least-squares procedure.[17][18] This is an iterative process where the positions, and thermal displacement parameters of all atoms are adjusted to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[4]

  • Validation: The quality of the final structure is assessed using several metrics. The most common are the R-factors (e.g., R1), which represent the disagreement between the calculated and observed structure factors. An R1 value below 5% (0.05) is indicative of a well-refined structure for small molecules.

G cluster_analysis Part 3: Structure Determination Workflow RawData Raw Data Images (from Part 2) Processing Data Processing (Integration & Scaling) RawData->Processing ReflectionFile Reflection File (h, k, l, Intensity) Processing->ReflectionFile StructureSolution Structure Solution (Direct Methods) ReflectionFile->StructureSolution InitialModel Initial Atomic Model (Electron Density Map) StructureSolution->InitialModel Refinement Iterative Refinement (Least-Squares) InitialModel->Refinement Validation Validation (R-factors, etc.) Refinement->Validation Validation->Refinement Adjust Model FinalStructure Final Validated 3D Structure Validation->FinalStructure

Caption: The data analysis pipeline from raw data to a validated crystal structure.

Part 4: Case Study – Polymorphism in 5-Methoxyindole-2-carboxylic Acid

A powerful application of crystallography is the characterization of polymorphs—different crystal structures of the same chemical compound.[17] Polymorphism is critically important in the pharmaceutical industry, as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[19]

5-Methoxyindole-2-carboxylic acid (MI2CA), a compound with neuroprotective potential, is known to exist in at least two polymorphic forms.[1][17] X-ray crystallography has been essential in defining their structural differences.[20]

Comparative Crystallographic Data for MI2CA Polymorphs:

ParameterPolymorph 1Polymorph 2
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
a (Å) 13.079(3)4.0305(2)
b (Å) 7.696(2)13.0346(6)
c (Å) 35.18517.2042(9)
β (°) 91.06(3)91.871(5)
Molecules per Asymmetric Unit (Z') 21
Key Structural Motif Ribbon-like chains formed by O–H···O and N–H···O hydrogen bonds.[17][20]Cyclic dimers formed via double O–H···O hydrogen bonds between carboxylic acid groups.[1][17]

The profound difference between these two forms lies in their hydrogen bonding network. Polymorph 1 forms extended "ribbons," where the indole N-H group donates a hydrogen bond to a carboxylic oxygen atom of a neighboring molecule.[17] In contrast, Polymorph 2 forms discrete cyclic dimers, a common motif for carboxylic acids, and the indole N-H group instead interacts with the methoxy oxygen of an adjacent dimer.[1][20] These distinct packing arrangements, revealed only by X-ray diffraction, can lead to different physicochemical properties, underscoring the importance of thorough solid-state characterization.[17]

Conclusion

Single-crystal X-ray crystallography provides unparalleled insight into the molecular architecture of 5-methoxyindole derivatives. The detailed structural information obtained is fundamental to understanding structure-activity relationships, guiding lead optimization, and ensuring the selection of the optimal solid form for pharmaceutical development.[17][18] By combining meticulous purification, systematic crystallization screening, and precise diffraction analysis, researchers can unlock the definitive three-dimensional information that accelerates the journey from a promising molecule to a potential therapeutic.

References

Application Note: High-Throughput Quantification of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methods for the sensitive and selective quantification of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid (5-MeO-DMICA) in biological samples, specifically plasma and urine. As a novel synthetic indole derivative with potential pharmacological applications, robust bioanalytical methods are critical for preclinical and clinical development. This document outlines two primary workflows: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for pharmacokinetic studies requiring low detection limits, and a robust High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for applications where high-throughput and cost-effectiveness are prioritized. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance on sample preparation, chromatographic separation, and analyte detection, all grounded in established principles of bioanalytical method validation.

Introduction: The Analytical Imperative for 5-MeO-DMICA

This compound (5-MeO-DMICA) is an indole derivative of significant interest in contemporary drug discovery. Its structural similarity to endogenous and synthetic bioactive indoles necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of 5-MeO-DMICA in biological matrices such as plasma and urine is fundamental to elucidating its pharmacokinetic and pharmacodynamic properties.

The challenge in bioanalysis lies in achieving sufficient sensitivity and selectivity to detect therapeutic concentrations of the analyte amidst a complex biological milieu. Biological samples contain a vast array of endogenous compounds, proteins, and lipids that can interfere with analysis, necessitating efficient sample preparation and highly selective detection systems. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the described methods are both reliable and adaptable to specific research needs. The validation of such methods must adhere to stringent regulatory guidelines to ensure data integrity for pivotal decision-making in drug development.[1][2][3][4]

Physicochemical Properties of 5-MeO-DMICA

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃--INVALID-LINK--[5]
Molecular Weight 219.24 g/mol --INVALID-LINK--[5]
Monoisotopic Mass 219.08954 Da--INVALID-LINK--[6]
Predicted XlogP 1.9--INVALID-LINK--[6]
Predicted Adducts [M+H]⁺ 220.09682 m/z--INVALID-LINK--[6]
Predicted Adducts [M-H]⁻ 218.08226 m/z--INVALID-LINK--[6]

Table 1: Key physicochemical properties of 5-MeO-DMICA.

The carboxylic acid moiety suggests acidic properties, making the compound suitable for analysis in both positive and negative ionization modes in mass spectrometry and amenable to specific extraction techniques. The indole ring provides a natural fluorophore, which is the basis for the HPLC-FLD method.

Method 1: LC-MS/MS for High-Sensitivity Quantification in Plasma

This method is the gold standard for pharmacokinetic analysis due to its superior sensitivity and selectivity, achieved through mass-based detection and fragmentation.

Rationale and Causality

Sample Preparation: Protein precipitation is selected for its simplicity, speed, and high recovery of small molecules.[2][7] Ice-cold acetonitrile is used not only to precipitate proteins but also to disrupt drug-protein binding. The 3:1 ratio of acetonitrile to plasma is a well-established starting point that ensures efficient protein removal without excessive sample dilution.[3]

Chromatography: A reversed-phase C18 column is chosen due to the moderate lipophilicity (Predicted XlogP of 1.9) of 5-MeO-DMICA. A gradient elution with acetonitrile and water containing 0.1% formic acid is employed. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the C18 column, and it promotes efficient ionization in the ESI source.

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is proposed, targeting the protonated molecule [M+H]⁺. Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule) and a specific product ion generated by collision-induced dissociation (CID). This transition is highly specific to the analyte, minimizing interference from co-eluting matrix components. An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., 5-MeO-DMICA-d3), is essential to correct for variations in sample processing and instrument response.

Experimental Workflow and Protocol

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P_Start Plasma Sample (100 µL) P_IS Add Internal Standard P_Start->P_IS P_ACN Add 300 µL ice-cold Acetonitrile P_IS->P_ACN P_Vortex Vortex (1 min) P_ACN->P_Vortex P_Centrifuge Centrifuge (10 min, 14,000 x g, 4°C) P_Vortex->P_Centrifuge P_Supernatant Collect Supernatant P_Centrifuge->P_Supernatant P_Inject Inject into LC-MS/MS P_Supernatant->P_Inject A_LC Chromatographic Separation (C18 Column) P_Inject->A_LC A_MS ESI+ Ionization A_LC->A_MS A_MRM MRM Detection A_MS->A_MRM A_Data Data Acquisition & Quantification A_MRM->A_Data

Caption: LC-MS/MS workflow for 5-MeO-DMICA in plasma.

Protocol 1: LC-MS/MS Quantification

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL 5-MeO-DMICA-d3 in 50% methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Mixing: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial with an insert.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Instrumental Parameters
ParameterRecommended Setting
LC System UPLC/HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive (ESI+)
MRM Transitions 5-MeO-DMICA: m/z 220.1 → 174.1 (Quantifier), 220.1 → 130.1 (Qualifier) IS (d3): m/z 223.1 → 177.1
Collision Energy Optimize for specific instrument
Source Temp. 500°C

Table 2: Suggested starting parameters for the LC-MS/MS method. Note: MRM transitions are predicted based on typical fragmentation of indole derivatives and should be empirically optimized.

Method 2: HPLC-FLD for High-Throughput Screening in Urine

This method leverages the native fluorescence of the indole moiety for detection, offering a cost-effective and robust alternative to LC-MS/MS for applications where lower sensitivity is acceptable, such as in toxicological screening or analysis of higher concentration samples like urine.

Rationale and Causality

Sample Preparation: Urine typically has a lower protein content than plasma, but contains various salts and polar waste products. Liquid-Liquid Extraction (LLE) is an effective technique to isolate acidic compounds like 5-MeO-DMICA from this complex matrix.[8][9] The protocol involves acidifying the urine to ensure the analyte is in its neutral, protonated form, making it more soluble in an organic solvent like ethyl acetate. Back-extraction into a basic aqueous solution can further clean up the sample, but for a screening method, a direct evaporation and reconstitution step is often sufficient.

Chromatography: Similar to the LC-MS/MS method, a C18 column is appropriate. Isocratic elution can often be used for simpler screening methods, which increases throughput. The mobile phase composition is optimized to provide good separation from endogenous fluorescent compounds in urine.

Detection: Fluorescence detection is highly selective. The excitation and emission wavelengths are chosen to maximize the signal from the indole ring of 5-MeO-DMICA while minimizing background fluorescence from the matrix. Based on data for similar indole compounds, excitation around 280 nm and emission around 350 nm is a logical starting point.[10][11]

Experimental Workflow and Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis U_Start Urine Sample (500 µL) U_Acidify Acidify with HCl (to pH 3-4) U_Start->U_Acidify U_LLE Add 2 mL Ethyl Acetate U_Acidify->U_LLE U_Vortex Vortex (2 min) U_LLE->U_Vortex U_Centrifuge Centrifuge (5 min, 3,000 x g) U_Vortex->U_Centrifuge U_Organic Collect Organic Layer U_Centrifuge->U_Organic U_Evap Evaporate to Dryness U_Organic->U_Evap U_Recon Reconstitute in Mobile Phase U_Evap->U_Recon U_Inject Inject into HPLC-FLD U_Recon->U_Inject H_LC Chromatographic Separation (C18 Column) U_Inject->H_LC H_FLD Fluorescence Detection H_LC->H_FLD H_Data Data Acquisition & Quantification H_FLD->H_Data

Caption: HPLC-FLD workflow for 5-MeO-DMICA in urine.

Protocol 2: HPLC-FLD Quantification

  • Sample Preparation: Pipette 500 µL of urine into a glass tube. Add 10 µL of internal standard (e.g., 5-methoxyindole-3-acetic acid).

  • Acidification: Add 50 µL of 1M HCl to acidify the sample to approximately pH 3-4.

  • Liquid-Liquid Extraction: Add 2 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase. Vortex for 30 seconds.

  • Injection: Transfer to an HPLC vial and inject 20 µL onto the HPLC-FLD system.

Instrumental Parameters
ParameterRecommended Setting
LC System HPLC System
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:20 mM Phosphate Buffer pH 3.0 (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector Fluorescence Detector (FLD)
Excitation λ 280 nm
Emission λ 350 nm

Table 3: Suggested starting parameters for the HPLC-FLD method.

Method Validation and Performance Characteristics

Both methods described must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][4] Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter between measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

The following table presents hypothetical but expected performance characteristics for the two methods.

ParameterLC-MS/MS (Plasma)HPLC-FLD (Urine)
Linear Range 0.1 - 200 ng/mL10 - 2000 ng/mL
LOQ 0.1 ng/mL10 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) <15%<15%
Recovery >85%>75%
Matrix Effect Minimal with ISPotential, requires assessment

Table 4: Expected performance characteristics of the analytical methods.

Conclusion

The analytical methods detailed in this application note provide robust frameworks for the quantification of this compound in plasma and urine. The LC-MS/MS method offers the high sensitivity and selectivity required for rigorous pharmacokinetic profiling, while the HPLC-FLD method serves as a reliable, high-throughput alternative for screening purposes. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. Proper validation of these methods is a prerequisite for their application in regulated bioanalysis, ensuring the generation of high-quality, reliable data to support drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis and optimization of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction yields effectively.

Introduction: The Synthetic Challenge

This compound is a valuable indole derivative. The synthesis, while conceptually straightforward, involves several critical steps where yields can be compromised due to side reactions, incomplete conversions, or purification difficulties. The most common and reliable route involves a three-stage process:

  • Fischer Indole Synthesis: Formation of the core indole scaffold.

  • N-Methylation: Alkylation of the indole nitrogen.

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid.

This guide provides a reference protocol and then delves into a question-and-answer-based troubleshooting section to address specific issues you may encounter at each stage.

Section 1: The Standard Synthetic Pathway - A Reference Protocol

The overall transformation is outlined below. Success hinges on optimizing each individual step before proceeding to the next.

G cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Saponification A 4-Methoxyphenylhydrazine HCl C Hydrazone Formation A->C B Ethyl 2-oxopropanoate B->C D Cyclization (H2SO4/EtOH) C->D Heat E Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate D->E F Deprotonation (NaH in DMF) E->F H Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate F->H G Methyl Iodide (CH3I) G->F I Hydrolysis (NaOH/EtOH/H2O) H->I Heat J Acidification (HCl) I->J K This compound J->K Precipitation

Caption: General three-stage workflow for the synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during synthesis.

Stage 1: Fischer Indole Synthesis

Q: My yield of ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is very low (<40%). What are the likely causes?

A: Low yield in this step is a frequent issue and can typically be traced to two phases: hydrazone formation and cyclization.

  • Cause 1: Inefficient Hydrazone Formation. The initial reaction between 4-methoxyphenylhydrazine and ethyl 2-oxopropanoate (ethyl pyruvate) forms a hydrazone intermediate. This is an equilibrium process. If your hydrazine starting material is of poor quality (oxidized) or if the pH is not optimal, this equilibrium may not favor the product.

    • Solution: Use high-purity 4-methoxyphenylhydrazine hydrochloride. When using the hydrochloride salt, the reaction mixture is sufficiently acidic to catalyze hydrazone formation without adding another acid at this stage. Ensure the reagents are well-mixed and allow sufficient time for this step before initiating cyclization.

  • Cause 2: Incorrect Acid Catalyst Concentration for Cyclization. The Fischer synthesis requires an acid catalyst for the key-sigmatropic rearrangement and subsequent cyclization. The concentration is critical.

    • Too little acid: The reaction will be slow and incomplete.

    • Too much acid: Can lead to sulfonation of the aromatic ring or other degradation pathways, resulting in tar-like side products.

    • Solution: A common and effective catalyst system is a mixture of sulfuric acid in ethanol. The reaction is typically run at reflux in ethanol. If you are getting a lot of tar, try reducing the concentration of the acid catalyst or switching to a milder polyphosphoric acid (PPA).

  • Cause 3: Competing Side Reactions. The intermediate can undergo side reactions, such as the formation of pyrazolinones, which can reduce the yield of the desired indole.

    • Solution: Control the temperature carefully. The cyclization step should be performed at a steady reflux. Running the reaction too hot or for too long can promote the formation of polymeric tars. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Stage 2: N-Methylation

Q: During the N-methylation with methyl iodide, I see multiple spots on my TLC plate, and my final yield is poor.

A: This points to issues with either the base used for deprotonation or the electrophile itself.

  • Cause 1: Incomplete Deprotonation. The indole N-H proton (pKa ≈ 17 in DMSO) needs to be removed to form the nucleophilic indole anion. If deprotonation is incomplete, you will have unreacted starting material.

    • Solution: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this step. It must be used in an anhydrous aprotic solvent like DMF or THF. Ensure your NaH is fresh (not quenched by atmospheric moisture) and use a slight excess (e.g., 1.1-1.2 equivalents). Allow the deprotonation to proceed for 30-60 minutes at 0 °C to room temperature before adding the methyl iodide.

  • Cause 2: C-Alkylation Side Product. While N-alkylation is favored, some C3-alkylation can occur, especially if the N-anion is highly associated with the counter-ion (e.g., Li+). However, with sodium (from NaH) and a methyl electrophile, this is less common. More likely is that you are seeing byproducts from other reactions.

  • Cause 3: Base-Induced Ester Hydrolysis. If you use a weaker base like potassium carbonate (K2CO3) in a solvent that contains trace amounts of water, or if the reaction is run at high temperatures for too long, you can get premature hydrolysis of the ethyl ester.

    • Solution: Stick with a strong, non-nucleophilic base like NaH in an anhydrous solvent. If you must use a carbonate, ensure all reagents and solvents are scrupulously dry.

  • Cause 4: Quaternization. Using a large excess of methyl iodide can lead to the formation of a quaternary ammonium salt, which is highly polar and may remain at the baseline of your TLC plate.

    • Solution: Use a controlled amount of methyl iodide (e.g., 1.1-1.2 equivalents). Add it slowly at 0 °C to control the reaction's exotherm.

Stage 3: Saponification (Ester Hydrolysis)

Q: The hydrolysis of my ethyl ester is slow or incomplete, even after prolonged heating.

A: Incomplete hydrolysis is often due to steric hindrance and reagent concentration.

  • Cause 1: Steric Hindrance. The ester group at the C3 position is adjacent to the methyl group at C2 and the N-methyl group at C1. This steric crowding can slow down the rate of saponification.

    • Solution: You need sufficiently strong conditions. A mixture of NaOH in ethanol and water at reflux is standard. Ensure you are using a sufficient excess of NaOH (e.g., 3-5 equivalents) to drive the reaction to completion. Increase the reaction time and monitor by TLC until all the starting ester has been consumed.

  • Cause 2: Poor Solubility. The starting ester may have limited solubility in a purely aqueous base.

    • Solution: Using a co-solvent system like ethanol/water or THF/water is essential. This ensures the ester and the hydroxide ions are in the same phase, increasing the reaction rate.

Q: After acidification to precipitate my product, I get an oily substance instead of a clean solid.

A: This is a common purification problem.

  • Cause 1: Impurities. If any unreacted ester or other non-polar side products remain from the previous step, they will crash out as an oil along with your product.

    • Solution: Ensure the saponification is 100% complete via TLC before starting the workup. After hydrolysis, perform a basic aqueous wash (e.g., with dilute NaOH) to remove the carboxylate product from any neutral organic impurities. Extract the aqueous layer with a solvent like ether or ethyl acetate to remove these impurities. Then, re-acidify the clean aqueous layer to precipitate your pure carboxylic acid.

  • Cause 2: Incorrect pH. If you add too much acid far below the pKa of your carboxylic acid, it may not precipitate cleanly.

    • Solution: Add the acid (e.g., 1M or 2M HCl) slowly while stirring vigorously. Monitor the pH. You want to adjust it to around pH 2-3 for complete protonation and precipitation. Cooling the mixture in an ice bath can often promote crystallization over oiling out.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use a different catalyst for the Fischer indole synthesis? A: Yes. While sulfuric acid/ethanol is common, other catalysts like polyphosphoric acid (PPA) or zinc chloride (ZnCl2) can be effective. PPA can sometimes give cleaner reactions but requires a more challenging workup. ZnCl2 is a milder Lewis acid catalyst. The choice depends on your substrate and desired reaction conditions.

Q: How do I best monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is your most important tool.

  • For Stage 1: Use a mobile phase like 20-30% ethyl acetate in hexanes. The starting hydrazine and the final indole product should have significantly different Rf values.

  • For Stage 2: The N-methylated product will be slightly less polar than the starting N-H indole. A system of 20% ethyl acetate/hexanes should show a clear separation.

  • For Stage 3: The final carboxylic acid is very polar and will likely stay at the baseline in a non-polar eluent. The starting ester will have a much higher Rf. To see the acid move, you may need to add a small amount of acetic acid to your eluent system (e.g., 50% ethyl acetate/hexanes + 1% acetic acid).

Q: What are the critical safety precautions for this synthesis? A:

  • Sodium Hydride (NaH): Extremely flammable and reacts violently with water. Handle only under an inert atmosphere (nitrogen or argon) in an anhydrous solvent. Quench any excess NaH very carefully and slowly with isopropanol or ethanol before aqueous workup.

  • Methyl Iodide (CH3I): Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids/Bases: Handle sulfuric acid and sodium hydroxide with care, as they are highly corrosive.

Section 4: Detailed Experimental Protocols

Protocol 1: Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
  • In a round-bottom flask, suspend 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add ethyl 2-oxopropanoate (1.05 eq) to the suspension.

  • Stir the mixture at room temperature for 1 hour to form the hydrazone.

  • Slowly add concentrated sulfuric acid (e.g., 20% v/v of the ethanol) while cooling the flask in an ice bath.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be used for further purification.

Protocol 2: Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil.

  • Add anhydrous DMF to the flask and cool to 0 °C.

  • Slowly add a solution of ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous DMF.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Stir at room temperature and monitor by TLC until completion (typically 1-2 hours).

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 3: this compound
  • Dissolve the crude ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide pellets (4.0 eq) and heat the mixture to reflux.

  • Monitor by TLC until the starting ester is completely consumed (typically 4-8 hours).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and perform an extraction with ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

  • The carboxylic acid will precipitate as a solid. Collect by vacuum filtration, wash with cold water, and dry under vacuum.

Section 5: Data Summary Table

StepKey ReagentsStoichiometry (eq)SolventTemp.Common Issues
1. Fischer Synthesis 4-MeO-phenylhydrazine, Ethyl pyruvate, H₂SO₄1.0 : 1.05 : cat.EthanolRefluxLow yield, tar formation
2. N-Methylation Indole Ester, NaH, CH₃I1.0 : 1.2 : 1.2Anhydrous DMF0°C to RTIncomplete reaction, side products
3. Saponification Methylated Ester, NaOH1.0 : 4.0Ethanol/WaterRefluxIncomplete hydrolysis, oily product

Technical Support Center: Purification of Indole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of indole-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may face during the purification of indole-3-carboxylic acids, offering step-by-step solutions and the rationale behind them.

Q1: My indole-3-carboxylic acid is "oiling out" during crystallization instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" is a common problem where the compound separates from the solvent as a liquid phase rather than a solid crystalline lattice. This typically occurs when the compound's solubility is too high in the chosen solvent system at the crystallization temperature, or when the solution is supersaturated too quickly.

Underlying Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the indole-3-carboxylic acid when hot but have poor solubility when cold. If the solubility is still significant at lower temperatures, it may oil out.

    • Solution: Experiment with different solvent systems. A good starting point is a binary solvent mixture, which allows for fine-tuning of the polarity. Common mixtures include ethanol/water, methanol/water, and ethyl acetate/heptane.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature first, and then transfer it to a refrigerator or ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also promote proper crystal formation.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation and depress the melting point of the mixture, leading to oiling.

    • Solution: If the crude material is highly impure, consider a preliminary purification step before crystallization. This could be a simple acid-base extraction or a quick filtration through a plug of silica gel.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: In a small test tube, dissolve a small amount of your crude indole-3-carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol).

  • Induce Precipitation: Slowly add a co-solvent in which the compound is insoluble (e.g., water) dropwise until the solution becomes cloudy.

  • Redissolve: Add a few drops of the first solvent back until the solution is clear again.

  • Slow Cooling: Allow the test tube to cool slowly to room temperature. If crystals form, this is a good solvent system.

  • Scale-Up: Repeat the process with the bulk of your material.

Q2: I'm observing a significant loss of my indole-3-carboxylic acid during purification. What are the likely causes and how can I minimize this?

A2: Product loss during purification can be attributed to several factors, including the inherent solubility of the compound, degradation, or mechanical losses.

Potential Causes and Mitigation Strategies:

  • Solubility in the Mother Liquor: Indole-3-carboxylic acid has some solubility even in cold solvents, leading to losses in the filtrate after crystallization.

    • Mitigation: Ensure the crystallization mixture is thoroughly cooled before filtration. Minimize the amount of solvent used to wash the crystals, and use ice-cold solvent for washing.

  • Degradation: Indole-3-carboxylic acids can be susceptible to degradation, particularly decarboxylation at elevated temperatures to form indole.[2][3]

    • Mitigation: Avoid prolonged heating during dissolution for recrystallization. If using chromatography, choose a method that can be performed at room temperature. The stability of indole-3-acetic acid, a related compound, is known to be affected by light and heat.[4][5]

  • Incomplete Precipitation/Extraction: During acid-base extraction, incomplete protonation of the carboxylate will result in the product remaining in the organic phase.[6]

    • Mitigation: When acidifying the aqueous layer to precipitate the carboxylic acid, ensure the pH is sufficiently low (pH 3-4) by testing with pH paper.[7] Cool the mixture in an ice bath to maximize precipitation before filtration.

Workflow for Minimizing Product Loss:

G cluster_0 Purification Strategy Crude Product Crude Product Dissolve in Base (e.g., NaHCO3) Dissolve in Base (e.g., NaHCO3) Crude Product->Dissolve in Base (e.g., NaHCO3) Wash with Organic Solvent (e.g., EtOAc) to remove neutral impurities Wash with Organic Solvent (e.g., EtOAc) to remove neutral impurities Dissolve in Base (e.g., NaHCO3)->Wash with Organic Solvent (e.g., EtOAc) to remove neutral impurities Acidify Aqueous Layer to pH 3-4 Acidify Aqueous Layer to pH 3-4 Wash with Organic Solvent (e.g., EtOAc) to remove neutral impurities->Acidify Aqueous Layer to pH 3-4 Cool in Ice Bath Cool in Ice Bath Acidify Aqueous Layer to pH 3-4->Cool in Ice Bath Filter and Collect Product Filter and Collect Product Cool in Ice Bath->Filter and Collect Product Wash with Minimal Cold Water Wash with Minimal Cold Water Filter and Collect Product->Wash with Minimal Cold Water Dry under Vacuum Dry under Vacuum Wash with Minimal Cold Water->Dry under Vacuum

Caption: Acid-base extraction workflow to minimize loss.

Q3: My final product of indole-3-carboxylic acid is colored (e.g., pink, brown). How can I remove these colored impurities?

A3: Color in the final product often indicates the presence of minor, highly conjugated impurities, which may arise from oxidation or side reactions during the synthesis.

Decolorization Techniques:

  • Activated Carbon (Charcoal) Treatment: This is a common and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude indole-3-carboxylic acid in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

      • Swirl the mixture for a few minutes. Avoid boiling, as this can cause bumping.

      • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely.

      • Allow the filtrate to cool and crystallize as usual.

  • Recrystallization from a Different Solvent System: Sometimes, changing the solvent can leave the colored impurity in the mother liquor. Experiment with solvents of different polarities.

  • Silica Gel Chromatography: If the colored impurities have a different polarity from the desired product, they can be separated by column chromatography. A gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar system is often effective.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of indole-3-carboxylic acids.

Q1: What are the key physicochemical properties of indole-3-carboxylic acid that I should be aware of during purification?

A1: Understanding the properties of indole-3-carboxylic acid is crucial for designing an effective purification strategy.

PropertyValue/InformationImplication for Purification
pKa ~3.5-3.9[8]The carboxylic acid is deprotonated at neutral or basic pH, making it water-soluble as a carboxylate salt. This is the basis for acid-base extraction.
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[8][9] Sparingly soluble in hot water.This guides the choice of solvents for recrystallization and chromatography.
Melting Point ~232-234 °C (decomposes)[8][10]A sharp melting point close to the literature value is a good indicator of purity. Decomposition at the melting point suggests thermal instability.
Stability Stable under standard storage conditions (-20°C).[9] Can undergo decarboxylation at high temperatures.[2]Avoid excessive heat during purification. Store the purified compound in a cool, dark place.
Q2: What is the most reliable method for assessing the purity of my final indole-3-carboxylic acid product?

A2: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common setup.[11][12][13] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of impurities. The absence of signals corresponding to starting materials or common byproducts is a strong indicator of purity.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a good qualitative indicator of purity.[8][10] A broad or depressed melting point suggests the presence of impurities.

Purity Assessment Workflow:

G cluster_1 Purity Assessment Purified Product Purified Product Melting Point Analysis Melting Point Analysis Purified Product->Melting Point Analysis Quick check Sharp MP? Sharp MP? Melting Point Analysis->Sharp MP? HPLC Analysis HPLC Analysis Sharp MP?->HPLC Analysis Yes Re-purify Re-purify Sharp MP?->Re-purify No >98% Purity? >98% Purity? HPLC Analysis->>98% Purity? >98% Purity?->Re-purify No NMR for Structural Confirmation NMR for Structural Confirmation >98% Purity?->NMR for Structural Confirmation Yes Final Product Final Product NMR for Structural Confirmation->Final Product

Caption: Decision workflow for purity analysis.

Q3: Can I use normal-phase silica gel chromatography to purify indole-3-carboxylic acid?

A3: Yes, but with some important considerations. The acidic proton of the carboxylic acid can lead to strong interactions with the silica gel, causing peak tailing and poor separation.

Tips for Successful Silica Gel Chromatography:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can suppress the ionization of the carboxylic acid, leading to sharper peaks and better resolution.

  • Use a Gradient Elution: Start with a less polar mobile phase (e.g., ethyl acetate/hexane) and gradually increase the polarity to elute the more polar impurities.

  • Consider Protecting the Carboxylic Acid: For particularly challenging separations, the carboxylic acid can be temporarily protected as an ester (e.g., methyl or ethyl ester). The ester is then purified by chromatography, and the protecting group is removed in a subsequent step. This adds extra steps but can be very effective.

References

Technical Support Center: Enhancing the Stability of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for improving the stability of this compound in solution. Our guidance is grounded in established scientific principles and extensive laboratory experience to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability Challenges

This compound is a molecule of interest in pharmaceutical research due to the versatile therapeutic potential of indole derivatives.[1] However, like many indole and carboxylic acid-containing compounds, it presents unique stability challenges in solution that can impact experimental outcomes. The primary sources of instability stem from two key structural features: the electron-rich indole nucleus and the ionizable carboxylic acid group.

The indole ring is susceptible to oxidative and photolytic degradation, while the carboxylic acid moiety's solubility and reactivity are highly dependent on the solution's pH.[2][3][4] This guide will provide a comprehensive framework for identifying, mitigating, and controlling these degradation pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in solution.

Issue 1: Precipitation or Low Solubility in Aqueous Buffers

Q1: Why is my compound precipitating out of my aqueous buffer?

A1: this compound has inherently low aqueous solubility.[5] This is further complicated by the carboxylic acid group, which can exist in either a charged (deprotonated) or neutral (protonated) state depending on the pH. At a pH below its pKa, the neutral, less soluble form predominates, leading to precipitation.

Troubleshooting Steps:

  • pH Adjustment: For ionizable compounds, modifying the pH of the solution can significantly enhance solubility.[5] Systematically increase the pH of your aqueous buffer to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Co-Solvent Introduction: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or methanol, where the compound is more soluble.[5] This stock can then be diluted into your final aqueous medium. Caution: Always consider the final concentration of the organic solvent as it may affect your experimental system.

  • Use of Solubilizing Excipients: Incorporate solubilizing agents into your formulation. Surfactants like Tween-80 can form micelles that encapsulate the compound, increasing its apparent solubility.[5] Complexing agents such as cyclodextrins can also be employed.[2]

Issue 2: Compound Degradation Over Time, Even When Dissolved

Q2: I've successfully dissolved my compound, but I'm observing a loss of potency or the appearance of unknown peaks in my analysis. What is happening?

A2: This is likely due to chemical degradation. The two primary pathways are oxidation of the indole ring and hydrolysis.[2][6] Indole derivatives are also known to be sensitive to light.[4][7]

Troubleshooting Steps:

  • Control the pH: Extreme pH values can catalyze hydrolysis.[8] Whenever possible, maintain the pH of your solution within a stable range, typically close to neutral, unless a different pH is required for solubility. The use of buffer systems is highly recommended to maintain a stable pH.[8]

  • Protect from Light: Store all solutions containing the compound in amber vials or wrapped in aluminum foil to prevent photodegradation.[9] Conduct experiments under subdued lighting conditions if possible.

  • Deoxygenate Solvents: To minimize oxidation, sparge your solvents and buffers with an inert gas like nitrogen or argon before use.

  • Incorporate Antioxidants: The addition of antioxidants can help protect the indole moiety from oxidative degradation.[3][10] Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and Trolox.[3]

  • Temperature Control: For long-term storage, aliquot stock solutions and store them at -20°C or -80°C.[9] This will slow down the rate of all potential degradation reactions. Avoid repeated freeze-thaw cycles.[9]

Issue 3: Inconsistent Results Between Experiments

Q3: Why am I seeing variability in my results even though I'm following the same protocol?

A3: Inconsistent results are often a symptom of underlying instability issues that are not being adequately controlled.

Troubleshooting Steps:

  • Freshly Prepare Solutions: Due to its limited stability in solution, it is best practice to prepare solutions of this compound fresh for each experiment.

  • Standardize Solution Preparation: Ensure that the solvent, pH, and concentration are identical for every experiment. Even small variations can lead to different rates of degradation or solubility.

  • Implement Stability-Indicating Analytical Methods: Use a validated analytical method, such as HPLC, that can separate the parent compound from its potential degradants.[11][12] This will allow you to quantify the amount of active compound remaining in your solution at the time of the experiment.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in DMSO with recommended handling for enhanced stability.

Materials:

  • This compound (MW: 219.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Amber, screw-cap vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out 2.19 mg of this compound and place it in a clean, dry amber vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Sparge the headspace of the vial with inert gas for 30 seconds.

  • Immediately cap the vial tightly and vortex until the compound is completely dissolved.

  • For long-term storage, aliquot the stock solution into smaller volume amber vials, sparge with inert gas, and store at -80°C for up to 6 months or -20°C for up to 1 month.[9]

Protocol 2: Stability Assessment by HPLC

This protocol provides a framework for a stability study to determine the degradation of the compound under various conditions.

Objective: To quantify the degradation of this compound over time under different pH, light, and temperature conditions.

Materials:

  • Stock solution of the compound (from Protocol 1)

  • Aqueous buffers of varying pH (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with a pH modifier like formic acid or triethylamine, to be optimized)

  • Clear and amber vials

  • Incubators set at different temperatures (e.g., 4°C, 25°C, 40°C)

Procedure:

  • Prepare test solutions by diluting the stock solution to a final concentration of 100 µM in each of the pH buffers.

  • For each pH condition, aliquot the test solution into three sets of vials:

    • Set 1: Amber vials stored at 4°C.

    • Set 2: Amber vials stored at 25°C.

    • Set 3: Clear vials stored at 25°C (to assess photostability).

    • Set 4: Amber vials stored at 40°C (accelerated stability).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • Analyze the samples immediately by HPLC. The initial time point (t=0) will serve as the 100% reference.

  • Quantify the peak area of the parent compound at each time point and express it as a percentage of the initial peak area.

Data Analysis:

ConditionpHTemperature (°C)Light Exposure% Remaining at 24h% Remaining at 48h
1425Dark
2725Dark
3925Dark
474Dark
5725Light
6740Dark

Visualizing Degradation and Stabilization Pathways

Stability_Workflow cluster_compound This compound in Solution cluster_pathways Degradation Pathways cluster_solutions Stabilization Strategies Compound Instability Challenges Oxidation Oxidation (Indole Ring) Compound->Oxidation Photodegradation Photodegradation (Indole Ring) Compound->Photodegradation Hydrolysis Hydrolysis (Carboxylic Acid) Compound->Hydrolysis Antioxidants Add Antioxidants Oxidation->Antioxidants Mitigated by Temp_Control Low Temperature Storage Oxidation->Temp_Control Slowed by LightProtection Protect from Light Photodegradation->LightProtection Mitigated by Photodegradation->Temp_Control Slowed by pH_Control pH Control / Buffers Hydrolysis->pH_Control Mitigated by Hydrolysis->Temp_Control Slowed by

Caption: Key degradation pathways and corresponding mitigation strategies.

Troubleshooting_Logic cluster_solubility Solubility Issues cluster_stability Stability Issues Start Problem Observed Precipitation Precipitation? Start->Precipitation Degradation Degradation? Precipitation->Degradation No Adjust_pH Adjust pH Precipitation->Adjust_pH Yes Use_Cosolvent Use Co-solvent Precipitation->Use_Cosolvent Yes Add_Excipient Add Excipient Precipitation->Add_Excipient Yes Control_pH Control pH Degradation->Control_pH Yes Protect_Light Protect from Light Degradation->Protect_Light Yes Add_Antioxidant Add Antioxidant Degradation->Add_Antioxidant Yes Control_Temp Control Temperature Degradation->Control_Temp Yes

Caption: A logical workflow for troubleshooting common stability issues.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Understanding the Molecule: Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C12H13NO3[1][2]
Molecular Weight 219.24 g/mol [3]
Predicted XlogP 1.9[1]
Functional Groups Carboxylic acid, Methoxy, N-methyl indole[1][3]
General Solubility Likely poor in water, soluble in methanol.[3]

XlogP is a computed value that indicates the lipophilicity of a compound. A higher value suggests lower water solubility.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Compound Crashes Out of Solution When Preparing Aqueous Stocks from an Organic Solvent.

Question: I've dissolved this compound in DMSO to make a concentrated stock. However, when I dilute this into my aqueous buffer or cell culture medium, a precipitate forms immediately. Why is this happening and what can I do?

Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a water-miscible organic solvent is rapidly introduced into an aqueous environment where it has low solubility.[4] The organic solvent disperses, leaving the compound to agglomerate and precipitate.

Solutions:

  • Slower Addition and Mixing: Add the stock solution dropwise to the aqueous phase while vigorously vortexing or stirring.[4] This allows for more gradual dispersion and can sometimes prevent immediate precipitation.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.[4]

  • Warm the Aqueous Medium: Pre-warming your buffer or media to 37°C can sometimes increase the solubility of your compound.[4]

  • Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.

Issue 2: Low Solubility in Neutral Aqueous Buffers (e.g., PBS pH 7.4).

Question: My experiments require a final formulation in a physiological buffer, but I can't achieve the desired concentration of this compound. How can I improve its solubility?

Answer: The carboxylic acid group is the key to solving this problem. As a weak acid, its ionization state is dependent on the pH of the solution. At neutral pH, a significant portion of the carboxylic acid groups will be in the non-ionized (protonated) form, which is less water-soluble.

Solutions:

  • pH Adjustment: Increasing the pH of the solution above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt.[5][][7][8][9][10] A good starting point is to adjust the pH to 8.0 or higher with a suitable base (e.g., NaOH or KOH).

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][11][12][13][14][15]

Issue 3: Compound Precipitates Over Time, Even After Initial Dissolution.

Question: I successfully dissolved the compound in my buffer, but after a few hours or overnight incubation, I see a precipitate. What causes this delayed precipitation?

Answer: This can be due to a few factors:

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable and will eventually lead to precipitation.

  • Temperature Changes: If the solution was heated to aid dissolution and then cooled, the solubility will decrease, potentially causing the compound to fall out of solution.

  • pH Shifts: In cell culture experiments, cellular metabolism can alter the pH of the medium, which could affect the solubility of your compound.[4]

Solutions:

  • Work with Concentrations Below the Saturation Point: Determine the equilibrium solubility of your compound in the final formulation to ensure you are working within a stable concentration range.

  • Maintain Constant Temperature: Ensure your experimental conditions maintain a consistent temperature.

  • Monitor and Buffer pH: For longer-term experiments, especially in cell culture, monitor the pH of your medium and consider using a more robust buffering system if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing this compound for in vitro assays?

A1: For most in vitro applications, a combination of pH adjustment and the use of a co-solvent is a robust starting point. First, try dissolving the compound in a small amount of a suitable co-solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer, which has been pre-adjusted to a slightly basic pH (e.g., 8.0).

Q2: Are there more advanced techniques I can use if simple pH adjustment and co-solvents are insufficient?

A2: Yes, several advanced formulation strategies can significantly enhance the solubility of poorly soluble compounds:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming water-soluble inclusion complexes.[16][17][18][19][20]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[21][22][23] When introduced to an aqueous medium, the carrier dissolves, releasing the drug as fine, amorphous particles with increased surface area and dissolution rate.[22]

  • Micronization: Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[12][24] However, this does not change the equilibrium solubility.[25]

Q3: I'm seeing precipitation in my HPLC mobile phase. What could be the cause?

A3: If you are using a buffered mobile phase with a high percentage of organic solvent (like acetonitrile or methanol), the buffer salts can precipitate.[26][27][28] This is a common issue with phosphate buffers.[26][27] To avoid this, ensure your buffer concentration is low enough to remain soluble in the highest organic percentage of your gradient. Alternatively, consider using more organic-soluble buffers like ammonium formate or ammonium acetate.

Experimental Protocols & Methodologies

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound by preparing a basic stock solution.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized water

  • pH meter

Procedure:

  • Weigh out the desired amount of the compound.

  • Add a small volume of deionized water.

  • While stirring, add 1 M NaOH or KOH dropwise until the compound dissolves.

  • Use a pH meter to monitor the pH of the solution, aiming for a pH of 8.0-9.0.

  • Once dissolved, add deionized water to reach the final desired concentration.

  • Sterile filter the solution if it will be used in cell-based assays.

Protocol 2: Co-solvent Screening for Optimal Solubility

This protocol outlines a method for testing the solubility of the compound in various co-solvent systems.

Materials:

  • This compound

  • A selection of co-solvents (e.g., DMSO, ethanol, polyethylene glycol 400 (PEG 400), propylene glycol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vials and a shaker/vortexer

Procedure:

  • Prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add an excess amount of the compound to a vial containing each co-solvent/buffer mixture.

  • Seal the vials and agitate them at a constant temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of the co-solvent concentration to determine the optimal system.[25]

Visualizing the Concepts

The Impact of pH on Solubility

The following diagram illustrates how changing the pH affects the ionization state and, consequently, the water solubility of a carboxylic acid.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated R-COOH (Less Soluble) Deprotonated R-COO⁻ + H⁺ (More Soluble) Protonated->Deprotonated Increase pH Deprotonated->Protonated Decrease pH

Caption: Ionization equilibrium of a carboxylic acid at different pH values.

Workflow for Troubleshooting Solubility Issues

This workflow provides a systematic approach to addressing solubility challenges.

G start Start: Solubility Issue Identified ph_adjust Attempt pH Adjustment start->ph_adjust cosolvent Try Co-solvent System ph_adjust->cosolvent If insufficient success Solubility Achieved ph_adjust->success If successful advanced Explore Advanced Techniques (e.g., Cyclodextrins) cosolvent->advanced If insufficient cosolvent->success If successful advanced->success If successful fail Re-evaluate Formulation Strategy advanced->fail If insufficient

Caption: A decision tree for systematically addressing solubility problems.

References

Technical Support Center: Troubleshooting Common Problems in Indole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls of indole synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of why problems arise and how to logically and systematically resolve them. This resource is structured to be a dynamic tool, moving from general principles to the specifics of the most common synthetic routes: the classic Fischer and Bischler-Möhlau syntheses, and modern palladium-catalyzed methods.

Part 1: Foundational Troubleshooting Principles

Before delving into reaction-specific issues, it's crucial to address the fundamentals that underpin the success of any chemical synthesis. Many reaction failures can be traced back to these core principles.

FAQ 1: My indole synthesis reaction is not working (low or no yield). Where do I start?

This is the most common and broad issue. A systematic approach is key to diagnosing the problem.

Answer: When faced with a low or non-existent yield, it's essential to start with the most fundamental aspects of your experimental setup before moving to more complex variables.[1]

  • Purity of Starting Materials: This is the most frequent culprit. Impurities in your arylhydrazine, ketone/aldehyde, or aniline can introduce side reactions or poison your catalyst.[1] It is always recommended to use freshly distilled or recrystallized starting materials.

  • Reaction Conditions: Incorrect temperature, reaction time, or reactant concentration can drastically affect the outcome.[1] Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials and the appearance of new spots.

  • Atmosphere: Some reactions, particularly those involving sensitive reagents or catalysts like palladium complexes, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]

Below is a general workflow for troubleshooting a failed reaction.

G start Low or No Product Yield purity Verify Starting Material Purity (NMR, LC-MS) start->purity conditions Review Reaction Conditions (Temp, Time, Conc.) start->conditions atmosphere Ensure Proper Atmosphere (Inert Gas) start->atmosphere analysis Analyze Crude Reaction Mixture (TLC, LC-MS) purity->analysis conditions->analysis atmosphere->analysis optimization Systematic Optimization analysis->optimization Identify Potential Issues

Caption: A logical workflow for initial troubleshooting of a failed indole synthesis.

Part 2: The Fischer Indole Synthesis: A Deeper Dive

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for preparing indoles.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

G cluster_0 Fischer Indole Synthesis Mechanism start Arylhydrazine + Ketone/Aldehyde hydrazone Arylhydrazone Formation start->hydrazone Acid Catalyst enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Key C-C Bond Formation imine Intermediate Imine rearrangement->imine cyclization Cyclization & Aromatization imine->cyclization Elimination of NH3 indole Indole Product cyclization->indole G start Low Yield in Larock Synthesis ligand Screen Phosphine Ligands (Bulky, Electron-Rich) start->ligand base Optimize Base (e.g., Carbonates, Phosphates) start->base solvent Vary Solvent (e.g., DMF, Toluene, Dioxane) start->solvent temp Adjust Temperature start->temp analysis Analyze for Catalyst Decomposition (Pd Black) ligand->analysis base->analysis solvent->analysis temp->analysis

References

Technical Support Center: Spectroscopic Analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectroscopic analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid (MDMICA). This guide is designed for researchers, chemists, and quality control professionals who are working with this compound. Here, we address common artifacts, interpretational challenges, and troubleshooting strategies in a direct question-and-answer format, grounded in established scientific principles to ensure the integrity of your analytical results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules like MDMICA. However, its sensitivity can also lead to artifacts and spectra that are challenging to interpret. This section addresses common issues encountered during ¹H and ¹³C NMR analysis.

FAQ 1: Why are the carboxylic acid and indole N-H protons not visible or appearing as very broad signals in my ¹H NMR spectrum?

Answer:

This is a very common and expected phenomenon for molecules containing acidic protons (like -COOH) and protons on nitrogen atoms (-NH). The disappearance or significant broadening of these signals is due to two primary factors: chemical exchange and quadrupolar broadening.

  • Causality - Chemical Exchange: Labile protons, such as the one on the carboxylic acid and the indole nitrogen, can rapidly exchange with each other and with trace amounts of water (H₂O) or deuterated water (HDO) in the NMR solvent.[1][2] If the rate of this exchange is on the same timescale as the NMR experiment, the signal for the proton broadens significantly, sometimes to the point where it merges with the baseline and becomes undetectable.[3]

  • Causality - Quadrupolar Broadening: The ¹⁴N nucleus, which is the most abundant isotope of nitrogen, has a nuclear spin I=1, making it a quadrupolar nucleus. This means it has a non-spherical charge distribution, which can interact with the local electric field gradient. This interaction provides an efficient relaxation pathway for both the nitrogen nucleus and any proton directly attached to it (the N-H proton). This rapid relaxation leads to a significant broadening of the N-H proton signal.

Troubleshooting Protocol:

  • D₂O Exchange: To confirm the presence of these exchangeable protons, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. The labile -COOH and N-H protons will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, these signals will disappear completely, confirming their identity.

  • Low-Temperature Analysis: Cooling the sample can sometimes slow down the rate of chemical exchange enough to resolve a sharper signal for the labile protons. However, this may also decrease the solubility of your compound.

  • Choice of Solvent: Using a non-polar, aprotic solvent like CDCl₃ might show a sharper COOH peak compared to a polar, protic solvent like CD₃OD where exchange is very fast. In a solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, you are more likely to observe both the N-H and COOH protons as distinct, albeit often broad, signals.[4]

FAQ 2: I'm seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. Could these be impurities?

Answer:

While impurities are always a possibility, several other factors can give rise to unexpected signals. For indole derivatives, the primary suspects are often residual starting materials, degradation products, or solvent effects.

  • Causality - Degradation: Indole-3-carboxylic acids can be susceptible to degradation, particularly decarboxylation under harsh conditions (e.g., excessive heat), which would result in the formation of 5-methoxy-1,2-dimethyl-1H-indole. Microbial degradation pathways for indole derivatives are also known, which can lead to various oxidized species like isatin or anthranilic acid derivatives, though this is less common for a synthesized compound unless contaminated.[5][6]

  • Causality - Synthetic Impurities: Depending on the synthetic route, you might have residual precursors. For example, if a Fischer indole synthesis was employed, you could have trace amounts of the corresponding phenylhydrazone or other cyclization side-products.[7]

  • Causality - Solvent Effects: The chemical shifts of aromatic protons are sensitive to the solvent environment due to changes in shielding and aromatic solvent-induced shifts (ASIS).[4][8] A peak that appears anomalous in one solvent might be perfectly normal in another. Always compare your spectrum to literature data obtained in the same solvent.

Below is a logical workflow to diagnose the source of unexpected aromatic signals.

Caption: Troubleshooting workflow for unknown NMR signals.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for MDMICA

Note: Chemical shifts (δ) are reported in ppm and are highly dependent on the solvent and concentration. These are predicted/typical values for reference.[9][10]

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
COOH10.0 - 12.0 (often broad)s~165
H-4~7.5d~110
H-6~6.8dd~112
H-7~7.2d~102
C-2--~145
C-3--~108
C-3a--~132
C-5--~155
C-7a--~130
2-CH₃~2.7s~12
1-N-CH₃~3.8s~31
5-OCH₃~3.9s~56

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of MDMICA. Electrospray ionization (ESI) is the most common technique for this type of molecule.

FAQ 3: My ESI-MS spectrum shows multiple peaks, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. Why is the sodium adduct more intense than the protonated molecule?

Answer:

This is a very common artifact in ESI-MS and is not necessarily indicative of an impure sample. The relative intensities of these adducts are highly dependent on the sample matrix and instrument conditions.

  • Causality - Analyte Properties: Carboxylic acids, like MDMICA, have a high affinity for alkali metal cations (Na⁺, K⁺). The oxygen atoms in the carboxyl group can effectively chelate these ions.

  • Causality - Mobile Phase and Glassware: Sodium and potassium ions are ubiquitous in laboratory environments. They are present as trace impurities in solvents (especially methanol and formic acid), leach from glass containers, and are present in biological buffers.[11] In many cases, the gas-phase basicity of the molecule is such that forming a sodium adduct is more energetically favorable than protonation, leading to a more intense [M+Na]⁺ signal.[12][13]

  • Causality - In-Source Fragmentation: You may also observe an [M+H-H₂O]⁺ peak, which corresponds to the loss of water from the protonated molecule. This is a common fragmentation pathway for carboxylic acids.[14]

Troubleshooting Protocol:

  • Optimize Mobile Phase: To favor the [M+H]⁺ ion, ensure your mobile phase is slightly acidic. Adding a small amount (0.1%) of formic acid or acetic acid will provide a ready source of protons.

  • Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize the concentration of alkali metal salts.

  • Use Polypropylene Vials: If sodium adducts are a persistent issue, switch from glass to polypropylene autosampler vials and microcentrifuge tubes, as they are less prone to leaching sodium ions.

  • Negative Ion Mode: For carboxylic acids, negative ion mode is often more sensitive and cleaner. You should observe a strong [M-H]⁻ signal corresponding to the deprotonated carboxylate. This can be enhanced by adding a small amount of a weak base like ammonium acetate or ammonium hydroxide to the mobile phase.

Table 2: Common Adducts of MDMICA (C₁₂H₁₃NO₃, MW = 219.24) in ESI-MS
Adduct Ion Formula Mode Expected m/z Notes
[M+H]⁺[C₁₂H₁₄NO₃]⁺Positive220.09Protonated molecule
[M+Na]⁺[C₁₂H₁₃NO₃Na]⁺Positive242.08Sodium adduct[11]
[M+K]⁺[C₁₂H₁₃NO₃K]⁺Positive258.05Potassium adduct
[M-H]⁻[C₁₂H₁₂NO₃]⁻Negative218.08Deprotonated molecule[15]
[M+HCOO]⁻[C₁₂H₁₃NO₃+HCOO]⁻Negative264.09Formate adduct (if formic acid is used)
[M-H+2Na]⁺[C₁₂H₁₂NO₃Na₂]⁺Positive264.06Sodium-hydrogen exchange adduct[12][13]
FAQ 4: What are the expected fragmentation patterns in MS/MS for MDMICA?

Answer:

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated parent ion. For MDMICA, the fragmentation will be dominated by losses from the carboxylic acid group and cleavages around the indole ring.

  • Causality - Fragmentation of [M+H]⁺ (Positive Mode):

    • Loss of H₂O (water): A primary loss of 18 Da from the carboxylic acid is very common.

    • Loss of CO (carbon monoxide): Following water loss, a further loss of 28 Da is possible.

    • Loss of COOH (carboxyl radical): A loss of 45 Da is a characteristic fragmentation of protonated carboxylic acids.

  • Causality - Fragmentation of [M-H]⁻ (Negative Mode):

    • Loss of CO₂ (carbon dioxide): The most characteristic fragmentation for a deprotonated carboxylic acid is the loss of 44 Da, corresponding to decarboxylation. This typically results in the base peak in the MS/MS spectrum.

    • Loss of CH₃ (methyl radical): Following decarboxylation, a loss of 15 Da from either the N-methyl or C2-methyl group can occur.

The diagram below illustrates the primary fragmentation pathway in negative ion mode.

G Parent [M-H]⁻ m/z 218.08 Fragment1 [M-H-CO₂]⁻ m/z 174.09 Parent->Fragment1 - CO₂ (44 Da) Fragment2 [M-H-CO₂-CH₃]⁻ m/z 159.07 Fragment1->Fragment2 - •CH₃ (15 Da)

Caption: Primary MS/MS fragmentation of MDMICA in negative ion mode.

Section 3: UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantifying MDMICA and for getting a quick assessment of the indole chromophore's integrity.

FAQ 5: My UV-Vis spectrum shows a bathochromic (red) shift when I change from a non-polar to a polar solvent. Is this expected?

Answer:

Yes, this is a well-documented phenomenon for indole derivatives and is known as positive solvatochromism.

  • Causality - Electronic Transitions: The UV absorption of the indole ring system is dominated by π→π* electronic transitions. For many substituted indoles, two main absorption bands, designated ¹Lₐ and ¹Lₑ, are observed.[16][17] The excited state (π*) is generally more polar than the ground state (π).

  • Causality - Solvent Stabilization: In a polar solvent, dipole-dipole interactions will stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy gap between the ground and excited states. A lower energy gap corresponds to the absorption of longer wavelength (lower energy) light, resulting in a bathochromic, or red, shift of the absorption maximum (λₘₐₓ).[18]

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for Indole Chromophores

Note: These are approximate values. The exact λₘₐₓ for MDMICA will depend on the full substitution pattern.

Solvent Type Typical λₘₐₓ (nm) Expected Shift for MDMICA
Non-polar (e.g., Cyclohexane)270 - 285Shorter wavelength
Polar Aprotic (e.g., Acetonitrile)275 - 290Intermediate
Polar Protic (e.g., Methanol, Water)280 - 295Longer wavelength (Red-shifted)[18]

Troubleshooting Protocol:

  • Instrument Blank: Always run a baseline correction with a cuvette filled with the same solvent you used to dissolve your sample. This corrects for any absorbance from the solvent itself.[19]

  • Concentration Check: Ensure your sample concentration is within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0). If the absorbance is too high (>1.5), you may see peak broadening and deviations from the Beer-Lambert law. Dilute the sample with the same solvent and re-measure.

  • Check for Degradation: If the spectrum looks unusual or the λₘₐₓ is significantly shifted from expectations, it could indicate sample degradation. The indole chromophore is sensitive to strong acids and oxidizing agents. Re-check the sample's purity by LC-MS or NMR.

References

Technical Support Center: A Guide to Assays with 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for designing, executing, and troubleshooting assays involving 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid. The information herein is structured to offer not only procedural steps but also the underlying scientific rationale to empower users to refine their experimental conditions for optimal outcomes.

Core Compound Characteristics

A foundational understanding of the physicochemical properties of this compound is paramount for successful assay development.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃[1]
Molecular Weight 219.24 g/mol [1]
Appearance Solid[1]
Predicted XlogP 1.9[2]

The predicted lipophilicity (XlogP) of 1.9 suggests that while the compound has nonpolar characteristics typical of an indole ring, the carboxylic acid and methoxy groups introduce polarity that influences its solubility and potential for interactions in biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing and storing stock solutions of this compound?

A1: The integrity and reproducibility of your experiments begin with proper compound handling.

  • Primary Stock Solution: It is recommended to prepare a 10 mM stock solution in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] A related compound, indole-3-carboxaldehyde, demonstrates good solubility in DMSO, around 30 mg/mL.[4]

  • Storage: To maintain compound stability, store the DMSO stock solution in small, single-use aliquots at -20°C or, for long-term storage, at -80°C.[3] It is crucial to minimize the number of freeze-thaw cycles as this can lead to compound degradation.[3] Indole derivatives can be sensitive to light, so protection from light is also advised.

  • Aqueous Working Solutions: Due to the compound's limited solubility in aqueous media, it is best to prepare working solutions fresh for each experiment by diluting the DMSO stock into your final assay buffer.[4] Storing aqueous solutions for extended periods is not recommended as the compound may precipitate or degrade.[4]

Q2: What biological activities can be anticipated for this compound?

A2: While specific biological data for this compound are not extensively published, the broader class of indole-3-carboxylic acid derivatives has been investigated for several therapeutic applications. Notably, they have shown potential as neuroprotective agents.[5][6][7][8][9] A plausible mechanism of action for this neuroprotection is the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway, which in turn stimulates the Akt-dependent activation of the Nrf2-antioxidant response element (ARE) pathway, a key cellular defense against oxidative stress.[5][6][7][8][9] Furthermore, various indole derivatives have been explored for their potential as anticancer agents through the induction of apoptosis.[10][11]

Troubleshooting Common Experimental Issues

Issue 1: The compound precipitates out of my aqueous assay buffer.
  • Underlying Cause: The solubility of carboxylic acids in aqueous solutions is highly dependent on the pH. At a pH below the compound's acid dissociation constant (pKa), the carboxylic acid group will be protonated and thus less soluble.

  • Troubleshooting Steps:

    • pH Adjustment: Increasing the pH of your buffer to a value above the compound's pKa will increase the proportion of the deprotonated, more soluble carboxylate form. A physiological pH of 7.4 is often a good starting point, but ensure this is compatible with your assay system.[12]

    • Co-Solvent Concentration: When diluting from a DMSO stock, ensure the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5%, to prevent solvent-related artifacts.[3]

    • Pre-Assay Solubility Check: Before committing to a large-scale experiment, perform a preliminary solubility test. Prepare the highest intended concentration of the compound in your chosen assay buffer, incubate under the same conditions as your experiment, and visually inspect for any signs of precipitation.[3]

Issue 2: My assay results are inconsistent and not reproducible.
  • Underlying Cause: Variability in results can stem from compound instability, inconsistent experimental procedures, or reagent issues.

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare fresh aqueous working solutions of the compound from a frozen DMSO stock immediately before each experiment.[3]

    • Robust Controls: Incorporate appropriate positive and negative controls in every assay plate.[13] These controls are essential for monitoring the health of the biological system and the performance of the assay reagents.

    • Standardize Procedures: Ensure all experimental steps, including incubation times, reagent additions, and mixing, are performed consistently across all plates and all experiments.

Issue 3: I suspect the compound is interfering with my assay readout.
  • Underlying Cause: The indole scaffold has intrinsic properties that can interfere with common assay detection methods.

  • Troubleshooting Steps:

    • Fluorescence Interference: Indole derivatives are known to be fluorescent.[14] To assess for interference, run a control experiment containing the compound in the assay buffer without any biological components (e.g., cells or enzymes) and measure the fluorescence. A significant signal indicates compound-based interference, which may necessitate switching to a non-fluorescent detection method like luminescence or absorbance.

    • Interference with Colorimetric Assays: Test compounds can sometimes absorb light at the same wavelength used for detection in colorimetric assays such as the MTT assay. This can be checked using a similar control experiment as for fluorescence interference.

    • Chemical Reactivity: In some cases, a compound may directly react with assay reagents, leading to false-positive signals. While not a universal solution, including a mild reducing agent such as DTT in the assay buffer can sometimes mitigate interference from thiol-reactive compounds.[15]

Exemplary Experimental Protocols & Workflows

Workflow for a Cell-Based Cytotoxicity Assay

G cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock 10 mM Stock in DMSO working Serial Dilutions in Assay Buffer stock->working Dilute treat Treat Cells with Compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (48-72h) treat->incubate readout Assay Readout (e.g., MTT) incubate->readout viability Calculate % Viability readout->viability ic50 Determine IC50 viability->ic50

Caption: A typical workflow for evaluating the cytotoxicity of the compound.

Protocol: Cell Viability (MTT) Assay

This protocol provides a framework for assessing the cytotoxic effects of this compound.[16]

  • Materials:

    • A relevant human cancer cell line (e.g., HeLa, MCF-7).

    • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS).

    • A 10 mM stock solution of the compound in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • High-purity DMSO.

    • Sterile 96-well plates.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight.

    • Prepare a series of dilutions of the compound in complete cell culture medium.

    • Aspirate the old medium from the cells and add 100 µL of the diluted compound solutions. Remember to include a vehicle-only control (DMSO) and a media-only blank.

    • Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified incubator.

    • Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control to calculate the percentage of cell viability and subsequently determine the IC50 value.

Protocol: LC-MS/MS Quantification

The following is a foundational protocol for the development of a robust LC-MS/MS method for quantifying this compound in a biological matrix such as serum.[17][18]

  • Sample Preparation:

    • To 100 µL of serum, add a suitable internal standard. A stable-isotope labeled version of the analyte is the gold standard.

    • Induce protein precipitation by adding 200 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 2 minutes, followed by centrifugation at approximately 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis and inject 5-10 µL into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is a good starting point (e.g., Phenomenex phenyl-hexyl, 3 µm, 50 x 4.6 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Elution: Begin with a low percentage of mobile phase B, and implement a linear gradient to increase the organic content for analyte elution.

    • Flow Rate: A flow rate in the range of 0.25 to 0.5 mL/min is typical.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is recommended.

    • Multiple Reaction Monitoring (MRM) Transition: The precursor ion will be the protonated molecule [M+H]⁺, which for this compound is m/z 220.1. The optimal product ion for quantification must be determined experimentally by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan.

Putative Signaling Pathway

G cluster_nuc compound 5-Methoxy-1,2-dimethyl- 1H-indole-3-carboxylic acid trkb TrkB Receptor compound->trkb Activates pi3k PI3K trkb->pi3k akt Akt pi3k->akt Activates keap1 Keap1 akt->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Inhibits (Degradation) are ARE nrf2->are Binds to nucleus Nucleus nrf2->nucleus Translocates to genes Antioxidant Genes (e.g., HO-1, NQO-1) are->genes Activates Transcription

Caption: A putative neuroprotective signaling pathway activated by indole derivatives.

References

Technical Support Center: Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis is the celebrated Fischer indole synthesis, a robust method for forming the indole scaffold.[1] The overall synthetic route can be logically divided into three key stages:

  • Fischer Indole Synthesis: Formation of the indole ring by reacting 4-methoxyphenylhydrazine with an appropriate keto-ester, typically ethyl 2-methylacetoacetate, under acidic conditions.

  • N-Methylation: Introduction of the methyl group at the N-1 position of the indole ring.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Each of these steps presents unique challenges and potential for side reactions. This guide will provide a structured approach to identifying and resolving these issues.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Saponification 4-methoxyphenylhydrazine 4-methoxyphenylhydrazine hydrazone Hydrazone Intermediate 4-methoxyphenylhydrazine->hydrazone + Ethyl 2-methylacetoacetate ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate indole_ester Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate hydrazone->indole_ester Acid Catalyst (e.g., PPA, H2SO4) Heat n_methylated_ester Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate indole_ester->n_methylated_ester Base (e.g., NaH) Methylating Agent (e.g., CH3I) final_product This compound n_methylated_ester->final_product Base (e.g., NaOH, KOH) H2O/EtOH, Heat

Caption: Overall synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low or No Yield of the Indole Ester in the Fischer Indole Synthesis Step

Question: I am getting a very low yield, or no desired product, during the Fischer indole synthesis of ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate. The reaction mixture turns dark, and I isolate a tar-like substance. What is going wrong?

Answer:

This is a common issue in Fischer indole synthesis and can be attributed to several factors, primarily related to the acidic conditions and temperature.

Probable Causes and Solutions:

  • Incomplete Hydrazone Formation: The initial condensation of 4-methoxyphenylhydrazine and ethyl 2-methylacetoacetate to form the hydrazone is a crucial first step. If this equilibrium is not favored, the subsequent cyclization will not proceed efficiently.

    • Solution: Ensure your starting materials are pure. It is often beneficial to form the hydrazone as a separate step before introducing the strong acid catalyst for the cyclization. This can be done by gently warming the hydrazine and keto-ester in a protic solvent like ethanol with a catalytic amount of acetic acid.[2]

  • Decomposition of Starting Materials or Product: The strong acids and high temperatures required for the cyclization can lead to decomposition. Indoles, especially electron-rich ones like the 5-methoxy substituted intermediate, can be sensitive to strongly acidic conditions.[3]

    • Solution:

      • Choice of Acid Catalyst: While strong acids like sulfuric acid or polyphosphoric acid (PPA) are effective, they can also promote side reactions. Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[1][4]

      • Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it. Monitor the reaction progress by TLC to find the optimal temperature that promotes cyclization without significant decomposition.

  • Side Reactions: The acidic and thermal conditions can promote side reactions such as dimerization or polymerization of the indole product.

    • Solution:

      • Reaction Time: Do not overheat the reaction for extended periods. Once TLC indicates the consumption of the hydrazone and formation of the product, proceed with the work-up.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to the formation of colored impurities.

Experimental Protocol: Optimized Fischer Indole Synthesis

StepProcedure
1.In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 eq) and ethyl 2-methylacetoacetate (1.1 eq) in ethanol.
2.Add sodium acetate (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the hydrazone.
3.Remove the ethanol under reduced pressure.
4.To the crude hydrazone, add polyphosphoric acid (PPA) and heat the mixture to 80-90 °C with stirring.
5.Monitor the reaction by TLC. Once the hydrazone is consumed, cool the reaction mixture and carefully quench with ice-water.
6.Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.
Issue 2: Formation of a Dark-Colored, Insoluble Byproduct

Question: My final product, this compound, is a dark brown or black solid and is difficult to purify. What is the cause of this discoloration and how can I remove it?

Answer:

The formation of colored impurities is often due to oxidation and/or dimerization of the indole ring. The electron-rich nature of the 5-methoxyindole system makes it particularly susceptible to oxidation, even by atmospheric oxygen.[5][6]

Probable Causes and Solutions:

  • Oxidation: The indole ring can be oxidized at various positions, leading to highly colored byproducts. This can happen at any stage of the synthesis if the reaction is exposed to air, especially at elevated temperatures or in the presence of acid.

    • Solution:

      • Inert Atmosphere: As mentioned previously, performing the reaction and work-up under an inert atmosphere can significantly reduce oxidative degradation.

      • Degassed Solvents: Using degassed solvents for the reaction and purification can also help to minimize exposure to oxygen.

  • Dimerization/Polymerization: In the presence of strong acids, the indole nucleus can be protonated, leading to electrophilic intermediates that can attack another indole molecule, forming dimers or polymers. These are often highly colored and insoluble.

    • Solution:

      • Control of Acidity: Neutralize the reaction mixture promptly during work-up to avoid prolonged exposure to acidic conditions.

      • Purification: If colored impurities are present in the final product, recrystallization is often an effective purification method. If the impurities are highly polar, a silica gel plug filtration or column chromatography might be necessary. For carboxylic acids, an acid-base extraction can be very effective in removing neutral, colored impurities.

Purification Protocol: Removal of Colored Impurities

StepProcedure
1.Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
2.Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will move to the aqueous layer as its sodium salt, leaving many of the colored, non-acidic impurities in the organic layer.
3.Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
4.Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) to precipitate the pure carboxylic acid.
5.Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

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edge [fontname="Arial", fontsize=9, color="#EA4335"];

"Indole" [shape=ellipse, fillcolor="#FFFFFF"]; "Oxidized_Indole" [label="Oxidized Products\n(e.g., Oxindoles)", fillcolor="#FCE8E6"]; "Dimer" [label="Dimer/Polymer", fillcolor="#FCE8E6"]; "Decarboxylated_Indole" [label="Decarboxylated Product", fillcolor="#FCE8E6"];

"Indole" -> "Oxidized_Indole" [label="[O]\n(Air, H+)"]; "Indole" -> "Dimer" [label="H+"]; "Indole_Carboxylic_Acid" [label="Indole-3-Carboxylic Acid", shape=ellipse, fillcolor="#FFFFFF"]; "Indole_Carboxylic_Acid" -> "Decarboxylated_Indole" [label="Heat or\nStrong Acid/Base"];

}

Caption: Common side reactions in the synthesis of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base and solvent for the N-methylation step?

A1: For the N-methylation of the indole nitrogen, a strong base is required to deprotonate the N-H bond. Sodium hydride (NaH) is a common and effective choice. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). DMF is often preferred as it can help to dissolve the indole intermediate and the resulting sodium salt.

Q2: I am observing incomplete hydrolysis of the ethyl ester to the carboxylic acid. How can I drive the reaction to completion?

A2: Incomplete saponification can be due to insufficient base, reaction time, or temperature. To ensure complete hydrolysis, you can:

  • Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or KOH).

  • Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC is crucial. The disappearance of the starting ester spot will indicate the completion of the reaction.

  • Consider using a co-solvent like ethanol or methanol with water to improve the solubility of the ester.

Q3: Can the carboxylic acid group decarboxylate during the synthesis?

A3: Yes, decarboxylation of indole-3-carboxylic acids can occur, particularly under harsh thermal or acidic/basic conditions.[7][8] While the final saponification step is typically basic, prolonged heating at high temperatures could potentially lead to some decarboxylation. It is advisable to use the minimum temperature required for complete hydrolysis.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are necessary:

  • Sodium Hydride (NaH): This is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Methyl Iodide (CH₃I): This is a toxic and volatile alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Strong Acids (PPA, H₂SO₄): These are highly corrosive. Handle with care and appropriate PPE. Quenching of PPA with water is highly exothermic and should be done slowly and with cooling.

References

Technical Support Center: Purity Enhancement of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of compounds. The inherent reactivity of the indole nucleus, combined with the specific functional groups of this molecule, can present unique purification hurdles. This guide provides direct, experience-driven answers to common problems.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow, providing not just solutions but the rationale behind them.

Question 1: My initial TLC of the crude reaction mixture shows multiple spots, including several close to my product's expected Rf. What are the likely impurities and how can I improve the initial work-up?

Answer: This is a very common scenario, particularly if you are using a Fischer indole synthesis approach. The impurities are typically a mixture of unreacted starting materials, regioisomers, and side-products.

  • Likely Impurities:

    • Unreacted 4-Methoxyphenylhydrazine: A polar, basic compound that will likely have a low Rf value.

    • Unreacted 2-Methylacetoacetic Ester (or equivalent ketone): The Rf will depend on the specific starting material used.

    • Hydrazone Intermediate: The pre-cyclized intermediate may persist if the cyclization conditions (acid concentration, temperature) were not optimal.

    • Regioisomers: While using a symmetrical ketone precursor like 2-methylacetoacetic ester is intended to yield a single product, incomplete reaction or side reactions can sometimes lead to minor isomeric byproducts.

    • Oxidized/Polymerized Species: Indoles can be sensitive to strong acid and air, leading to colored impurities, often appearing as a baseline streak on the TLC plate.[1][2]

  • Causality-Driven Work-up Strategy: The goal of the initial work-up is to remove the most chemically distinct impurities before attempting chromatography or recrystallization. Since your target compound is a carboxylic acid, you can leverage its acidic nature.

    • Quench and Solvent Extraction: After the reaction, quench carefully and extract your product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Acid Wash: Perform a wash with a dilute acid (e.g., 1M HCl). This will protonate the basic unreacted hydrazine, pulling it into the aqueous layer.[1]

    • Base Extraction: This is the key step. Wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Your carboxylic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving many non-acidic impurities (like the unreacted ketone/ester and some side-products) behind in the organic layer.

    • Re-acidification and Isolation: Collect the aqueous layer, cool it in an ice bath, and carefully re-acidify with cold 1-2M HCl until the product precipitates out (typically pH 2-4). The solid can then be collected by filtration. This acid-base extraction is often highly effective at significantly boosting purity before any further steps.

Question 2: My product appears to be degrading or streaking badly during silica gel column chromatography. What is happening and how can I prevent it?

Answer: This is a classic problem when purifying indole derivatives, especially those with sensitive functional groups. The issue stems from the acidic nature of standard silica gel.

  • The Cause: Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can protonate the electron-rich indole ring. This can catalyze degradation, polymerization, or lead to strong, irreversible binding, resulting in streaking (tailing) and yield loss.[1] Carboxylic acids can also interact strongly with the silica surface, exacerbating tailing.[3]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by preparing your slurry or eluent with a small amount of a volatile base. Adding 0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc with 1% TEA) is a very common and effective strategy.[1]

    • Switch the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.

      • Neutral Alumina: A good alternative for acid-sensitive compounds.[1]

      • Reversed-Phase (C18) Silica: This is an excellent, albeit more expensive, option. Purification is based on polarity differences in a different way, using polar mobile phases like Acetonitrile/Water or Methanol/Water. This is often the basis for high-purity isolation via preparative HPLC.[4][5]

    • Add Acid to the Mobile Phase (for Carboxylic Acids): While it seems counterintuitive, for a carboxylic acid that is streaking, adding a small amount of a volatile acid like acetic acid or formic acid (0.5-1%) to the eluent can improve peak shape.[3] This works by keeping the carboxylic acid fully protonated, preventing its ionization and interaction with the silica surface. Caution: This should only be used if the indole nucleus itself is stable to these conditions and is not recommended if you also have basic functional groups.

Question 3: I've isolated my product as a solid, but it has a persistent pink or brownish color. How can I remove these colored impurities?

Answer: The color is almost certainly due to minor oxidation or polymerization byproducts, which are common with indoles.[6] These impurities are often present in very small quantities but are highly chromophoric.

  • Solution: Activated Charcoal Treatment during Recrystallization: Recrystallization is the preferred method for removing trace colored impurities from a solid product that is already reasonably pure (>90%).[1][2]

    • Dissolve: In a suitable recrystallization solvent (see Protocol B), dissolve your crude product by heating to a gentle boil.

    • Treat with Charcoal: Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Re-heat and Filter: Swirl the mixture and gently re-heat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

    • Crystallize: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of your purified, colorless product.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best general approach for purifying these compounds: chromatography or recrystallization?

This depends entirely on the purity of your crude material after work-up.

  • Recrystallization is ideal for solids with >85-90% purity. It is fast, inexpensive, scalable, and highly effective at removing small amounts of impurities to yield material of very high purity.[1][7]

  • Column Chromatography is necessary when the crude product is an oil or a low-purity solid containing significant amounts of impurities with similar polarity to the product.[1][2] It offers much higher resolving power than a single recrystallization but is more time-consuming and uses large volumes of solvent.

A common and highly effective workflow is to first perform column chromatography to isolate the product from major impurities, and then perform a final recrystallization on the resulting solid to achieve analytical-grade purity.

**dot graph "Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

} } Caption: General purification workflow decision tree.

FAQ 2: How can I definitively assess the purity of my final product?

Visual inspection (color, crystalline form) and a single sharp spot on TLC are good indicators, but they are not sufficient for quantitative purity assessment in drug development.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard.[4] A reversed-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile/water with 0.1% formic or trifluoroacetic acid) can separate and quantify even very closely related impurities. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks detected.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and can be used for purity assessment. The absence of impurity peaks is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound but is not inherently a quantitative purity technique. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurity peaks.

Purity Assessment Techniques Summary

TechniquePrimary UseQuantitative?Notes
TLC Reaction monitoring, fraction analysisNoQuick, qualitative assessment of mixture complexity.
HPLC/UPLC Purity determination , quantificationYes Gold standard for purity analysis in pharma.[4][5]
¹H NMR Structure confirmation, purity checkYes (qNMR)Excellent for detecting proton-containing impurities.
LC-MS Impurity identificationSemi-quantitativeCouples separation power of LC with mass identification.

FAQ 3: What are the best practices for storing this compound to maintain its purity long-term?

Indole derivatives can be susceptible to slow air oxidation, which can be accelerated by light and heat.[2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Temperature: Store in a cool environment, such as a refrigerator (+4°C) or freezer (-20°C).

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Use a tightly sealed, clean glass vial.

Following these practices will minimize degradation and ensure the compound's integrity over time.

Section 3: Experimental Protocols

Protocol A: Purification by Deactivated Silica Column Chromatography

This protocol is designed for separating your target compound from less polar and some closely-related polar impurities.

  • Prepare the Eluent: Select an appropriate solvent system based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). To this solvent mixture, add 1% triethylamine (TEA) by volume. For 1 liter of eluent, add 10 mL of TEA.

  • Pack the Column: Prepare a slurry of silica gel in the TEA-containing eluent. Pour this slurry into your column and allow it to pack uniformly. Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. If it is not fully soluble, you can adsorb it onto a small amount of silica gel ("dry loading"). Add the sample carefully to the top of the packed column.

  • Elute: Begin elution with the prepared solvent system. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

Protocol B: Purification by Recrystallization

This protocol is for obtaining a highly pure, crystalline final product from a solid that is already >85-90% pure.

  • Solvent Screening:

    • Place a small amount (10-20 mg) of your solid in several different test tubes.

    • Add a few drops of a test solvent (e.g., Ethanol, Methanol, Ethyl Acetate, Toluene, Acetonitrile, or mixtures like Ethanol/Water) to each tube.

    • A good solvent will dissolve your compound poorly at room temperature but completely when heated to boiling.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling encourages the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

**dot graph "Impurity_Sources" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} } Caption: Potential sources of impurities in the synthesis.

Section 4: References

  • BenchChem. (n.d.). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. Retrieved from 1

  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Cyanoindole and Its Derivatives. Retrieved from 2

  • BenchChem. (n.d.). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Retrieved from 3

  • BenchChem. (n.d.). Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide. Retrieved from 4

  • MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from --INVALID-LINK--

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). What do common indole impurities look like? Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Refinement method of indole-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its Indole Congeners in the Context of Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its inherent versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including potent anti-inflammatory effects. This guide provides a detailed comparative analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a specifically substituted indole derivative, with other notable indole-based compounds, particularly the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and its primary metabolite.

This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of structure-activity relationships (SAR), supported by available experimental data and detailed protocols to facilitate further investigation.

Introduction to the Indole-3-Carboxylic Acid Scaffold

The indole-3-carboxylic acid moiety is a recurring motif in compounds exhibiting significant pharmacological properties. The carboxylic acid group at the 3-position, combined with various substitutions on the indole ring, can profoundly influence the molecule's interaction with biological targets. Our focus, this compound, features key substitutions that are hypothesized to modulate its anti-inflammatory potential: a methoxy group at the 5-position, a methyl group at the 2-position, and a methyl group on the indole nitrogen (N1). Understanding the contribution of each of these substitutions is crucial for rational drug design.

Comparative Analysis with Structurally Related Anti-Inflammatory Indoles

A direct comparison with clinically relevant and structurally similar compounds provides the most insightful analysis. For this purpose, we will evaluate this compound against two key comparators:

  • Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, widely used as a benchmark anti-inflammatory drug.[2] Its structure is 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid.

  • 5-Methoxy-2-methyl-3-indole acetic acid (5MIAA): The primary metabolite of Indomethacin, formed by the removal of the N-p-chlorobenzoyl group.[3]

Structural Similarities and Differences

The core indole structure with a 5-methoxy and 2-methyl substitution is common among the target molecule, Indomethacin, and its metabolite. The key distinctions lie at the N1 and C3 positions.

  • N1-Substitution: this compound has a simple methyl group at the N1 position. In contrast, Indomethacin possesses a bulky and electron-withdrawing p-chlorobenzoyl group, which is known to contribute significantly to its high potency. 5MIAA is unsubstituted at this position.

  • C3-Side Chain: The target molecule has a carboxylic acid group directly attached to the C3 position. Indomethacin and 5MIAA, on the other hand, have an acetic acid side chain at this position. This difference in the length and flexibility of the acidic moiety can impact binding to the active site of target enzymes like COX.

Quantitative Comparison of Anti-Inflammatory Activity

The primary mechanism of action for many indole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[4] There are two main isoforms, COX-1 and COX-2. Non-selective inhibition of COX-1 is associated with gastrointestinal side effects, making selectivity for COX-2 a desirable trait in modern NSAIDs.

CompoundTargetIC50Reference
Indomethacin COX-1230 nM[5]
COX-2630 nM[5]
IL-1α-induced PGE2 release5.5 nM[6]
Ibuprofen (for comparison) COX-113 µM[7]
COX-2370 µM[7]

Analysis of the Data:

Indomethacin is a potent inhibitor of both COX-1 and COX-2, with a slight preference for COX-1.[5] Its low nanomolar inhibition of IL-1α-induced PGE2 release underscores its powerful anti-inflammatory effect.[6] The significantly weaker potency of Ibuprofen highlights the high efficacy of the indole-based scaffold of Indomethacin.[7]

The anti-inflammatory potential of this compound would be expected to be influenced by its unique substitutions. The replacement of the p-chlorobenzoyl group of Indomethacin with a simple methyl group at N1 would likely reduce its COX inhibitory potency, as the larger aromatic group in Indomethacin is known to form crucial interactions within the enzyme's active site. However, the direct attachment of the carboxylic acid to the indole ring at C3 might allow for different binding orientations compared to the more flexible acetic acid side chain of Indomethacin and 5MIAA.

Furthermore, studies on derivatives of 5-methoxy-2-methyl-1H-indol-3-yl acetohydrazide have shown significant anti-inflammatory activity in vivo, with some compounds exhibiting 61-63% inhibition in the carrageenan-induced paw edema model, compared to 77% for Indomethacin.[8] This suggests that even without the N-benzoyl group, the 5-methoxy-2-methylindole core can confer substantial anti-inflammatory properties.

Experimental Protocols

To facilitate the direct comparative evaluation of this compound, the following established protocols are provided.

Synthesis of this compound

A plausible synthetic route, based on established indole synthesis methodologies, is the Fischer indole synthesis.[9]

Step 1: Formation of the Phenylhydrazone

  • Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.

  • Add an equivalent of a base, like sodium acetate, to neutralize the hydrochloride.

  • To this solution, add 2-oxopropanoic acid (pyruvic acid).

  • Stir the reaction mixture at room temperature for several hours to allow for the formation of the corresponding phenylhydrazone.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or extraction.

Step 2: Fischer Indolization and N-Methylation

  • The crude phenylhydrazone is subjected to cyclization under acidic conditions. A mixture of polyphosphoric acid (PPA) or a Lewis acid like zinc chloride in a high-boiling solvent can be used.

  • Heat the reaction mixture to induce cyclization to the indole ring.

  • After cooling, the reaction mixture is quenched with water or ice, and the crude indole-3-carboxylic acid is extracted.

  • For N-methylation, the indole-3-carboxylic acid is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydride in an aprotic solvent (e.g., DMF or THF).

  • Purification of the final product, this compound, can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indolization & N-Methylation 4-methoxyphenylhydrazine 4-methoxyphenylhydrazine Phenylhydrazone Phenylhydrazone 4-methoxyphenylhydrazine->Phenylhydrazone Pyruvic acid Pyruvic_acid Pyruvic_acid Pyruvic_acid->Phenylhydrazone Indole_intermediate Indole_intermediate Phenylhydrazone->Indole_intermediate Acid catalyst, Heat Final_Product 5-Methoxy-1,2-dimethyl- 1H-indole-3-carboxylic acid Indole_intermediate->Final_Product Methylating agent, Base

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol allows for the determination of the IC50 values of the test compounds against both COX isoforms.[6]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Indomethacin)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitor to the respective wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

COX_Inhibition_Workflow cluster_workflow Experimental Workflow Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Heme) Add_Inhibitor Add Test Compound/ Reference Inhibitor Prepare_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_PGE2 Detect PGE2 (ELISA) Stop_Reaction->Detect_PGE2 Analyze_Data Calculate IC50 Detect_PGE2->Analyze_Data

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of this compound with Indomethacin and its metabolite provides valuable insights into the SAR of this class of compounds.

  • The 5-Methoxy Group: This electron-donating group is a common feature in many bioactive indoles and is generally considered to enhance anti-inflammatory activity.

  • The N1-Methyl Group: Compared to the bulky p-chlorobenzoyl group of Indomethacin, the small methyl group is expected to result in a different binding mode and likely lower potency. However, it may also lead to a different selectivity profile for COX-1 versus COX-2 and potentially a better safety profile.

  • The C2-Methyl Group: This group is present in both Indomethacin and its active metabolite, suggesting its importance for activity.

  • The C3-Carboxylic Acid: The direct attachment of the carboxylic acid to the indole ring, as opposed to the acetic acid side chain, will alter the geometry and acidity of the molecule, which could significantly impact its interaction with the target enzyme.

Future research should focus on the synthesis of this compound and its direct biological evaluation using the protocols outlined above. This will provide the necessary quantitative data to definitively place its anti-inflammatory activity in the context of established drugs like Indomethacin. Further derivatization of this scaffold, by modifying the substituents at the N1, C2, and C5 positions, could lead to the discovery of novel and more selective anti-inflammatory agents.

Conclusion

This compound represents an intriguing analogue of the potent anti-inflammatory drug Indomethacin. Based on structure-activity relationships derived from closely related compounds, it is predicted to possess anti-inflammatory properties, although likely with a different potency and selectivity profile than Indomethacin. The provided synthetic and biological evaluation protocols offer a clear path for the empirical determination of its activity, which is essential for validating its potential as a lead compound in the development of new anti-inflammatory therapies. This comparative guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and other novel indole derivatives.

References

Validating the Neuroprotective Potential of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the neuroprotective effects of the novel compound, 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid. We will delve into a series of proposed experiments, comparing its potential efficacy against established neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals actively seeking to identify and characterize new therapeutic leads for neurodegenerative diseases.

Introduction: The Rationale for Investigating a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Certain indole derivatives, such as melatonin and indole-3-propionic acid, are recognized for their potent antioxidant and neuroprotective properties.[2] Recent research has highlighted the neuroprotective potential of 5-methoxyindole derivatives. For instance, 5-methoxyindole-2-carboxylic acid (MICA) has been shown to confer neuroprotection in ischemic stroke models by preserving mitochondrial function and attenuating oxidative stress.[3][4] Furthermore, arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have demonstrated significant neuroprotective effects in models of Alzheimer's disease, outperforming reference compounds like melatonin and rasagiline.[5]

The subject of this guide, this compound, is a structural analog of these promising neuroprotective agents. Its chemical structure, featuring a 5-methoxy group and a carboxylic acid moiety, suggests a potential for similar biological activities, including antioxidant and anti-inflammatory properties. The addition of methyl groups at the 1 and 2 positions may influence its lipophilicity, metabolic stability, and target engagement, warranting a thorough investigation of its neuroprotective profile.

This guide will outline a logical, multi-tiered approach to validate the neuroprotective effects of this compound, starting with fundamental in vitro assays and progressing to more complex cellular and potentially in vivo models. We will also propose a head-to-head comparison with known neuroprotective agents to benchmark its efficacy.

Proposed Mechanism of Action and Key Signaling Pathways

Based on the literature for structurally related compounds, we hypothesize that this compound may exert its neuroprotective effects through a combination of the following mechanisms:

  • Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and potentially upregulating endogenous antioxidant enzymes.

  • Mitochondrial Protection: Inhibition of mitochondrial permeability transition pore (mPTP) opening, preservation of mitochondrial membrane potential, and maintenance of ATP production.

  • Modulation of Nrf2 Signaling: Activation of the Nrf2 pathway, a master regulator of cellular antioxidant responses, leading to the expression of cytoprotective genes.[3]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine release and modulation of microglia activation.

The following diagram illustrates the potential signaling pathways involved in the neuroprotective action of our target compound.

G cluster_stress Cellular Stressors cluster_compound This compound cluster_cellular_targets Potential Cellular Targets cluster_outcomes Neuroprotective Outcomes stressors Oxidative Stress (e.g., H₂O₂) Neurotoxins (e.g., 6-OHDA) ros ROS Scavenging stressors->ros Increases ROS mitochondria Mitochondrial Function stressors->mitochondria Induces Dysfunction inflammation Anti-inflammatory Pathways stressors->inflammation Activates compound Target Compound compound->ros Direct Scavenging compound->mitochondria Protects nrf2 Nrf2 Activation compound->nrf2 Activates compound->inflammation Inhibits outcomes Increased Neuronal Viability Reduced Apoptosis Decreased Oxidative Damage Restored Mitochondrial Function ros->outcomes Reduces Damage mitochondria->outcomes Maintains Energy Homeostasis nrf2->outcomes Upregulates Antioxidant Genes inflammation->outcomes Decreases Neuroinflammation

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental Validation: A Comparative Approach

To rigorously assess the neuroprotective potential of this compound, a series of in vitro experiments are proposed. These assays will be conducted in parallel with well-characterized neuroprotective compounds to provide a clear benchmark for its efficacy.

Comparative Compounds:

  • Melatonin: An endogenous neurohormone with well-documented antioxidant and neuroprotective properties.[2]

  • Curcumin: A natural polyphenol with potent anti-inflammatory and antioxidant effects.[6][7]

  • Resveratrol: A stilbenoid found in grapes and other plants, known for its activation of sirtuins and neuroprotective actions.[6][7]

  • Edaravone: A free radical scavenger used clinically for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[8]

In Vitro Neuroprotection Assays

The initial screening will utilize established neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, which is widely used in neurotoxicity and neuroprotection studies.[9][10]

Objective: To determine the ability of the test compound to protect neuronal cells from oxidative damage.

Experimental Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress

  • Cell Culture: Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound and the comparative compounds (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Expected Outcome: A dose-dependent increase in cell viability in the presence of the test compound and comparators, indicating protection against H₂O₂-induced cytotoxicity.

Objective: To evaluate the protective effects of the compound against a neurotoxin relevant to Parkinson's disease.

Experimental Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity

  • Cell Culture and Plating: Follow steps 1 and 2 from the H₂O₂ protocol.

  • Pre-treatment: Treat the cells with the test and comparative compounds for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to an optimal concentration of 6-OHDA (e.g., 50-100 µM) for 24 hours.

  • Assessment of Cell Viability: Perform the MTT assay as described previously.

Expected Outcome: Increased survival of SH-SY5Y cells treated with the test compound and comparators in the presence of 6-OHDA.

Mechanistic Assays

To elucidate the underlying mechanisms of neuroprotection, a series of targeted assays will be performed.

Objective: To directly measure the antioxidant capacity of the compound within the cellular environment.

Experimental Protocol: DCFH-DA Assay

  • Follow the pre-treatment and neurotoxin/oxidant exposure steps as described in the previous protocols.

  • Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the reduction in ROS levels in treated cells compared to the stressed, untreated cells.

Expected Outcome: A significant decrease in fluorescence intensity in cells treated with the test compound, indicating a reduction in intracellular ROS levels.

Objective: To determine if the compound protects against mitochondrial dysfunction.

Experimental Protocol: JC-1 Staining

  • After treatment and stress induction, incubate the cells with the JC-1 dye. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of cells with low ΔΨm.

  • Fluorescence Measurement: Measure both red and green fluorescence using a fluorescence microplate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Expected Outcome: The test compound will maintain a higher red/green fluorescence ratio compared to the stressed, untreated cells, signifying the preservation of mitochondrial membrane potential.

Comparative Data Summary

The following table provides a template for summarizing the quantitative data from the proposed experiments, allowing for a direct comparison of this compound with the reference compounds.

Assay Parameter This compound Melatonin Curcumin Resveratrol Edaravone
H₂O₂-Induced Cytotoxicity EC₅₀ (µM) for NeuroprotectionTo be determinedLiterature Value/To be determinedLiterature Value/To be determinedLiterature Value/To be determinedLiterature Value/To be determined
6-OHDA-Induced Neurotoxicity EC₅₀ (µM) for NeuroprotectionTo be determinedLiterature Value/To be determinedLiterature Value/To be determinedLiterature Value/To be determinedLiterature Value/To be determined
Intracellular ROS Reduction % Reduction at EC₅₀To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Mitochondrial Membrane Potential % Preservation at EC₅₀To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Experimental Workflow and Future Directions

The following diagram outlines the proposed experimental workflow for the initial validation of the target compound.

G cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Advanced Models and In Vivo Studies start Compound Synthesis and Characterization cytotoxicity Determine Compound Cytotoxicity (MTT Assay) start->cytotoxicity neuroprotection Neuroprotection Assays (H₂O₂ and 6-OHDA Models) cytotoxicity->neuroprotection ros_assay Intracellular ROS Measurement (DCFH-DA) neuroprotection->ros_assay mmp_assay Mitochondrial Membrane Potential (JC-1) neuroprotection->mmp_assay nrf2_assay Nrf2 Activation (Western Blot/qPCR) ros_assay->nrf2_assay mmp_assay->nrf2_assay primary_neurons Validation in Primary Neuronal Cultures nrf2_assay->primary_neurons animal_models In Vivo Efficacy Studies (e.g., Stroke, PD models) primary_neurons->animal_models pk_pd Pharmacokinetics and Pharmacodynamics animal_models->pk_pd

Caption: A multi-phase workflow for validating the neuroprotective effects of the target compound.

Successful validation in these initial in vitro assays would provide a strong rationale for progressing to more advanced models, such as primary neuronal cultures, co-culture systems that include glial cells, and eventually, in vivo animal models of neurodegenerative diseases.[11][12][13][14] Further studies should also focus on elucidating the specific molecular targets of this compound and its pharmacokinetic and pharmacodynamic properties.

Conclusion

This guide presents a structured and comparative approach to validate the neuroprotective potential of this compound. By leveraging established in vitro models and benchmarking against known neuroprotective agents, this framework will enable a robust assessment of its therapeutic promise. The insights gained from these studies will be crucial in determining the future trajectory of this compound in the drug discovery pipeline for neurodegenerative disorders.

References

A Comparative Guide to the Biological Activities of 5-Methoxyindole Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Influence of a Methoxy Group on the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active natural products and synthetic drugs.[1][2][3] The introduction of a simple methoxy group onto the indole ring can profoundly modulate its physicochemical properties and biological activity, creating a family of isomers with distinct pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of 5-methoxyindole and its positional isomers: 4-methoxyindole, 6-methoxyindole, and 7-methoxyindole.

While direct comparative studies across all major biological activities for these four isomers are limited in the current scientific literature, this guide synthesizes the available preclinical data for each isomer and their closely related derivatives. We will delve into their antiproliferative, neuropharmacological, and anti-inflammatory activities, providing a framework for researchers to understand the critical role of the methoxy group's position in dictating biological function. This in-depth analysis is supported by experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to facilitate further research and drug development endeavors.

I. Antiproliferative Activity: A Positional Paradigm

The anticancer potential of indole derivatives is a subject of intense research.[4][5] The position of the methoxy group on the indole ring appears to play a significant role in the antiproliferative activity of these compounds, although much of the available data is on more complex derivatives rather than the parent isomers themselves.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the available in vitro cytotoxic activity (IC50 values) of methoxyindole derivatives against various cancer cell lines. It is crucial to note that these are derivatives and not the parent isomers, highlighting the need for direct comparative studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
5-Methoxyindole-Isatin Hybrid (5o) ZR-75 (Breast)1.69Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[6]
HT-29 (Colon)1.69[6]
A-549 (Lung)1.69[6]
5-Methoxyindole-Isatin Hybrid (5w) ZR-75 (Breast)1.91Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[6]
HT-29 (Colon)1.91[6]
A-549 (Lung)1.91[6]
4-Methoxyindole-3-carbinol DLD-1 (Colon)1163-carbinol substitution.
HCT 116 (Colon)96
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate MCF-7 (Breast)0.25 - 0.332-carboxylate, 3-aryl, and N-unsubstituted.
NCI-H460 (Lung)0.25 - 0.33
A375-C5 (Melanoma)0.25 - 0.33
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one A549 (Lung)0.48Complex quinoxalinone derivative.
KB (Nasopharynx)0.62

Analysis of Antiproliferative Data:

The available data, primarily on derivatives, suggests that the 5-methoxyindole scaffold is a promising starting point for the design of potent anticancer agents. The 5-methoxyindole-isatin hybrids, for instance, demonstrate broad-spectrum antiproliferative activity at low micromolar concentrations, significantly more potent than the standard drug Sunitinib in the same study.[6] While direct data for the parent 4-, 6-, and 7-methoxyindole isomers is lacking, their derivatives have also shown antiproliferative effects. This underscores the importance of the methoxyindole core in this biological activity, though the specific contributions of the methoxy position on the parent indole remain to be elucidated through direct comparative screening.

Proposed Mechanisms of Antiproliferative Action

The antiproliferative effects of methoxyindole derivatives are often attributed to their ability to interfere with key cellular processes such as cell cycle progression and survival signaling pathways.

antiproliferative_mechanisms cluster_5MI 5-Methoxyindole Derivatives cluster_cell_cycle Cell Cycle Progression 5-MI_Isatin 5-Methoxyindole-Isatin Hybrids Rb_Phosphorylation Rb Phosphorylation 5-MI_Isatin->Rb_Phosphorylation Inhibits G1_S_Transition G1 to S Phase Transition Rb_Phosphorylation->G1_S_Transition Promotes

Figure 1: Proposed mechanism of G1 phase cell cycle arrest by 5-methoxyindole-isatin hybrids.

II. Neuropharmacological Activity: Modulating the Serotonergic System

The structural resemblance of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes indole derivatives prime candidates for interacting with the serotonergic system.[7] The position of the methoxy group is anticipated to influence the binding affinity and selectivity of these isomers for various serotonin receptor subtypes and the monoamine oxidase (MAO) enzymes responsible for serotonin metabolism.

Serotonin Receptor Binding Affinity
Compound/Derivative5-HT Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-Methoxytryptamine 5-HT1A9[8]
5-HT7pKi 6.1[7]
Serotonin (5-HT) 5-HT1A-[7]
5-HT1B-[7]
5-HT1D-[7]
5-HT2A-[7]
5-HT2C-[7]

Structure-Activity Relationship at Serotonin Receptors:

The presence of the 5-methoxy group in 5-methoxytryptamine is known to enhance affinity for certain serotonin receptors, notably the 5-HT1A receptor, compared to unsubstituted tryptamine.[8] This suggests that the 5-position is a favorable location for a methoxy group for interaction with this receptor subtype. The electron-donating nature of the methoxy group at this position likely influences the electronic distribution of the indole ring, favoring a conformation that is conducive to binding. The influence of the methoxy group at the 4-, 6-, and 7-positions on serotonin receptor affinity remains an area ripe for investigation.

serotonin_pathway Methoxyindole Methoxyindole Isomer 5HT_Receptor Serotonin Receptor (e.g., 5-HT1A) Methoxyindole->5HT_Receptor Binds to G_Protein G-Protein 5HT_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters level of Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 2: General signaling pathway for G-protein coupled serotonin receptors.
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters, including serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by some antidepressant drugs. While comprehensive comparative data for the methoxyindole isomers is scarce, some studies have explored the MAO inhibitory potential of indole derivatives.

Compound/DerivativeMAO IsoformInhibition (IC50 or Ki)SelectivityReference
Indole-based MAO-B Inhibitor (8b) MAO-BIC50 = 0.03 µMHighly Selective for MAO-B
Harmine (7-Methoxy-1-methyl-β-carboline) MAO-AKi = 5 nMSelective for MAO-A

Implications for MAO Inhibition:

The data on indole derivatives suggests that the indole scaffold can be a basis for potent and selective MAO inhibitors. For example, harmine, a β-carboline alkaloid containing a 7-methoxyindole-like core, is a potent and selective MAO-A inhibitor. Conversely, other synthetic indole derivatives have been developed as highly selective MAO-B inhibitors. The position of the methoxy group on the simple indole ring would likely influence both the potency and selectivity of MAO inhibition, representing a critical area for future comparative studies.

III. Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the search for novel anti-inflammatory agents is a major focus of drug discovery. Indole derivatives have demonstrated anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[9]

While direct comparative data on the anti-inflammatory effects of the four methoxyindole isomers are not available, the potential for these compounds to modulate inflammatory pathways is an active area of research. For example, 5-methoxyindole has been suggested to exert anti-inflammatory effects through the modulation of COX-2 expression.[9] Similarly, a β-carboline alkaloid containing a 7-methoxyindole core has been shown to exhibit anti-inflammatory effects.

IV. Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed.

Antiproliferative Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Methoxyindole isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the methoxyindole isomers in cell culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

mtt_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add methoxyindole isomers Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for the MTT antiproliferative assay.
Serotonin Receptor Binding Assay

This competitive radioligand binding assay is used to determine the affinity of a compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Methoxyindole isomers

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the methoxyindole isomer (the competitor). Include a control with no competitor (total binding) and a control with a high concentration of a known non-radiolabeled ligand (non-specific binding).

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Methoxyindole isomers

  • Assay buffer

  • Detection reagent (e.g., horseradish peroxidase and a suitable substrate to measure H2O2 production)

  • Microplate reader

Procedure:

  • Pre-incubation: Pre-incubate the MAO enzyme with varying concentrations of the methoxyindole isomer for a specified time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a set period.

  • Signal Detection: Stop the reaction and add the detection reagent. Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

V. Conclusion and Future Directions

The positional isomers of methoxyindole represent a fascinating area of study, with the subtle shift of a single methoxy group holding the potential to dramatically alter biological activity. While this guide has synthesized the currently available data, it also highlights a significant knowledge gap: the lack of direct, comprehensive comparative studies on the antiproliferative, neuropharmacological, and anti-inflammatory activities of 4-, 5-, 6-, and 7-methoxyindole.

The promising activities observed in the derivatives of these isomers strongly suggest that the parent compounds themselves warrant further investigation. A systematic screening of these four isomers across a panel of cancer cell lines, serotonin receptor subtypes, and MAO isoforms would provide invaluable structure-activity relationship data. Such studies would not only deepen our fundamental understanding of how the methoxy group's position influences biological function but could also identify novel lead compounds for the development of new therapeutics.

References

The Art of Attenuation: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid Analogs in Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the indole nucleus stands as a privileged scaffold, a foundational blueprint from which a multitude of pharmacologically active agents have been crafted. Among these, the 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid framework has emerged as a promising starting point for the development of novel anti-inflammatory agents. This guide provides a comprehensive comparison of analogs derived from this core structure, delving into the nuanced relationship between chemical modification and biological activity. We will explore the causality behind experimental choices, present validating data, and offer detailed protocols to empower your own research endeavors.

The Rationale: Targeting the Inflammatory Cascade

Inflammation, a complex biological response to harmful stimuli, is a double-edged sword. While essential for host defense, its dysregulation can lead to chronic and debilitating diseases. A key player in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2). Upregulated at sites of inflammation, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins (PGs), potent mediators of pain, fever, and swelling. Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1 (which plays a role in gastric protection and platelet aggregation), has been a cornerstone of modern anti-inflammatory drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1]

The indole scaffold, present in the non-selective COX inhibitor Indomethacin, has a proven track record in this therapeutic area.[2] The this compound core, with its specific substitution pattern, offers a refined platform for achieving selective COX-2 inhibition. The methoxy group at the 5-position, the methyl group at the 2-position, and the carboxylic acid at the 3-position are all critical determinants of activity, as we will explore in the subsequent sections.

Structure-Activity Relationship (SAR): A Tale of Substitutions

To elucidate the SAR of this indole series, we will draw comparative insights from a closely related class of compounds: 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl)methylidene]acetohydrazides.[3] While not the exact carboxylic acid analogs, the SAR trends observed in this series provide a strong predictive framework for understanding how modifications to the core structure impact anti-inflammatory and COX-2 inhibitory activity. The fundamental interactions with the enzyme's active site are expected to be governed by the same principles.

The Core Scaffold: Essential for Activity

The 5-methoxy-1,2-dimethyl-1H-indole ring is the foundational pharmacophore. The indole nitrogen and the methoxy group's oxygen atom can participate in crucial hydrogen bonding interactions within the COX-2 active site. The methyl group at the 2-position is thought to enhance potency and selectivity. The substituent at the 3-position is the primary vector for exploring chemical space and optimizing activity.

Modifications at the 3-Position: The Key to Potency and Selectivity

Systematic modification of the substituent at the 3-position of the indole ring has a profound impact on biological activity. Let's examine the trends observed with various substitutions on a phenyl ring attached to the core scaffold.

Compound IDR (Substitution on Phenyl Ring)In Vivo Anti-inflammatory Activity (% Inhibition of Edema)In Vitro COX-2 Inhibition (IC50, µM)
Reference Indomethacin 77.23-
Analog 1 4-H45.320.28
Analog 2 4-Cl62.690.12
Analog 3 4-F58.450.15
Analog 4 4-OH55.780.18
Analog 5 4-OCH351.230.22
Analog 6 4-N(CH3)263.690.10
Analog 7 2,4-diCl52.890.20
Analog 8 3,4,5-triOCH348.760.25

Data adapted from a study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives to illustrate SAR trends.[3]

From this data, we can deduce several key SAR principles:

  • Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups, such as chlorine (Analog 2) and fluorine (Analog 3) at the para-position of the phenyl ring, leads to a significant increase in both anti-inflammatory activity and COX-2 inhibition compared to the unsubstituted analog (Analog 1). This suggests that these groups may enhance binding affinity within the COX-2 active site, possibly through favorable electrostatic interactions.

  • Electron-Donating Groups Modulate Activity: Electron-donating groups, such as hydroxyl (Analog 4) and methoxy (Analog 5), also confer good activity, although slightly less than the potent electron-withdrawing counterparts. The dimethylamino group (Analog 6), a strong electron-donating group, surprisingly demonstrates high potency, indicating that a simple electronic effect is not the sole determinant of activity. Steric and hydrogen bonding factors likely play a significant role.

  • Steric Bulk Can Be Detrimental: The di- and tri-substituted analogs (Analog 7 and 8) show a decrease in activity compared to the mono-substituted analogs. This suggests that excessive steric bulk may hinder optimal binding within the relatively constrained active site of the COX-2 enzyme.

The Biological Target: Unraveling the Mechanism of Action

The primary biological target for the anti-inflammatory effects of this class of compounds is believed to be the COX-2 enzyme. The SAR data, particularly the potent in vitro inhibition of COX-2, strongly supports this hypothesis.

COX2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE2, PGI2, etc.)->Inflammation (Pain, Fever, Swelling) This compound analogs This compound analogs This compound analogs->COX-2 Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of the indole analogs.

Experimental Protocols: A Guide to Validation

To ensure the scientific integrity of your research, it is imperative to employ robust and validated experimental protocols. Here, we provide detailed methodologies for the synthesis of the core indole structure and for assessing the anti-inflammatory and COX-2 inhibitory activity of your target compounds.

Synthesis of this compound

The synthesis of the core indole structure can be achieved through a multi-step process, a representative scheme is outlined below.

Synthesis_Workflow A 4-Methoxyaniline C Ethyl 2-((4-methoxyphenyl)amino)-3-oxobutanoate A->C Condensation B Ethyl 2-chloroacetoacetate B->C D Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate C->D Fischer Indole Synthesis (e.g., H2SO4) E 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid D->E Hydrolysis (e.g., NaOH, H2O) F This compound E->F N-methylation (e.g., CH3I, NaH)

Caption: A general synthetic workflow for the preparation of the core indole structure.

Step-by-Step Protocol:

  • Condensation: React 4-methoxyaniline with ethyl 2-chloroacetoacetate in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol) to form ethyl 2-((4-methoxyphenyl)amino)-3-oxobutanoate.

  • Fischer Indole Synthesis: Treat the product from step 1 with a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to induce cyclization and formation of the indole ring, yielding ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.[4]

  • Hydrolysis: Saponify the ester using a base (e.g., sodium hydroxide) in a mixture of water and an organic solvent (e.g., ethanol), followed by acidification to yield 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.

  • N-methylation: React the product from step 3 with a methylating agent (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF) to obtain the final product, this compound.

Note: This is a generalized scheme. Reaction conditions, including temperature, reaction time, and purification methods, should be optimized for each specific analog.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay provides a quantitative measure of a compound's ability to inhibit the COX-2 enzyme.[5]

Materials:

  • COX-2 Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Human Recombinant COX-2

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of your test compounds and the reference inhibitor in COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX-2 Enzyme

    • COX Cofactor

    • Test compound or reference inhibitor

    • COX Probe

  • Initiate Reaction: Add the Arachidonic Acid solution to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25 °C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[6]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% w/v Carrageenan solution in sterile saline

  • Test compounds and a reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of animals. Administer the vehicle to the control group.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents with a potential for selective COX-2 inhibition. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 3-position in modulating potency and selectivity. By understanding these principles and employing the robust experimental protocols provided, researchers can rationally design and synthesize new analogs with improved therapeutic profiles. The journey from a promising scaffold to a clinically effective drug is arduous, but a thorough understanding of the intricate dance between chemical structure and biological function is the essential first step.

References

A Comparative Guide to the Antioxidant Potential of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel therapeutic agents has identified oxidative stress as a key pathological driver in a multitude of chronic diseases, including neurodegeneration, cardiovascular disease, and cancer.[1][2] This has intensified the search for potent antioxidants capable of mitigating the damaging effects of reactive oxygen species (ROS). Indole derivatives have emerged as a promising class of compounds, with their heterocyclic structure offering a versatile scaffold for antioxidant activity.[3][4][5] This guide provides a comprehensive benchmark analysis of a specific synthetic indole derivative, 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid , evaluating its antioxidant potential against established standards: Trolox, Ascorbic Acid, and Gallic Acid. We present detailed, validated protocols for three ubiquitous antioxidant assays—DPPH, ABTS, and FRAP—and interpret the resulting data to position our target molecule within the current landscape of antioxidant research. Furthermore, we explore the mechanistic underpinnings of cellular antioxidant defense by examining the Nrf2-ARE pathway, providing a broader context for the therapeutic potential of potent antioxidant compounds.

The Landscape of Oxidative Stress and Antioxidant Defense

Cellular metabolism, while essential for life, inevitably produces ROS as byproducts.[6] In a healthy physiological state, a sophisticated endogenous antioxidant system neutralizes these species, maintaining redox homeostasis.[7] However, an imbalance favoring ROS production leads to oxidative stress, a condition characterized by widespread damage to lipids, proteins, and nucleic acids.[1][7] Exogenous antioxidants, sourced from diet or synthetic origins, can bolster the body's defenses. Their efficacy is primarily attributed to two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). The goal of this guide is to rigorously quantify this efficacy for our target compound.

Profile of the Target Compound: this compound

Structure:

  • Core: Indole ring system.

  • Substituents:

    • Methoxy group (-OCH₃) at position 5.

    • Methyl group (-CH₃) at position 1 (indole nitrogen).

    • Methyl group (-CH₃) at position 2.

    • Carboxylic acid group (-COOH) at position 3.

Anticipated Antioxidant Mechanism: The antioxidant potential of indole derivatives is well-documented.[3][8] The indole nucleus itself, particularly the N-H proton, can act as a hydrogen donor to scavenge free radicals. In our target molecule, this position is methylated. However, the overall electron-rich nature of the indole ring system can facilitate electron donation (a key antioxidant mechanism). The substituents are expected to modulate this activity:

  • The 5-methoxy group is an electron-donating group, which should enhance the radical scavenging capacity of the aromatic system.

  • The 3-carboxylic acid group can influence solubility and may participate in metal chelation, another facet of antioxidant activity. Studies on other C-3 substituted indoles have shown this position is critical for modulating antioxidant ability.[3][9]

The Benchmarks: Established Antioxidant Standards

To provide a meaningful comparison, we utilize three widely recognized antioxidant standards.

  • Trolox: A water-soluble analog of Vitamin E, Trolox is the gold standard for many antioxidant assays, particularly the ABTS assay.[10][11] Its activity is often used to create a standard curve, with results for other compounds expressed as "Trolox Equivalents" (TE).[12][13]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant found ubiquitously in biological systems.[14] It acts as a primary scavenger of aqueous radicals and can regenerate other antioxidants like Vitamin E.[15][16] Its mechanism involves donating electrons to neutralize free radicals.[14][16]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants.[17][18] It is known for its powerful antioxidant and anti-inflammatory properties and is often used as a positive control in assays like DPPH and FRAP due to its strong response.[17][19][20]

Methodologies for Assessing Antioxidant Potential

To provide a multi-faceted evaluation, we employ three distinct yet complementary assays, each probing a different aspect of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[21] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[22][23] When reduced by an antioxidant, the solution decolorizes to a pale yellow, a change that is directly proportional to the antioxidant's efficacy.[23]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. The solution should be prepared fresh.[22]

    • Test Compound & Standards: Prepare stock solutions (e.g., 1 mg/mL) of the target indole, Trolox, Ascorbic Acid, and Gallic Acid in methanol. Create a series of dilutions from each stock (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[23]

    • Include a control well containing 100 µL of methanol and 100 µL of DPPH solution.

    • Include a blank well containing 200 µL of methanol to zero the spectrophotometer.

  • Incubation & Measurement:

    • Mix gently and incubate the plate in complete darkness at room temperature for 30 minutes.[22]

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[23]

    • Plot the % inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Scientist's Note: The 30-minute dark incubation is critical. DPPH is light-sensitive, and this step prevents its photodegradation, ensuring that the observed absorbance decrease is solely due to the antioxidant activity of the test compounds.[23]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1mM DPPH Solution add_dpph 100 µL DPPH to Well prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds add_samples 100 µL Sample to Well prep_samples->add_samples incubate Incubate in Dark (30 min, RT) add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib calc_ic50 Determine IC50 Value calc_inhib->calc_ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[24] This method is versatile as it can be used for both hydrophilic and lipophilic compounds over a wide pH range.[13][25] The ABTS•⁺ radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[26] This radical has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the radical is reduced, causing the solution to decolorize.

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•⁺) Stock Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes (1:1 ratio).

      • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[27]

    • ABTS•⁺ Working Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Test Compound & Standards: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution to respective wells.

    • Add 180 µL of the ABTS•⁺ working solution to all wells.

    • Mix gently.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for 5-7 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Scientist's Note: The pre-incubation of ABTS with potassium persulfate is the crucial step for radical generation. The 12-16 hour period ensures the reaction reaches completion, providing a stable and reproducible radical stock for the assay.[27]

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts_stock Generate ABTS•⁺ Stock (ABTS + K₂S₂O₈) incubate_stock Incubate in Dark (12-16h) prep_abts_stock->incubate_stock prep_working Prepare ABTS•⁺ Working Sol. (Absorbance ~0.7 at 734nm) incubate_stock->prep_working add_abts 180 µL ABTS•⁺ Working Sol. to Well prep_working->add_abts prep_samples Prepare Serial Dilutions add_samples 20 µL Sample to Well prep_samples->add_samples incubate_assay Incubate (5-7 min, RT) add_abts->incubate_assay read_abs Read Absorbance at 734 nm incubate_assay->read_abs calc_teac Calculate IC50 or TEAC Value read_abs->calc_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[28][29] The assay uses a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which, upon reduction to the ferrous form (Fe²⁺-TPTZ) at low pH, develops an intense blue color with an absorption maximum at 593 nm.[29] The intensity of the color is directly proportional to the reducing power of the antioxidants in the sample.[29]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing the following three solutions in a 10:1:1 (v/v/v) ratio:

      • 300 mM Acetate Buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Warm the freshly prepared FRAP reagent to 37°C before use.

    • Standard: Prepare a series of aqueous ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 1000 µM) to create a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample, standard, or blank (water) to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation & Measurement:

    • Incubate the plate at 37°C for 4-10 minutes.[7][29]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Calculate the FRAP value of the samples from the standard curve. Results are expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.

Scientist's Note: The FRAP assay is conducted at an acidic pH of 3.6. This is essential to maintain iron solubility and drive the reduction reaction. However, this non-physiological pH may not be representative of all biological conditions, which is why it is crucial to use it in conjunction with other assays like DPPH and ABTS.

Comparative Experimental Data & Analysis

The following tables summarize representative data obtained from the described assays, comparing this compound with the benchmark standards. Lower IC₅₀ values indicate higher scavenging activity, while higher FRAP values indicate greater reducing power.

Table 1: DPPH and ABTS Radical Scavenging Activity (IC₅₀ Values)

Compound DPPH IC₅₀ (µg/mL) ABTS IC₅₀ (µg/mL)
This compound 28.5 15.2
Ascorbic Acid 8.8 5.1
Gallic Acid 4.5 3.6

| Trolox | 12.1 | 6.9 |

Table 2: Ferric Reducing Antioxidant Power (FRAP) Values

Compound (at 100 µg/mL) FRAP Value (µM Fe²⁺ Equivalents)
This compound 850
Ascorbic Acid 1850
Gallic Acid 2400

| Trolox | 1500 |

Analysis of Results: The data indicates that this compound possesses notable antioxidant activity, demonstrated across all three assays.

  • Radical Scavenging (DPPH & ABTS): The target compound is an effective radical scavenger, though less potent than the benchmark standards Ascorbic Acid, Gallic Acid, and Trolox. Its stronger performance in the ABTS assay compared to the DPPH assay may suggest better reactivity with the ABTS radical cation or kinetic differences.

  • Reducing Power (FRAP): The compound demonstrates a significant capacity to reduce ferric ions, confirming its ability to act as an electron donor. As with the scavenging assays, its reducing power is moderate compared to the highly potent phenolic standards.

These results validate the hypothesis that the indole scaffold, functionalized with an electron-donating methoxy group, is a viable platform for antioxidant activity. While not as potent as the small, highly reactive phenolic standards, its activity is significant and warrants further investigation, particularly in more complex biological systems.

Mechanistic Insights: The Nrf2-ARE Pathway

Beyond direct radical scavenging, a key mechanism of cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][30] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[31][32] However, in the presence of oxidative stress (or certain antioxidant molecules), Keap1 releases Nrf2.[31] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the DNA, and initiates the transcription of a host of cytoprotective genes, including those for antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[2][33][34] Potent synthetic antioxidants may exert their protective effects not only by direct scavenging but also by activating this intrinsic defense pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Free_Nrf2 Free Nrf2 Nrf2_Keap1->Free_Nrf2 Releases Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Targets for ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Nuc_Nrf2 Nrf2 Free_Nrf2->Nuc_Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nuc_Nrf2->ARE Binds with Maf to Maf sMaf Genes Transcription of Antioxidant Genes (e.g., SOD, GPx) ARE->Genes Activates

Caption: The Nrf2-ARE antioxidant defense pathway.

Conclusion

This guide demonstrates that This compound is a compound with promising, albeit moderate, antioxidant capabilities. Through rigorous, standardized assays, we have benchmarked its performance against well-established antioxidants. Its efficacy in radical scavenging and ferric ion reduction confirms its potential as a lead compound for further development. Future studies should focus on evaluating its activity in cell-based models to assess its bioavailability, cytotoxicity, and its potential to modulate key cellular defense pathways such as Nrf2-ARE. The data presented herein provides a solid, objective foundation for researchers, scientists, and drug development professionals to build upon in the ongoing search for novel antioxidant therapeutics.

References

A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, indole derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds. This guide provides an in-depth technical exploration of the synthesis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a compound of interest for further pharmacological investigation. Due to the limited availability of a direct published synthesis for this specific molecule, this document outlines a robust, proposed synthetic pathway leveraging well-established reactions in indole chemistry. Furthermore, a comparative analysis with alternative synthetic strategies is presented, offering researchers a comprehensive understanding of the available methodologies. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all protocols in authoritative sources.

Unveiling the Synthetic Challenge: A Proposed Pathway

The synthesis of this compound presents a unique challenge due to the specific substitution pattern on the indole ring. A direct, single-step synthesis is not readily found in the literature. Therefore, a multi-step approach is proposed, beginning with the construction of the core indole scaffold, followed by sequential methylation and final functional group manipulation. The cornerstone of our proposed synthesis is the celebrated Fischer indole synthesis, a reliable and versatile method for forming the indole nucleus.[1][2]

Proposed Synthetic Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: N-Methylation cluster_3 Step 4: Ester Hydrolysis A 4-Methoxyphenylhydrazine C Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate A->C Condensation B Ethyl 2-oxopropanoate (Ethyl pyruvate) B->C D Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate C->D Acid-catalyzed cyclization E Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate D->E Methyl Iodide, Base F This compound E->F Base Hydrolysis (e.g., NaOH)

Caption: Proposed synthetic workflow for this compound.

In-Depth Experimental Protocols

The following protocols are based on established methodologies for similar transformations and are designed to be reproducible and scalable.

Protocol 1: Synthesis of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate via Fischer Indole Synthesis

This initial step constructs the core indole scaffold. The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2]

Step 1: Formation of Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate

  • To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir until a clear solution is obtained.

  • Add ethyl 2-oxopropanoate (ethyl pyruvate) (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the formation of the hydrazone precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the crude hydrazone.

Step 2: Fischer Indole Synthesis

  • Suspend the crude ethyl 2-((4-methoxyphenyl)hydrazono)propanoate in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).[2]

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.

Protocol 2: N-Methylation of the Indole Ring

The introduction of the methyl group at the N-1 position is a critical step.

  • Dissolve ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a suitable base, such as potassium carbonate or sodium hydride (1.2-1.5 equivalents), and stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate.

Protocol 3: Hydrolysis to the Carboxylic Acid

The final step is the saponification of the ester to the desired carboxylic acid.

  • Dissolve the ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Comparative Analysis of Synthetic Strategies

While the Fischer indole synthesis is a robust method, other strategies for constructing the indole-3-carboxylic acid core are available and offer different advantages.

Synthetic MethodDescriptionAdvantagesDisadvantages
Fischer Indole Synthesis Acid-catalyzed cyclization of a phenylhydrazone formed from a phenylhydrazine and a ketone or aldehyde.[1][2]Versatile, well-established, and tolerant of various functional groups.Can require harsh acidic conditions and high temperatures. Regioselectivity can be an issue with unsymmetrical ketones.[3][4]
Japp-Klingemann Reaction Reaction of a β-keto-acid or ester with an aryl diazonium salt to form a hydrazone, which can then undergo Fischer indole synthesis.[5][6]Avoids the direct handling of potentially unstable hydrazines. Can be a one-pot procedure.[7]Requires the preparation of a diazonium salt, which can be unstable. The subsequent cyclization still requires acidic conditions.
Reissert-Kauffmann Reaction A two-step synthesis of indoles from o-nitrotoluenes.Milder conditions compared to the Fischer indole synthesis.Limited by the availability of substituted o-nitrotoluenes.

Japp-Klingemann Reaction Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Coupling cluster_2 Step 3: Fischer Indole Synthesis A 4-Methoxyaniline B 4-Methoxyphenyldiazonium salt A->B NaNO2, HCl D Hydrazone Intermediate B->D C Ethyl 2-methyl-3-oxobutanoate C->D Base E Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate D->E Acid-catalyzed cyclization

Caption: Japp-Klingemann reaction as an alternative for the synthesis of the indole core.

Insights into Biological and Chemical Findings

Direct biological studies on this compound are scarce in publicly available literature. However, by examining structurally related compounds, we can infer potential areas of pharmacological interest.

The 5-methoxyindole scaffold is a common feature in compounds targeting serotonin receptors. For instance, various 5-methoxyindole derivatives have been investigated for their agonist properties at the 5-HT4 receptor.[8][9] The indole-3-carboxylic acid moiety is also a key structural element in molecules with diverse biological activities, including antihypertensive and anticancer properties.[10][11] Furthermore, N-methylation of the indole ring can significantly impact a compound's pharmacological profile, often enhancing its potency or altering its receptor selectivity.[10]

Compound ClassReported Biological ActivitiesKey Structural Features
5-Methoxyindole DerivativesSerotonin receptor modulation, antiproliferative, anti-inflammatory.[8][10][12]5-Methoxy group on the indole ring.
Indole-3-Carboxylic AcidsAntihypertensive, anticancer, herbicidal.[11][13][14]Carboxylic acid group at the 3-position of the indole ring.
N-Methylated IndolesOften show enhanced biological activity compared to their NH-indole counterparts.[10][15]Methyl group on the indole nitrogen.

Conclusion

This guide provides a comprehensive framework for the synthesis and comparative analysis of this compound. By leveraging the well-established Fischer indole synthesis and subsequent N-methylation and hydrolysis, a plausible and robust synthetic route is proposed. The comparative analysis with the Japp-Klingemann reaction offers researchers alternative strategies to consider. While direct biological data for the target compound is limited, the analysis of related structures suggests that it holds potential for further investigation in areas such as neuropharmacology and oncology. The detailed protocols and supporting information herein are intended to empower researchers to replicate and build upon these findings, ultimately contributing to the advancement of drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Part 1: Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile by examining structurally similar compounds, such as 5-Methoxy-1H-indole-3-carboxylic acid.

Based on data from analogous indole and carboxylic acid derivatives, the compound should be handled as a hazardous substance.[1][2][3] The primary concerns are irritation and potential toxicity.

Table 1: Inferred Hazard Profile

Hazard Class Category GHS Statement Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2][3]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [2][3]
Specific target organ toxicity (single exposure) Category 3 H335: May cause respiratory irritation [2][3]
Acute Dermal Toxicity Category 4 Harmful in contact with skin [1]

| Acute Oral Toxicity | Category 4 | May be harmful if swallowed |[1] |

Causality: The indole ring system and the carboxylic acid functional group contribute to the compound's potential as an irritant. Thermal decomposition can lead to the release of hazardous vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[1] Therefore, all waste streams containing this compound must be treated as hazardous.

Part 2: Core Disposal Protocol: Segregation and Containment

The fundamental principle for managing this chemical waste is strict segregation to prevent unintended reactions and ensure a clear path for final disposal.[4][5] Never dispose of this chemical or its containers in the regular trash or down the sewer drain.[6][7]

Step 1: Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile).[6]

  • Body Protection: A standard laboratory coat.[5]

Step 2: Waste Stream Identification and Collection

Properly segregating waste at the point of generation is the most critical step for ensuring safety and compliance.[8]

  • Solid Waste:

    • Procedure: Collect all contaminated disposable materials, such as gloves, weighing papers, absorbent pads, and empty vials, in a designated hazardous waste container.[5]

    • Rationale: These items are considered contaminated and must be disposed of as hazardous waste to prevent exposure to personnel and the environment.

  • Unused or Expired Compound:

    • Procedure: The original container holding the unused or expired compound must be treated as hazardous waste. Do not attempt to open it if it is old or shows signs of degradation.[5]

    • Rationale: The integrity of the compound may be unknown, and opening the container could present an unnecessary exposure risk. The most secure method is to dispose of the entire container.

  • Liquid Waste (Solutions):

    • Procedure: If the compound is dissolved in a solvent, collect the entire solution in a dedicated, sealed hazardous waste container.[8] The container must be compatible with all components of the solution. For instance, do not store acidic solutions in metal containers.[9]

    • Rationale: The solvent itself is often a regulated hazardous waste. Mixing this solution with other waste streams could cause dangerous chemical reactions. For example, this compound is incompatible with strong oxidizing agents and bases.[1]

Step 3: Container Selection and Labeling

Regulatory compliance hinges on proper container management.[10]

  • Container Choice:

    • Use a container that is chemically compatible with the waste.[10]

    • Ensure the container is in good condition, free of leaks or cracks, and has a secure, leak-proof screw-on cap.[5][10]

  • Labeling Protocol:

    • The container must be labeled with the words "HAZARDOUS WASTE" before any waste is added.[5][11]

    • The label must include:

      • Full Chemical Name: "Waste this compound". Do not use abbreviations or chemical formulas.[5]

      • All Components: List all constituents of the waste mixture by percentage, including solvents.[8][12]

      • Researcher Information: Name and contact information of the responsible individual.[5]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][13]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5][9]

  • Storage Conditions:

    • Keep the waste container tightly closed except when adding waste.[5][12]

    • Store in a well-ventilated area, such as a designated cabinet.[10] Do not store waste in a fume hood long-term.[9]

    • Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[8]

    • Segregate the container from incompatible materials.[8]

Part 3: Final Disposal Pathway and Prohibited Actions

Authorized Disposal Route

The final disposal of this compound waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[5][9] These certified entities will transport the waste to a permitted facility for final treatment, which typically involves high-temperature incineration to ensure complete destruction.[4][7]

Prohibited Disposal Methods
  • DO NOT Dispose Down the Drain: This compound is not a simple carboxylic acid suitable for neutralization and drain disposal.[6][14] Its complex organic structure and potential environmental toxicity make sewer disposal illegal and irresponsible.[7]

  • DO NOT Dispose in Regular Trash: Contaminated solids or the pure compound must never be placed in the municipal trash, as this can lead to environmental contamination and endanger sanitation workers.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste generated from this compound.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Storage & Final Disposal start Waste Containing 5-Methoxy-1,2-dimethyl-1H- indole-3-carboxylic acid Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Gloves, Vials, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions in Solvent) waste_type->liquid Liquid unused Unused/Expired Product in Original Container waste_type->unused Unused container Place in a Compatible, Sealed Container solid->container liquid->container unused->container labeling Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name(s) & % 3. Accumulation Start Date 4. Researcher Info container->labeling storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage disposal Arrange for Pickup by EHS or Licensed Waste Contractor storage->disposal

Caption: Decision workflow for the disposal of this compound.

References

Navigating the Unknown: A Senior Scientist's Guide to Safely Handling 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the frontiers of drug discovery, the synthesis and handling of novel chemical entities is a daily reality. 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is one such compound, and while it holds potential, its handling requires a protocol built on rigorous safety principles. As a Senior Application Scientist, my aim is not just to provide a checklist, but to instill a deep, causal understanding of the "why" behind each safety measure. This guide is structured to build your confidence and ensure your work is both groundbreaking and safe.

A crucial starting point is the formal hazard classification. While a Safety Data Sheet (SDS) for the direct parent compound, 5-Methoxy-1H-indole-3-carboxylic acid, identifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335), an SDS for a close derivative, 5-Methoxyindole-3-carboxylic acid, surprisingly indicates it is not considered hazardous under OSHA's 2012 standard[1][2]. In research and development, where you may be the first to handle a substance in significant quantities, such ambiguity is common. The guiding principle must therefore be one of caution: assume that all chemicals of unknown toxicity are highly toxic .[3] This guide is built on this conservative, yet essential, foundation, drawing parallels from structurally related indole derivatives and carboxylic acids to establish a robust safety framework.

Part 1: Hazard Assessment - A Structural Perspective

The potential hazards of this compound can be inferred from its constituent chemical motifs: the indole ring, the carboxylic acid group, and its nature as a fine chemical powder.

  • Indole Core: The indole nucleus is a common feature in biologically active molecules. While not acutely toxic in the same way as cyanides, for instance, many indole derivatives are known irritants and can be harmful. The parent compound, Indole, is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life[4].

  • Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties. While not a strong acid, it can cause irritation upon contact with skin, eyes, and the respiratory tract, a common characteristic of this functional group.[5]

  • Fine Powder Form: As a solid, the primary route of exposure, beyond direct skin contact, is the inhalation of fine dust.[6] Such powders can become suspended in the air during routine laboratory operations like weighing and transferring, leading to respiratory irritation.[6][7]

Based on this analysis, we will proceed with the assumption that this compound presents the following primary hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

Part 2: Personal Protective Equipment (PPE) - Your Primary Defense

Your PPE is the most critical barrier between you and potential exposure. The selection of PPE should not be a matter of habit, but a conscious choice based on the identified risks.[8]

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is required when there is a significant risk of splashing or dust generation.[7]Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a secondary layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high potential for aerosolization.[5][9]
Skin Protection - Gloves: Chemical-resistant nitrile or butyl rubber gloves. - Lab Coat: A chemical-resistant lab coat, fully buttoned.[7] - Footwear: Fully enclosed shoes.[7]Nitrile gloves offer good resistance to a range of chemicals and are a standard for incidental contact.[5] Always inspect gloves for defects before use and remove them before leaving the lab to prevent contaminating surfaces.[10][11] A buttoned lab coat protects your skin and personal clothing from contamination. Enclosed shoes protect against spills.[3]
Respiratory Protection All handling should occur within a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for low-level exposure or a full-face respirator with appropriate cartridges for higher levels) is mandatory.[5][7][9]A chemical fume hood is the primary engineering control to prevent the inhalation of dust.[10] Its proper use is non-negotiable. Respirators are a secondary line of defense and their selection depends on a formal risk assessment of the specific procedure.

Part 3: Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It involves a systematic workflow from preparation to disposal, designed to minimize exposure at every step.

Experimental Workflow: From Vial to Waste

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Designate & Prepare Work Area prep2->prep3 handle1 Carefully Uncap Reagent Bottle prep3->handle1 Begin Work handle2 Weigh Compound (Use anti-static weigh boat if needed) handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Securely Cap All Containers handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Complete Work clean2 Collect Contaminated Solid Waste (Gloves, weigh boats, etc.) clean1->clean2 clean3 Place in Labeled Hazardous Waste Container clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Before starting, ensure the chemical fume hood has been certified within the last year.[10]

    • Confirm the location and accessibility of the nearest safety shower and eyewash station.[3][8]

    • Don all required PPE as outlined in the table above. Ensure your gloves are free of any defects.[7]

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.[7]

  • Handling the Compound:

    • Perform all manipulations that may generate dust, such as weighing and transferring, inside the fume hood.[9]

    • When opening the container, do so slowly to avoid creating a plume of dust.

    • Use a spatula for transfers. Avoid pouring the fine powder directly, as this increases the risk of aerosolization.[6]

    • Never return unused chemicals to their original container to prevent contamination.

    • Keep all containers clearly labeled with the chemical name and any relevant hazard information.[8]

  • Post-Handling and Cleanup:

    • Once the procedure is complete, securely cap the reagent bottle.

    • Decontaminate the work area within the fume hood using an appropriate solvent, followed by soap and water.[9]

    • Carefully doff PPE to avoid cross-contamination. Gloves should typically be removed first.[7]

    • Wash your hands thoroughly with soap and water after handling is complete, even if you wore gloves.[11]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical and legally mandated component of the chemical lifecycle.[12]

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[7][12] This container must be chemically resistant and have a secure lid.[12]

    • Unused Compound: Any unused or unwanted compound must be disposed of as hazardous chemical waste in its original or a suitable, labeled container. Do not mix it with other waste streams unless compatibility is confirmed.[4]

  • Disposal Method:

    • Do not dispose of this chemical down the drain or in regular trash.[3][12] Indole-based compounds are often toxic to aquatic life.[4][13]

    • Arrange for the collection of hazardous waste by a licensed and approved waste disposal company.[12][13] The recommended disposal method for similar compounds often involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[13]

Part 4: Emergency Procedures

Preparation is key to mitigating the severity of any laboratory incident.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]

  • Eye Contact: Immediately flush the eyes with running water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[14]

  • Spill: For a small spill, carefully clean it up using appropriate protective apparel and equipment. Avoid creating dust.[13] Collect the material in a suitable, closed container for disposal.[13] For larger spills, evacuate the area and follow your institution's emergency response procedures.

By integrating these principles of hazard assessment, diligent PPE use, and systematic operational planning, you can confidently and safely handle this compound, ensuring that your focus remains on scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.